molecular formula C2H6AuClS B1661945 Chloro(dimethylsulfide)gold(I) CAS No. 29892-37-3

Chloro(dimethylsulfide)gold(I)

Cat. No.: B1661945
CAS No.: 29892-37-3
M. Wt: 294.55 g/mol
InChI Key: YQALRAGCVWJXGB-UHFFFAOYSA-M
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Description

Chloro(dimethylsulfide)gold(I) is a useful research compound. Its molecular formula is C2H6AuClS and its molecular weight is 294.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(dimethylsulfide)gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(dimethylsulfide)gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

gold(1+);methylsulfanylmethane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQALRAGCVWJXGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.[Cl-].[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6AuClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29892-37-3
Record name Gold, chloro[thiobis[methane]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29892-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chloro(dimethylsulfide)gold(I) synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloro(dimethylsulfide)gold(I): Synthesis, Characterization, and Applications

Executive Summary

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in the field of gold chemistry.[1] This white, crystalline solid is highly valued not as an end-product but as a versatile and exceptionally stable precursor for a vast array of gold(I) complexes.[1][2] Its significance lies in the labile nature of the dimethyl sulfide ligand, which can be readily displaced by stronger nucleophiles like phosphines, N-heterocyclic carbenes (NHCs), and other ligands.[1] This reactivity makes it an indispensable entry point for the synthesis of homogenous gold catalysts, therapeutic agents, and advanced materials.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, in-depth characterization, key applications, and critical safety protocols for this pivotal organogold compound.

Physicochemical Properties and Molecular Structure

Chloro(dimethylsulfide)gold(I) is an air-stable coordination complex that serves as a common and convenient starting material in gold chemistry.[1][2] Its physical and chemical properties are well-documented, ensuring reliable and reproducible results in experimental settings.

Table 1: Key Physicochemical Properties of Chloro(dimethylsulfide)gold(I)

PropertyValueReference(s)
Chemical Formula C₂H₆AuClS[1]
Molar Mass 294.55 g·mol⁻¹[1]
Appearance White to light yellow powder or crystals[3]
Melting Point 160 °C (with decomposition)[3][4]
CAS Number 29892-37-3[1]
Solubility Soluble in organic solvents (e.g., dichloromethane)[5]
Stability Decomposes upon exposure to light, heat, or air[1]

The molecular architecture of Chloro(dimethylsulfide)gold(I) is a classic example of the preferred coordination geometry for gold(I) complexes. Possessing a d¹⁰ electron configuration, the gold(I) center minimizes electron-electron repulsion by adopting a two-coordinate, linear geometry.[5] High-resolution X-ray crystallography studies have definitively confirmed this structure, revealing a Cl-Au-S bond angle that is nearly perfectly linear at approximately 176.6-176.9°.[1][5] This geometry leaves the coordination sphere of the gold atom highly accessible, facilitating the ligand exchange reactions that are central to its utility.[5]

G start Start: Prepare HAuCl₄ Solution add_dms Slowly Add Dimethyl Sulfide (DMS) (Acts as reductant & ligand) start->add_dms react Stir at Room Temperature (Precipitation of (CH₃)₂SAuCl) add_dms->react filter Isolate Solid by Vacuum Filtration react->filter wash_h2o Wash with Deionized Water (Removes HCl) filter->wash_h2o wash_etoh Wash with Cold Ethanol (Removes excess DMS) wash_h2o->wash_etoh dry Dry Under Vacuum wash_etoh->dry end End Product: (CH₃)₂SAuCl dry->end

References

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloro(dimethyl sulfide)gold(I)

Foreword: The Strategic Importance of (CH₃)₂SAuCl in Modern Chemistry

Chloro(dimethyl sulfide)gold(I), often abbreviated as (CH₃)₂SAuCl or AuCl(SMe₂), stands as a cornerstone reagent in the synthesis of gold(I) compounds. Its commercial availability, relatively straightforward synthesis, and favorable reactivity profile make it an indispensable entry point into the rich field of gold chemistry.[1] While seemingly simple, this linear, two-coordinate gold(I) complex is the gateway to a vast array of more complex molecules with applications ranging from homogeneous catalysis to the development of next-generation metallodrugs.[1][2] The lability of the dimethyl sulfide ligand is the key to its utility; it is readily displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes (NHCs), and thiolates, while the dimethyl sulfide byproduct conveniently evaporates from the reaction mixture, simplifying purification.[3]

This guide provides a comprehensive overview of the essential physical and chemical properties of (CH₃)₂SAuCl. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this pivotal precursor. We will delve into its structural and spectroscopic characteristics, detail reliable experimental protocols for its synthesis and use, and explore its critical role in the creation of novel anticancer agents.

Molecular Structure and Crystallography

The solid-state structure of (CH₃)₂SAuCl has been unequivocally determined by single-crystal X-ray diffraction.[2] As is characteristic for d¹⁰ metal centers like Au(I), the complex adopts a nearly linear coordination geometry to minimize electron-electron repulsion.[4]

The central gold atom is coordinated to one chlorine atom and one sulfur atom from the dimethyl sulfide ligand. The Cl–Au–S bond angle is approximately 176.9°, deviating only slightly from perfect linearity.[3] This geometry leaves the coordination sphere of the gold atom open, facilitating the ligand exchange reactions for which it is so valued.

Below is a diagram illustrating the molecular structure of Chloro(dimethyl sulfide)gold(I).

G cluster_reactants Reactants cluster_products Products HAuCl4 HAuCl₄ (aq) (Chloroauric Acid) Product (CH₃)₂SAuCl (s) (Precipitate) HAuCl4->Product Reduction & Ligand Coordination SMe2 2 (CH₃)₂S (Dimethyl Sulfide) SMe2->Product Reduction & Ligand Coordination H2O H₂O H2O->Product Reduction & Ligand Coordination Byproducts 3 HCl + (CH₃)₂SO G cluster_workflow Ligand Exchange Workflow Start (CH₃)₂SAuCl Product LAuCl (Stable Gold Complex) Start->Product Displacement Ligand Incoming Ligand (L) (e.g., NHC, Phosphine) Ligand->Product Byproduct (CH₃)₂S (Volatile Byproduct) Product->Byproduct Release G cluster_cell Intracellular Events Au_NHC (NHC)AuCl Complex (Synthesized from (CH₃)₂SAuCl) Cell Cancer Cell Au_NHC->Cell Uptake TrxR Thioredoxin Reductase (TrxR) (Active) TrxR_Inhibited TrxR-Au (Inhibited) TrxR->TrxR_Inhibited Inhibition by Au(I) ROS ↑ Reactive Oxygen Species (ROS) TrxR_Inhibited->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

References

Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Chloro(dimethylsulfide)gold(I) (CAS No. 29892-37-3), a pivotal reagent and precursor in contemporary chemistry. Moving beyond a simple datasheet, this document offers a holistic understanding of the compound's core attributes, grounded in both theoretical principles and practical, field-proven applications. We will delve into its unique structural and electronic properties, provide validated protocols for its synthesis and safe handling, and explore its expanding role as a catalyst in complex organic transformations and as a building block in materials science and drug discovery. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile gold(I) complex.

Introduction: The Strategic Importance of Chloro(dimethylsulfide)gold(I)

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, is a white, crystalline solid that serves as a cornerstone in gold chemistry.[1] Its significance lies in a finely tuned balance of stability and reactivity.[2] The compound is stable enough for convenient storage and handling under ambient conditions, yet the dimethyl sulfide (DMS) ligand is sufficiently labile to be readily displaced by a wide array of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[1][2] This characteristic makes it an invaluable and common entry point for the synthesis of a diverse range of gold(I) complexes, which are instrumental in catalysis, materials science, and medicinal chemistry.[2][3][4]

The gold(I) center, with its d¹⁰ electronic configuration, favors a two-coordinate, linear geometry, which imparts unique catalytic properties.[2] This guide will elucidate the fundamental principles that govern its reactivity and utility, providing the reader with the knowledge to not only apply this compound in established procedures but also to innovate and develop novel applications.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of Chloro(dimethylsulfide)gold(I) is essential for its effective application and safe handling.

Key Physicochemical Data

The fundamental properties of Chloro(dimethylsulfide)gold(I) are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 29892-37-3[1][3]
Molecular Formula C₂H₆AuClS[1][3]
Molecular Weight 294.55 g/mol [1][3]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 160 °C (decomposes)[3][5]
Solubility Soluble in organic solvents like dichloromethane (CH₂Cl₂)[2]
Purity Typically ≥ 97%[3][6]
Molecular Structure and Bonding

The molecular geometry of Chloro(dimethylsulfide)gold(I) is a defining feature that dictates its reactivity. High-resolution X-ray crystallographic studies have provided precise insights into its structure.[2]

  • Coordination Geometry: The gold(I) center exhibits a nearly linear coordination geometry, with the chlorine, gold, and sulfur atoms arranged in an almost straight line.[1][2] The Cl-Au-S bond angle is approximately 176.63-176.9°.[1][2] This linearity is a hallmark of d¹⁰ metal complexes, minimizing electron-electron repulsion.[2]

  • Bonding: The gold atom is covalently bonded to both the chlorine atom and the sulfur atom of the dimethyl sulfide ligand.[2] The Au-S bond distance is approximately 2.271 Å.[1] Computational studies indicate that the Au-S bond is generally stronger than the Au-Cl bond, which explains why the dimethyl sulfide ligand is less readily displaced than the chloride in certain substitution reactions.[2]

Caption: Molecular structure of Chloro(dimethylsulfide)gold(I).

Synthesis and Handling

The reliable synthesis and safe handling of Chloro(dimethylsulfide)gold(I) are paramount for its successful use in research and development.

Validated Synthesis Protocol

While commercially available, Chloro(dimethylsulfide)gold(I) can be readily synthesized in the laboratory. The most common method involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), in the presence of dimethyl sulfide.[1]

Step-by-Step Synthesis Workflow:

  • Preparation of Chloroauric Acid Solution: Dissolve gold in aqua regia to form chloroauric acid. Alternatively, use a commercially available solution of sodium tetrachloroaurate.[1]

  • Reaction with Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add dimethyl sulfide. The dimethyl sulfide acts as both a reducing agent and a ligand.[1] The reaction is typically stirred at room temperature.

  • Precipitation: Chloro(dimethylsulfide)gold(I) will precipitate from the reaction mixture as a white solid.[2]

  • Isolation and Purification: The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum.

The balanced chemical equation for the synthesis from chloroauric acid is: HAuCl₄(aq) + 2 (CH₃)₂S(l) + H₂O(l) → (CH₃)₂SAuCl(s) + 3 HCl(aq) + (CH₃)₂SO(l)[1][2]

Synthesis_Workflow start Start: HAuCl₄ Solution add_dms Add Dimethyl Sulfide start->add_dms stir Stir at Room Temperature add_dms->stir precipitate Precipitation of (CH₃)₂SAuCl stir->precipitate filter Filter and Collect Solid precipitate->filter wash Wash with Water and Ether filter->wash dry Dry Under Vacuum wash->dry end Final Product: (CH₃)₂SAuCl dry->end

Caption: A typical workflow for the synthesis of Chloro(dimethylsulfide)gold(I).

Safety, Handling, and Storage

Hazard Identification: Chloro(dimethylsulfide)gold(I) is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

Recommended Handling Procedures:

  • Use only in a well-ventilated area or outdoors.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

  • Avoid breathing dust.[7]

  • Wash hands thoroughly after handling.[7]

Storage Conditions:

  • Store in a tightly closed container in a dry, well-ventilated place.[7]

  • Keep in a dark place, under an inert atmosphere, and refrigerated (2-8 °C).[3][5]

  • The compound is sensitive to light, heat, and air, and can decompose to elemental gold.[1][5]

Applications in Research and Development

The unique reactivity of Chloro(dimethylsulfide)gold(I) has positioned it as a versatile tool in several areas of chemical research.

Precursor for Homogeneous Gold Catalysts

A primary application of Chloro(dimethylsulfide)gold(I) is as a precursor for the synthesis of more complex and catalytically active gold(I) complexes.[2][5] The labile dimethyl sulfide ligand can be easily substituted by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and acetylides.[1][4][5] This allows for the fine-tuning of the steric and electronic properties of the resulting gold(I) catalyst, which is crucial for achieving high efficiency and selectivity in various organic transformations.[8][9]

General Ligand Exchange Reaction: (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S (where L is a new ligand)[1]

Catalyst for Organic Synthesis

Chloro(dimethylsulfide)gold(I) itself, often in combination with a silver salt to abstract the chloride ligand and generate a more electrophilic cationic gold species, can catalyze a variety of organic reactions.[8][9] One notable example is the intermolecular [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes.[2][4][5]

Experimental Protocol for Gold-Catalyzed [2+2] Cycloaddition:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Chloro(dimethylsulfide)gold(I) and a suitable ligand (e.g., a phosphine) in a dry, degassed solvent such as dichloromethane.

  • Activation: Add a silver salt (e.g., silver hexafluoroantimonate, AgSbF₆) to the solution to abstract the chloride ligand and generate the active cationic gold catalyst.

  • Reaction: To the activated catalyst solution, add the alkyne and alkene substrates.

  • Monitoring and Work-up: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS. Upon completion, quench the reaction, and purify the product by column chromatography.

Catalytic_Cycle precatalyst [(CH₃)₂S]AuCl active_catalyst [L-Au]⁺ precatalyst->active_catalyst + L, - DMS + AgX, - AgCl alkyne_complex Alkyne-Au Complex active_catalyst->alkyne_complex + Alkyne alkene_addition Alkene Addition alkyne_complex->alkene_addition + Alkene cyclobutene_formation Cyclobutene Formation alkene_addition->cyclobutene_formation [2+2] Cycloaddition product_release Product Release cyclobutene_formation->product_release product_release->active_catalyst Releases Product product Cyclobutene Product product_release->product

Caption: A simplified catalytic cycle for a gold(I)-catalyzed [2+2] cycloaddition.

Materials Science and Nanotechnology

Chloro(dimethylsulfide)gold(I) is utilized in the synthesis of gold-containing materials and nanoparticles.[3] Its solubility in organic solvents allows for its use in solution-phase synthesis methods, providing control over the size and morphology of the resulting gold nanostructures. These materials have applications in electronics, sensors, and drug delivery.[3]

Medicinal Chemistry and Drug Development

Gold compounds have a long history in medicine, and modern research continues to explore their therapeutic potential. Chloro(dimethylsulfide)gold(I) serves as a starting material for the synthesis of novel gold(I) complexes with potential anticancer and anti-inflammatory properties.[3][4] The ability to systematically modify the ligands coordinated to the gold center allows for the exploration of structure-activity relationships in drug design.[3]

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical; it is a strategic enabler of innovation across multiple scientific disciplines. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for both fundamental research and applied development. By understanding the principles outlined in this guide, researchers and scientists can confidently and effectively utilize Chloro(dimethylsulfide)gold(I) to advance their projects in catalysis, materials science, and drug discovery.

References

An In-depth Technical Guide to the Structure and Bonding in Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Chloro(dimethylsulfide)gold(I) in Modern Chemistry

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a white, solid coordination complex of gold that serves as a cornerstone in the field of gold chemistry.[1] Its unassuming appearance belies its significance as a versatile and highly valuable precursor for the synthesis of a vast array of gold(I) complexes.[2] For researchers in drug development and materials science, a fundamental understanding of the structure and bonding of this compound is paramount. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonds, and the practical methodologies for its synthesis and characterization, thereby offering a comprehensive resource for professionals leveraging gold chemistry in their research. The compound's utility extends to catalysis, nanotechnology, and medicinal chemistry, where it has shown potential in the development of novel therapeutic agents.[3]

Molecular Structure: A Linear Coordination Geometry

The defining structural characteristic of chloro(dimethylsulfide)gold(I) is its linear geometry around the central gold(I) atom.[1][4] This linearity is a common feature among two-coordinate gold(I) complexes.

The gold(I) center is covalently bonded to a chlorine atom and the sulfur atom of a dimethyl sulfide ligand.[4] X-ray crystallographic studies have precisely determined the bond angles and lengths, providing a clear picture of the molecule's spatial arrangement. The S-Au-Cl bond angle is nearly 180°, specifically measured at 176.9°.[1]

G Au Au S S Au->S 2.271(2) Å Cl Cl Au->Cl 2.28 Å (approx.) C1 C S->C1 C2 C S->C2

Caption: Molecular structure of chloro(dimethylsulfide)gold(I).

Key Structural Parameters

A summary of the critical bond lengths and angles provides a quantitative understanding of the molecule's geometry.

ParameterValueReference
S-Au-Cl Bond Angle176.9°[1]
Au-S Bond Length2.271(2) Å[1]
Au-Cl Bond Length~2.28 Å[4]

These structural parameters are crucial for computational modeling and for understanding the steric and electronic environment around the gold center, which in turn influences its reactivity.

The Nature of the Bonding: A Deeper Dive

The bonding in chloro(dimethylsulfide)gold(I) is a subject of significant interest, as it dictates the compound's stability and reactivity. The Au-S and Au-Cl bonds are strong covalent interactions.[4]

The Gold-Sulfur Bond

The Au-S bond is a focal point of study in gold chemistry, particularly in the context of self-assembled monolayers on gold surfaces and the development of gold-based drugs that target cysteine and methionine residues in proteins. The nature of this bond is best described as a resonance hybrid, with contributions from both covalent and ionic interactions.[5] Computational studies, including density functional theory (DFT), have been employed to elucidate the electronic structure of the Au-S bond.[6][7] These studies indicate a significant degree of charge transfer from the sulfur ligand to the gold center.[6] The relatively short Au-S bond length of 2.271(2) Å, when compared to the Au-Cl bond, suggests a strong interaction with the sulfur atom.[1][4]

The Gold-Chlorine Bond and the trans Influence

The Au-Cl bond is also a significant covalent interaction. However, its properties are modulated by the ligand positioned trans to it, in this case, the dimethyl sulfide group. This phenomenon is known as the trans influence, where the nature of one ligand affects the bond strength of the ligand opposite to it. In linear gold(I) complexes, σ-bonding effects are considered to be dominant in the trans influence.[8] The dimethyl sulfide ligand, being a good σ-donor, influences the length and reactivity of the Au-Cl bond. This trans influence is a critical concept for predicting the substitution chemistry of chloro(dimethylsulfide)gold(I), as it helps to rationalize which ligand is more readily displaced in a reaction.[9][10] Studies have shown that upon electron impact, the primary fragmentation of the molecule occurs at the Au-Cl bond, leading to the formation of a chloride anion, which can be rationalized by the relative bond strengths.[4][11]

Synthesis and Characterization: A Practical Guide

Chloro(dimethylsulfide)gold(I) is commercially available, but for many research applications, in-house synthesis is often necessary.[1] Several reliable methods for its preparation have been established.

Experimental Protocol: Synthesis from Chloroauric Acid

This protocol is a common and effective method for the synthesis of chloro(dimethylsulfide)gold(I).

Rationale: This method utilizes the reduction of gold(III) in chloroauric acid to gold(I) by dimethyl sulfide, which also acts as the coordinating ligand.

Step-by-Step Methodology:

  • Dissolution of Gold: Dissolve elemental gold in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 ratio) to form chloroauric acid (HAuCl₄). This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction with Dimethyl Sulfide: To the chloroauric acid solution, slowly add dimethyl sulfide. An excess of dimethyl sulfide is typically used to ensure complete reduction of the gold(III) and to act as a solvent. The reaction can be represented by the following approximate equation: HAuCl₄ + 2 (CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO[1]

  • Precipitation and Isolation: The product, chloro(dimethylsulfide)gold(I), will precipitate from the solution as a white solid. The solid can be collected by filtration.

  • Purification: The crude product can be purified by washing with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials and byproducts. The purified product should be dried under vacuum.

G cluster_0 Synthesis Workflow A Dissolve Gold in Aqua Regia (Forms HAuCl₄) B Add Dimethyl Sulfide (Reduction and Ligation) A->B C Precipitation of (CH₃)₂SAuCl B->C D Isolate by Filtration C->D E Wash and Dry Product D->E

Caption: Workflow for the synthesis of chloro(dimethylsulfide)gold(I).

Characterization Techniques

To confirm the identity and purity of the synthesized chloro(dimethylsulfide)gold(I), a combination of analytical techniques is employed.

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure of the compound, providing precise bond lengths and angles.[12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the methyl protons of the dimethyl sulfide ligand. A comparison of the chemical shifts before and after complexation can provide evidence of coordination.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the presence of the Au-S and Au-Cl stretching vibrations, providing further confirmation of the compound's structure.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, sulfur, chlorine, and gold in the sample, which can be compared to the theoretical values for C₂H₆AuClS.

Applications in Drug Development and Beyond

The ease with which the dimethyl sulfide ligand can be displaced by other ligands makes chloro(dimethylsulfide)gold(I) an invaluable starting material for the synthesis of a wide range of gold(I) complexes with potential therapeutic applications.[1]

(CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S (where L is a new ligand)[1]

This reactivity allows for the facile introduction of various functionalities, including N-heterocyclic carbenes (NHCs), phosphines, and thiolates, to the gold(I) center.[13] Gold(I) complexes have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The development of gold-based drugs often involves the strategic design of ligands that can tune the electronic and steric properties of the gold center to achieve desired biological activity and selectivity.[14][15]

Furthermore, chloro(dimethylsulfide)gold(I) is utilized in catalysis for reactions such as the intermolecular [2+2] cycloaddition of alkynes with alkenes and in nanotechnology for the preparation of gold nanoparticles.[3][13][16]

Conclusion

Chloro(dimethylsulfide)gold(I) is a fundamentally important compound in gold chemistry. Its linear structure and the distinct nature of its Au-S and Au-Cl bonds provide a foundation for understanding its reactivity. The straightforward synthetic protocols and the lability of the dimethyl sulfide ligand make it an ideal entry point for the synthesis of novel gold(I) complexes with diverse applications in catalysis, materials science, and, critically, in the development of new therapeutic agents. A thorough grasp of the principles outlined in this guide will empower researchers to effectively utilize this versatile precursor in their scientific endeavors.

References

Chloro(dimethylsulfide)gold(I) molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloro(dimethylsulfide)gold(I): Properties, Synthesis, and Applications in Research and Development

Executive Summary

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, is a pivotal organometallic compound and a cornerstone in modern gold chemistry.[1][2][3][4] This air-stable, white to light-yellow crystalline solid serves as a highly versatile and convenient precursor for the synthesis of a vast array of gold(I) complexes.[1][2][5] Its significance stems from the labile nature of the dimethyl sulfide ligand, which can be readily displaced by other functional ligands, making it an ideal entry point into gold-catalyzed reactions, the development of novel therapeutic agents, and the fabrication of advanced materials.[2][3] This guide provides a comprehensive overview of its core properties, synthesis protocols, chemical reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Chloro(dimethylsulfide)gold(I) is a coordination complex that is fundamental to gold chemistry.[2] Its utility is underpinned by its distinct molecular structure and reliable physical characteristics.

Molecular Formula and Weight
  • Molecular Formula: C₂H₆AuClS[1][2][3][6]

  • Molecular Weight: 294.55 g/mol [1][2][3][6]

Physicochemical Data

The key properties of Chloro(dimethylsulfide)gold(I) are summarized in the table below, providing essential data for laboratory use.

PropertyValueSource(s)
IUPAC Name gold(1+);methylsulfanylmethane;chloride[3]
Synonym(s) (Dimethylsulfide)gold(I) chloride; (Me₂S)AuCl[1][3]
CAS Number 29892-37-3[1][2][4]
Appearance White to light yellow powder or crystal[1][6]
Melting Point 160 °C (decomposes)[1][7]
Solubility Soluble in organic solvents (e.g., dichloromethane)[3]
Stability Decomposes upon exposure to light, heat, or air[2][7]
Storage Refrigerate at 2 - 8 °C under an inert atmosphere[1][7]
Molecular Structure and Geometry

As is characteristic of many gold(I) complexes, Chloro(dimethylsulfide)gold(I) adopts a nearly linear geometry around the central gold atom.[2][3] The Cl-Au-S bond angle is approximately 176.9°, a configuration that minimizes electron-electron repulsion for the d¹⁰ electronic configuration of gold(I).[2][3] This linear arrangement leaves the coordination sphere of the gold atom open, facilitating the ligand exchange reactions that are central to its utility.[3] The Au-S bond distance is reported to be 2.271(2) Å.[2]

Au Au(I) S S Au->S Cl Cl Cl->Au Me1 CH₃ S->Me1 Me2 CH₃ S->Me2 start Elemental Gold (Au) aqua_regia Dissolve in Aqua Regia (HCl + HNO₃) start->aqua_regia haucl4 Formation of Chloroauric Acid (HAuCl₄) aqua_regia->haucl4 add_dms Add Dimethyl Sulfide (DMS) (Reduction & Coordination) haucl4->add_dms H₂O product Precipitation of (CH₃)₂SAuCl add_dms->product Forms (CH₃)₂SO + HCl filtration Vacuum Filtration & Washing product->filtration final_product Pure Chloro(dimethylsulfide)gold(I) filtration->final_product precursor (CH₃)₂SAuCl (Precursor) phosphine Phosphine-Au(I) Complex (e.g., for Catalysis) precursor->phosphine + Phosphine - (CH₃)₂S nhc NHC-Au(I) Complex (e.g., for Drug Development) precursor->nhc + NHC Ligand - (CH₃)₂S other Other Au(I) Complexes (e.g., Acetylides) precursor->other + Other Ligands - (CH₃)₂S cluster_0 Chemical Synthesis cluster_1 Biological Action precursor (CH₃)₂SAuCl exchange Ligand Exchange (+ NHC Ligand) precursor->exchange active_complex Gold(I)-NHC Complex (Drug Candidate) exchange->active_complex target Enzyme Target (e.g., Thioredoxin Reductase) active_complex->target Cellular Uptake inhibition Inhibition & Oxidative Stress target->inhibition effect Therapeutic Effect (e.g., Apoptosis) inhibition->effect

References

Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide on its Discovery, Chemistry, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, stands as a cornerstone reagent in the advancement of gold chemistry.[1] This white, solid coordination complex is a pivotal entry point for the synthesis of a diverse array of gold(I) compounds, finding extensive applications in catalysis, materials science, and medicinal chemistry.[1][2] Its commercial availability and the labile nature of the dimethyl sulfide ligand make it an exceptionally versatile precursor.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of chloro(dimethylsulfide)gold(I), its synthesis and structural characterization, key chemical properties and reactions, and its significant applications in modern research and development. The guide is intended to serve as a vital resource for professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this important gold(I) complex.

Discovery and Historical Context: The Rise of Gold(I) Coordination Chemistry

The history of chloro(dimethylsulfide)gold(I) is intrinsically linked to the broader evolution of organogold chemistry and the stabilization of the gold(I) oxidation state. While pinpointing the exact moment of its first synthesis is challenging based on readily available literature, its emergence as a key laboratory staple can be understood within the context of the expanding field of coordination chemistry in the 20th century.

Early explorations into organogold compounds were often hampered by the instability of the prepared complexes. The development of gold(I) chemistry, in particular, relied on the identification of suitable ligands to prevent the reduction of Au(I) to metallic gold.[4] Sulfur-based ligands, like dimethyl sulfide, proved to be effective in this regard, offering a balance of stability and reactivity.

The general class of gold(I) halide complexes with neutral donor ligands became foundational for the field. The synthesis of chloro(dimethylsulfide)gold(I) provided researchers with a reliable and easily handleable source of gold(I). Its commercial availability, with a registered CAS number of 29892-37-3, solidified its role as a go-to precursor for further synthetic explorations.[1][5][6] The ability to readily displace the volatile dimethyl sulfide ligand with other functionalities, such as phosphines and N-heterocyclic carbenes (NHCs), opened the door to a vast library of novel gold(I) complexes with tailored electronic and steric properties.[1][3] This versatility has been a driving force in the explosion of gold-catalyzed reactions in organic synthesis over the past few decades.[7]

Molecular Structure and Physicochemical Properties

A thorough understanding of the structure and properties of chloro(dimethylsulfide)gold(I) is fundamental to its application.

Molecular Geometry

As is characteristic of many gold(I) complexes, chloro(dimethylsulfide)gold(I) adopts a nearly linear coordination geometry around the central gold atom.[1] The gold(I) center, with its d¹⁰ electron configuration, favors a two-coordinate environment to minimize electron-electron repulsion. The S-Au-Cl bond angle is approximately 176.9°, deviating only slightly from a perfect 180° line.[1] The Au-S bond distance is reported to be around 2.271(2) Å, which is a typical length for gold(I)-sulfur bonds.[1]

Diagram 1: Molecular Structure of Chloro(dimethylsulfide)gold(I)

A diagram illustrating the linear geometry of the molecule.

Physicochemical Data

The key physicochemical properties of chloro(dimethylsulfide)gold(I) are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₂H₆AuClS[1][6]
Molar Mass 294.55 g·mol⁻¹[1]
Appearance White solid/powder[1]
Melting Point 160 °C (decomposes)[8]
CAS Number 29892-37-3[1][5][6]
Solubility Soluble in many common organic solvents
Stability Decomposes upon exposure to light, heat, or air[1]

Synthesis and Experimental Protocols

Chloro(dimethylsulfide)gold(I) is commercially available, but can also be readily synthesized in the laboratory.[1] The choice of synthetic route often depends on the available starting materials and the desired scale of the reaction.

Synthetic Pathways

The most common laboratory preparations start from a gold(III) source, which is subsequently reduced to gold(I) in the presence of dimethyl sulfide, which acts as both a reducing agent and a ligand.

One established method involves the use of chloroauric acid (HAuCl₄), which can be prepared by dissolving gold in aqua regia.[1] The addition of dimethyl sulfide to the chloroauric acid solution results in the formation of chloro(dimethylsulfide)gold(I).[1] An alternative approach utilizes sodium tetrachloroaurate (NaAuCl₄) as the gold(III) precursor.[1]

A simplified equation for the reaction starting from chloroauric acid is: HAuCl₄ + 2 S(CH₃)₂ + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO[1]

Diagram 2: Synthetic Workflow for Chloro(dimethylsulfide)gold(I)

A flowchart illustrating the key steps in the synthesis of the compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of chloro(dimethylsulfide)gold(I) from gold metal.

Materials:

  • Gold (Au) powder or foil

  • Aqua regia (freshly prepared from concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio)

  • Concentrated hydrochloric acid (HCl)

  • Methanol (CH₃OH)

  • Dimethyl sulfide ((CH₃)₂)S

  • Diethyl ether ((C₂H₅)₂O)

  • Pentane (C₅H₁₂)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Schlenk line or inert atmosphere setup (recommended for drying)

Procedure:

  • Preparation of Chloroauric Acid: Dissolve a known quantity of gold in boiling aqua regia in a fume hood.

  • Removal of Nitrosyl Chloride: Reduce the volume of the solution by boiling, then add concentrated HCl and reduce the volume again. Repeat this step to ensure the complete removal of nitrosyl chloride.

  • Dilution and Cooling: After the final volume reduction, cool the solution to room temperature and dilute with methanol.

  • Addition of Dimethyl Sulfide: With continuous stirring and minimal light exposure, add dimethyl sulfide dropwise to the solution. A precipitate will begin to form.

  • Isolation of the Product: Filter the precipitate and wash it sequentially with methanol, diethyl ether, and pentane.

  • Drying: Dry the resulting white solid under vacuum to obtain pure chloro(dimethylsulfide)gold(I).

Self-Validation and Causality:

  • The repeated addition and evaporation of HCl is crucial to remove residual nitric acid and its byproducts, which can interfere with the selective reduction to gold(I).

  • The dropwise addition of dimethyl sulfide is important to control the reaction rate and prevent the over-reduction to metallic gold.

  • Washing with a series of solvents of decreasing polarity (methanol, diethyl ether, pentane) ensures the removal of both polar and non-polar impurities, yielding a high-purity product.

  • Drying under vacuum is essential to remove all traces of volatile solvents and prevent decomposition of the light- and air-sensitive product.

Key Reactions and Applications

The utility of chloro(dimethylsulfide)gold(I) stems from the ease with which the dimethyl sulfide ligand can be substituted, making it a gateway to a vast range of gold(I) complexes.[1]

Ligand Exchange Reactions

The primary reaction of chloro(dimethylsulfide)gold(I) is ligand exchange, where the dimethyl sulfide is displaced by a stronger donor ligand (L):

(CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S[1]

This reaction is driven by the formation of a more stable gold(I) complex and the volatility of the displaced dimethyl sulfide, which can be easily removed from the reaction mixture.[1] This straightforward synthetic route has been instrumental in the development of gold(I) catalysts with finely-tuned properties for a variety of organic transformations.

Applications in Homogeneous Catalysis

Chloro(dimethylsulfide)gold(I) is a widely used precatalyst in homogeneous gold catalysis. In a typical catalytic cycle, the chloride ligand is abstracted by a silver salt (e.g., AgSbF₆) to generate a highly electrophilic cationic gold(I) species, which is the active catalyst.

This catalytic system has proven to be exceptionally effective for the activation of alkynes and allenes toward nucleophilic attack. Notable applications include:

  • Intermolecular [2+2] Cycloadditions: It can be used to synthesize gold(I) catalysts for the cycloaddition of terminal alkynes with alkenes to form substituted cyclobutenes under mild conditions.[9]

  • Hydrofunctionalization of Alkynes: Gold(I) catalysts derived from this precursor are used in the addition of water, alcohols, and amines to alkynes.

  • Cycloisomerization Reactions: It is a key starting material for catalysts that promote the intramolecular cyclization of enynes and related substrates to form complex carbocyclic and heterocyclic scaffolds.

Nanotechnology and Materials Science

Chloro(dimethylsulfide)gold(I) also serves as a precursor in the synthesis of gold nanoparticles.[2] Its decomposition under specific conditions can be controlled to produce nanoparticles with desired sizes and shapes, which have applications in electronics, sensing, and drug delivery.[2]

Medicinal Chemistry and Drug Development

The unique coordination chemistry of gold has led to its investigation in the development of novel therapeutic agents.[2] Gold(I) complexes, often synthesized from chloro(dimethylsulfide)gold(I), have shown potential as anticancer and antimicrobial agents.[9] The ability to tune the ligand environment around the gold center allows for the optimization of biological activity and the reduction of toxicity.

Conclusion and Future Outlook

Chloro(dimethylsulfide)gold(I) has firmly established itself as an indispensable tool in the field of gold chemistry. Its straightforward synthesis, commercial availability, and versatile reactivity have made it the starting point for countless academic and industrial research endeavors. The continued exploration of gold-catalyzed reactions, the development of novel gold-based materials, and the pursuit of new gold-containing therapeutics will undoubtedly rely on the foundational chemistry enabled by this simple yet powerful coordination complex. As our understanding of the subtle electronic and steric effects of ligands on the reactivity of gold(I) centers deepens, the importance of chloro(dimethylsulfide)gold(I) as a versatile and reliable precursor is set to endure.

References

Chloro(dimethylsulfide)gold(I): A Comprehensive Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Gateway to Gold(I) Chemistry

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in the field of gold chemistry. This air-stable, white solid serves as a pivotal precursor for the synthesis of a vast array of gold(I) complexes, including those with phosphine, N-heterocyclic carbene (NHC), and acetylide ligands.[1] Its utility spans from homogeneous catalysis in organic synthesis to the development of novel therapeutic agents and advanced materials.[2][3] The labile nature of the dimethyl sulfide ligand facilitates its facile displacement, making it an ideal entry point for creating more complex and tailored gold(I) compounds.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of chloro(dimethylsulfide)gold(I), offering researchers and professionals a detailed reference for its characterization and use. The causality behind experimental choices and the interpretation of spectroscopic data are emphasized to ensure a thorough understanding of this important compound.

Molecular Structure and Bonding

Chloro(dimethylsulfide)gold(I) adopts a nearly linear geometry around the central gold(I) atom, a characteristic feature of two-coordinate d¹⁰ metal complexes. The Cl-Au-S bond angle is approximately 176.9°, with an Au-S bond distance of about 2.271 Å.[4] This linear arrangement minimizes steric hindrance and electronic repulsion, contributing to the compound's reactivity and utility as a synthetic precursor.

Synthesis of Chloro(dimethylsulfide)gold(I)

The synthesis of chloro(dimethylsulfide)gold(I) is a well-established procedure, though careful execution is necessary to ensure high purity and yield. The most common method involves the reduction of chloroauric acid (HAuCl₄) in the presence of dimethyl sulfide.

Experimental Protocol: Synthesis from Chloroauric Acid

This protocol is adapted from established literature procedures.

Materials:

  • Chloroauric acid (HAuCl₄)

  • Dimethyl sulfide ((CH₃)₂S)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution of Chloroauric Acid: Dissolve chloroauric acid in deionized water.

  • Addition of Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add an excess of dimethyl sulfide with vigorous stirring. The dimethyl sulfide acts as both a reducing agent and a ligand.

  • Precipitation: The product, chloro(dimethylsulfide)gold(I), will precipitate from the solution as a white solid.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to yield chloro(dimethylsulfide)gold(I) as a white, crystalline solid.

The balanced chemical equation for this reaction is: HAuCl₄ + 2(CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3HCl + (CH₃)₂SO

SynthesisWorkflow HAuCl4 Chloroauric Acid (aq) Precipitation Precipitation of (CH₃)₂SAuCl HAuCl4->Precipitation + (CH₃)₂S (excess) DMS Dimethyl Sulfide DMS->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (H₂O, Ethanol) Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct Pure (CH₃)₂SAuCl Drying->FinalProduct

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of chloro(dimethylsulfide)gold(I). The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of chloro(dimethylsulfide)gold(I) in solution. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

The ¹H NMR spectrum is characterized by a single sharp resonance for the six equivalent protons of the two methyl groups of the dimethyl sulfide ligand.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum displays a single resonance corresponding to the two equivalent methyl carbons of the dimethyl sulfide ligand.

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹HCDCl₃~2.7Singlet-CH₃
¹³CCDCl₃~25.0Singlet-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.

NMR_Analysis cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H1_spectrum Singlet at ~2.7 ppm H1_protons 6 equivalent protons (-CH₃) H1_protons->H1_spectrum give rise to C13_spectrum Singlet at ~25.0 ppm C13_carbons 2 equivalent carbons (-CH₃) C13_carbons->C13_spectrum give rise to Compound Chloro(dimethylsulfide)gold(I) in CDCl₃ cluster_H1 cluster_H1 Compound->cluster_H1 cluster_C13 cluster_C13 Compound->cluster_C13

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the far-infrared region, provides valuable information about the metal-ligand vibrations in chloro(dimethylsulfide)gold(I). The coordination of the dimethyl sulfide ligand to the gold(I) center results in shifts of the ligand's vibrational frequencies compared to the free ligand.

The key vibrational modes of interest are the Au-Cl and Au-S stretching frequencies, which are indicative of the bond strengths and the overall structure of the complex.

Vibrational Mode Frequency (cm⁻¹) Intensity Assignment
ν(Au-Cl)~330StrongAu-Cl stretch
ν(Au-S)~290MediumAu-S stretch
δ(C-S-C)~700-750MediumC-S-C bend
ρ(CH₃)~900-1000Medium-StrongCH₃ rock
ν(C-H)~2900-3000MediumC-H stretch

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid-state vs. solution) and the spectroscopic technique (IR vs. Raman).

The presence of strong absorptions in the far-IR region is a key diagnostic feature for the formation of the gold(I) complex and the coordination of both the chloride and dimethyl sulfide ligands.

Applications in Research and Development

The significance of chloro(dimethylsulfide)gold(I) lies in its role as a versatile starting material.[1] Its applications are widespread and continually expanding:

  • Catalysis: It is a precursor to numerous catalytically active gold(I) species used in a variety of organic transformations, including cycloadditions and cross-coupling reactions.[5]

  • Synthesis of Gold(I) Complexes: The facile displacement of the dimethyl sulfide ligand allows for the synthesis of a wide range of gold(I) complexes with tailored electronic and steric properties.[1]

  • Nanomaterials: It can be employed in the synthesis of gold nanoparticles with controlled sizes and surface functionalities.

  • Medicinal Chemistry: As a precursor to more complex gold(I) compounds, it plays a role in the development of potential therapeutic agents, particularly in the area of anticancer and antirheumatic drugs.

Conclusion

Chloro(dimethylsulfide)gold(I) is a fundamentally important compound for any researcher working in the field of gold chemistry. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective use in the laboratory. This guide provides the core data and protocols necessary for the confident handling and characterization of this versatile reagent, empowering scientists to explore the rich and expanding chemistry of gold.

References

Unveiling the Solid-State Architecture of Chloro(dimethylsulfide)gold(I): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystal structure of chloro(dimethylsulfide)gold(I), a pivotal precursor in gold chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between the compound's solid-state architecture and its chemical behavior, moving beyond a mere recitation of data to offer actionable insights grounded in established experimental findings.

Executive Summary: The Significance of a Linear Gold(I) Complex

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a white, crystalline solid that serves as a versatile and accessible entry point into the synthesis of a wide array of gold(I) compounds.[1] Its utility in catalysis, nanotechnology, and medicinal chemistry underscores the importance of a comprehensive understanding of its structural characteristics.[2] The dimethyl sulfide ligand, while crucial for solubilizing the gold(I) center, is labile and readily displaced by other ligands, a property that is central to its synthetic applications.[1] This guide will dissect the experimentally determined crystal structure, providing a foundation for predicting its reactivity and optimizing its use in various applications.

Molecular Geometry and Coordination Environment of the Gold(I) Center

The gold(I) ion, with its d¹⁰ electron configuration, characteristically favors a two-coordinate, linear geometry to minimize electron-electron repulsion.[3] Chloro(dimethylsulfide)gold(I) is a classic example of this principle.

High-resolution X-ray crystallographic studies have been instrumental in elucidating the precise molecular geometry.[3] The gold(I) center is covalently bonded to one chlorine atom and one sulfur atom from the dimethyl sulfide ligand.[3] These three atoms—Cl, Au, and S—form a nearly perfect linear arrangement.[1][3]

Key structural parameters, as determined by X-ray diffraction, are summarized below:

ParameterValueSignificance
Cl–Au–S Bond Angle 176.63(2)° to 176.9°Confirms the nearly linear coordination geometry typical for Au(I) complexes.[1][3] This open coordination sphere is crucial for its reactivity, allowing for facile ligand exchange.
Au–S Bond Length ~2.271 ÅA strong covalent bond, indicating significant interaction between the soft gold(I) center and the sulfur donor.[1][4]
Au–Cl Bond Length Varies (see Sec. 4)In the solid state, the Au-Cl bond is involved in bridging interactions, leading to a polymeric structure.

The linearity of the Cl–Au–S unit is a defining feature, directly influencing the compound's reactivity profile. This geometry leaves the gold center sterically accessible, facilitating the displacement of the dimethyl sulfide ligand by a wide range of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[3]

Crystallographic Data and Solid-State Packing

The arrangement of individual (CH₃)₂SAuCl molecules in the solid state is as critical as the geometry of a single molecule. The compound crystallizes in the monoclinic space group P2₁/c.[3] This arrangement gives rise to a polymeric chain structure.

Below is a summary of the crystallographic data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Molecules per Asymmetric Unit One

The packing of these molecules in the crystal lattice is not merely a random aggregation. Instead, weak intermolecular interactions between adjacent gold and chlorine atoms of neighboring molecules lead to the formation of a zigzag polymeric chain. This supramolecular assembly is a key feature of its solid-state structure.

Experimental Determination of the Crystal Structure: A Methodological Overview

The definitive elucidation of the crystal structure of chloro(dimethylsulfide)gold(I) is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

The Workflow of Single-Crystal X-ray Diffraction

The experimental process for determining a crystal structure can be broken down into several key stages. The following diagram illustrates a typical workflow.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow evaporation of a saturated solution B Selection of a single, flawless crystal A->B C Mounting the crystal on a goniometer B->C D Exposure to a monochromatic X-ray beam C->D E Recording diffraction pattern at various orientations D->E F Indexing diffraction spots and determining the unit cell E->F G Solving the phase problem to generate an initial electron density map F->G H Building and refining the atomic model G->H I Final validation and generation of crystallographic data H->I

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices
  • Choice of X-ray Source: The wavelength of the X-ray radiation must be comparable to the interatomic distances in the crystal to produce a diffraction pattern.[5] Commonly, molybdenum (Mo Kα) or copper (Cu Kα) sources are used.

  • Low-Temperature Data Collection: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. This results in a sharper diffraction pattern and more precise atomic positions.

  • Data Processing and Refinement: The raw diffraction data is a collection of intensities and positions of diffracted beams.[6] Sophisticated software is used to integrate these intensities and, through a process of refinement, to generate a final structural model that best fits the experimental data.[7] The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Synthetic Implications and Applications in Drug Development

The structural features of chloro(dimethylsulfide)gold(I) directly inform its synthetic utility. The lability of the dimethyl sulfide ligand makes it an excellent starting material for a vast number of gold(I) complexes.[1]

G A (CH₃)₂SAuCl (Starting Material) B LAuCl (New Gold(I) Complex) A->B Ligand Exchange L + Ligand (L) A->L C (CH₃)₂S (Volatile Byproduct) L->B

Caption: Ligand exchange reaction of chloro(dimethylsulfide)gold(I).

This simple ligand exchange pathway is the foundation for synthesizing gold(I) complexes with tailored electronic and steric properties. These complexes, in turn, have found applications as:

  • Homogeneous Catalysts: Gold(I) complexes derived from this precursor are potent catalysts for a variety of organic transformations, including cycloadditions and cycloisomerizations.[3][4][8]

  • Therapeutic Agents: The unique coordination chemistry of gold allows for the design of novel therapeutic agents.[2] Gold(I) complexes, particularly those with N-heterocyclic carbene ligands, have shown promise for their anticancer properties. The synthesis of these potential drug candidates often begins with chloro(dimethylsulfide)gold(I).

  • Nanomaterials: It is employed in the synthesis of gold nanoparticles, which have applications in electronics, sensors, and drug delivery systems.[2]

Safety and Handling

Chloro(dimethylsulfide)gold(I) is a hazardous substance and should be handled with appropriate precautions. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is also light-sensitive and should be stored in a cool, dark place.[9]

Conclusion

The crystal structure of chloro(dimethylsulfide)gold(I) provides a clear rationale for its widespread use in chemical synthesis. Its linear coordination geometry, coupled with the lability of the dimethyl sulfide ligand, makes it an ideal precursor for a diverse range of gold(I) complexes. A thorough understanding of its solid-state architecture, as determined by X-ray crystallography, is essential for researchers and professionals seeking to harness its full potential in catalysis, materials science, and the development of novel therapeutics.

References

The Thermal Lifecycle of a Precursor: An In-Depth Technical Guide to the Stability and Decomposition of Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(dimethylsulfide)gold(I), AuCl(SMe₂), is a cornerstone precursor in gold chemistry, pivotal for the synthesis of novel therapeutic agents, catalysts, and nanomaterials.[1][2] Its efficacy in these applications is intrinsically linked to its thermal stability and decomposition characteristics. This guide provides a comprehensive technical overview of the thermal behavior of AuCl(SMe₂), elucidating its decomposition pathway, the identity of its degradation products, and the analytical methodologies required for a thorough characterization. We will delve into the causality behind experimental choices in thermal analysis and present self-validating protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ensuring the generation of reliable and reproducible data. This document is intended to serve as an authoritative resource for researchers leveraging this versatile gold(I) precursor.

Introduction: The Significance of Thermal Properties

Chloro(dimethylsulfide)gold(I) is a white, crystalline solid that serves as a common entry point into gold chemistry due to the labile nature of its dimethyl sulfide ligand, which is readily displaced.[1] This reactivity, however, is counterbalanced by a limited thermal stability. Understanding the temperature at which AuCl(SMe₂) begins to decompose, the energetic changes associated with this process, and the nature of the evolved and residual products is paramount for several reasons:

  • Synthetic Chemistry: For the synthesis of more complex gold(I) compounds, knowledge of the precursor's thermal limits is crucial to prevent unintended decomposition and ensure the purity of the desired product.[3]

  • Nanoparticle Synthesis: In the fabrication of gold nanoparticles, where AuCl(SMe₂) is often a starting material, controlled thermal decomposition can be a viable synthetic route.[2] A comprehensive understanding of this process allows for precise control over nanoparticle size and morphology.

  • Storage and Handling: The compound's sensitivity to heat necessitates defined storage conditions to maintain its integrity over time.[4]

This guide will provide the foundational knowledge and practical protocols to investigate and understand the thermal lifecycle of chloro(dimethylsulfide)gold(I).

The Molecular Structure: A Prelude to its Thermal Fate

As with many gold(I) complexes, AuCl(SMe₂) adopts a nearly linear geometry around the central gold atom, with a Cl-Au-S bond angle of approximately 176.9°.[1] The Au-S bond is a significant feature, and its strength relative to other bonds in the molecule will dictate the initial steps of thermal decomposition. The molecule's properties are summarized in the table below.

PropertyValue
Chemical Formula C₂H₆AuClS
Molar Mass 294.55 g·mol⁻¹
Appearance White to light yellow crystalline solid
Decomposition Temperature Approximately 160 °C (dec.)

The Decomposition Pathway: A Multi-Stage Transformation

The thermal decomposition of chloro(dimethylsulfide)gold(I) is not a simple, single-step event. While the ultimate solid product is elemental gold, the transformation involves the sequential loss of its ligands and potentially the formation of intermediate species.[1] The proposed decomposition pathway under an inert atmosphere is as follows:

  • Ligand Dissociation: The initial step is the dissociation of the dimethyl sulfide ligand, which is volatile. This is followed by the loss of chlorine.

  • Formation of Intermediates: It is plausible that an intermediate species such as gold(I) chloride (AuCl) or even gold(I) sulfide (Au₂S) could form, although the latter is also thermally unstable.[5]

  • Reduction to Elemental Gold: The final stage is the reduction of the gold(I) species to elemental gold (Au).

The gaseous byproducts of this decomposition are expected to be dimethyl sulfide and chlorine-containing species. In the presence of oxygen, the decomposition becomes more complex, with the potential for the formation of sulfur oxides and other oxidation products.[6]

Experimental Workflow for Thermal Analysis

A robust investigation of the thermal properties of AuCl(SMe₂) necessitates a multi-technique approach, primarily centered around thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evolved gas analysis (EGA) coupled with these techniques provides a comprehensive picture of the decomposition process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Representative Sample of AuCl(SMe₂) tga Thermogravimetric Analysis (TGA) prep->tga Inert Atmosphere (N₂ or Ar) dsc Differential Scanning Calorimetry (DSC) prep->dsc Inert Atmosphere (N₂ or Ar) ega Evolved Gas Analysis (EGA-MS/FTIR) tga->ega Coupled Analysis mass_loss Mass Loss vs. Temperature tga->mass_loss heat_flow Heat Flow vs. Temperature dsc->heat_flow gas_id Identification of Gaseous Products ega->gas_id mechanism Decomposition Mechanism mass_loss->mechanism heat_flow->mechanism gas_id->mechanism stability Thermal Stability Profile mechanism->stability

Caption: A typical experimental workflow for the thermal analysis of AuCl(SMe₂).

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating calibration and verification steps to ensure data integrity.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of AuCl(SMe₂) and to identify the distinct stages of its decomposition.

Instrumentation: A calibrated thermogravimetric analyzer, preferably with a coupled mass spectrometer or FTIR for evolved gas analysis.[7]

Protocol:

  • Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's guidelines using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of chloro(dimethylsulfide)gold(I) into a clean, tared alumina or platinum crucible.[4] Ensure the sample is spread in a thin, even layer to promote uniform heating and gas diffusion.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.[8]

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to better resolve overlapping decomposition steps.[9]

    • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. If using a coupled EGA system, simultaneously record the mass spectra or infrared spectra of the evolved gases.[10]

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.

    • Determine the onset and end temperatures for each decomposition step.

    • Calculate the percentage of mass loss for each distinct stage and correlate it with the theoretical mass loss for the proposed decomposition products.

    • Analyze the EGA data to identify the gaseous species evolved at each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of AuCl(SMe₂), identifying endothermic and exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-5 mg of chloro(dimethylsulfide)gold(I) into a clean, tared aluminum or gold pan. Hermetically seal the pan. Use a pierced lid if significant gas evolution is expected, to avoid pressure buildup.[11] An empty, sealed pan of the same type will serve as the reference.

  • Experimental Parameters:

    • Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) as a function of temperature.

    • Identify endothermic peaks (e.g., melting, solid-state transitions) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Interpreting the Data: A Coherent Picture

By combining the data from TGA and DSC, a detailed narrative of the thermal decomposition of chloro(dimethylsulfide)gold(I) emerges.

  • TGA Thermogram: The TGA curve is expected to show a multi-stage mass loss. The initial, and most significant, mass loss will correspond to the dissociation of the dimethyl sulfide and chloro ligands. The final residual mass should correspond to the percentage of gold in the original compound.

  • DSC Thermogram: The DSC curve will likely show an initial endotherm corresponding to melting, followed by one or more exothermic peaks associated with the decomposition process. The enthalpy of these exotherms provides a quantitative measure of the energy released during decomposition.

data_interpretation cluster_tga TGA Data cluster_dsc DSC Data cluster_ega EGA Data cluster_interpretation Interpretation tga_curve Mass Loss Steps decomp_temps Decomposition Temperatures tga_curve->decomp_temps decomp_pathway Decomposition Pathway tga_curve->decomp_pathway dtg_peaks DTG Peaks (Rate of Mass Loss) dtg_peaks->decomp_temps residual_mass Final Residual Mass final_product Identification of Final Product residual_mass->final_product endo_peaks Endothermic Peaks (Melting) endo_peaks->decomp_temps exo_peaks Exothermic Peaks (Decomposition) exo_peaks->decomp_temps enthalpy Enthalpy of Decomposition (ΔH) enthalpy->decomp_pathway gas_profiles Evolved Gas Profiles (MS/FTIR) gaseous_products Identification of Gaseous Products gas_profiles->gaseous_products gaseous_products->decomp_pathway

Caption: Logical flow from experimental data to interpretation.

Conclusion and Outlook

The thermal stability and decomposition of chloro(dimethylsulfide)gold(I) are critical parameters that govern its utility in a wide range of chemical applications. This guide has outlined the fundamental principles and provided detailed, self-validating protocols for the comprehensive thermal analysis of this important precursor. By employing a systematic approach combining TGA, DSC, and EGA, researchers can obtain a robust understanding of its thermal lifecycle. This knowledge is not merely academic; it is essential for the rational design of synthetic procedures, the controlled fabrication of gold-based nanomaterials, and the safe and effective handling and storage of this versatile compound. Future investigations could focus on the influence of different atmospheric conditions on the decomposition pathway and the kinetics of the decomposition process, further refining our understanding of this foundational molecule in gold chemistry.

References

Topic: Reactivity of Chloro(dimethylsulfide)gold(I) with Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloro(dimethylsulfide)gold(I), [AuCl(SMe₂)], stands as a cornerstone precursor in modern gold chemistry. Its unique balance of stability for handling and sufficient reactivity for ligand substitution makes it an invaluable entry point for the synthesis of a vast array of gold(I) complexes.[1][2] The lability of the dimethyl sulfide ligand is the key to its utility, allowing for facile displacement by stronger donor ligands under mild conditions.[3] This guide provides a detailed exploration of the reactivity of [AuCl(SMe₂)] with three principal classes of ligands: phosphines, thiols/thiolates, and N-heterocyclic carbenes (NHCs). We will delve into the mechanistic underpinnings of these substitution reactions, provide field-proven experimental protocols, and present comparative data to inform ligand selection and reaction design. The aim is to equip researchers with both the theoretical understanding and practical methodologies required to leverage this versatile reagent in catalysis, materials science, and medicinal chemistry.

Introduction: The Strategic Importance of [AuCl(SMe₂)]

Chloro(dimethylsulfide)gold(I) is a white, air-stable solid that is commercially available, making it a convenient and common starting material in gold chemistry.[3] Its structure is characteristic of most gold(I) complexes, featuring a two-coordinate, linear geometry around the gold(I) center.[1][3][4] The Au-S bond is relatively weak, and the dimethyl sulfide (SMe₂) ligand is volatile, which facilitates its displacement in ligand exchange reactions.[3]

The fundamental reaction pathway is a simple ligand substitution:

[AuCl(SMe₂)] + L → [AuCl(L)] + SMe₂

The reaction is driven by the formation of a more thermodynamically stable gold(I) complex with the incoming ligand (L) and the removal of the volatile SMe₂ byproduct. This straightforward reactivity profile allows for the clean and high-yielding synthesis of complexes that are pivotal as catalysts or therapeutic agents.[5][6]

Reactivity with Phosphine Ligands: The Classic Substitution

Phosphines are among the most common ligands in gold(I) chemistry, valued for their tunable steric and electronic properties. The reaction of [AuCl(SMe₂)] with a phosphine ligand is a textbook example of ligand substitution, proceeding smoothly to yield stable, linear chloro(phosphine)gold(I) complexes.[7][8]

Mechanistic Rationale

The driving force for this reaction is the formation of a strong Gold-Phosphorus bond. Gold(I) is a soft Lewis acid and phosphines are soft Lewis bases, leading to a favorable "soft-soft" interaction according to Hard-Soft Acid-Base (HSAB) theory. The reaction typically occurs in chlorinated solvents like dichloromethane (DCM) at room temperature. The displacement of SMe₂ by the phosphine is rapid and often quantitative.[7][8]

Experimental Workflow & Protocol

The synthesis of chloro(phosphine)gold(I) complexes is generally a straightforward procedure that can be performed on the benchtop without the need for rigorously inert conditions.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation AuClSMe2 [AuCl(SMe₂)] in DCM Stir Stir at RT (1-4 hours) AuClSMe2->Stir PR3 Phosphine Ligand (PR₃) in DCM PR3->Stir ReduceVol Reduce Volume (in vacuo) Stir->ReduceVol Reaction Mixture Precipitate Add Hexane ReduceVol->Precipitate Filter Filter Solid Precipitate->Filter Dry Dry in vacuo Filter->Dry Product [AuCl(PR₃)] (White Solid) Dry->Product

Caption: General workflow for the synthesis of chloro(phosphine)gold(I) complexes.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve chloro(dimethylsulfide)gold(I) (294.5 mg, 1.0 mmol) in 15 mL of dichloromethane (DCM).

  • Ligand Addition: To the stirring solution, add a solution of triphenylphosphine (262.3 mg, 1.0 mmol) in 5 mL of DCM dropwise over 5 minutes.

  • Reaction: Stir the resulting clear, colorless solution at room temperature for 2 hours. The progress can be monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting phosphine.

  • Isolation: Reduce the solvent volume to approximately 2-3 mL under reduced pressure.

  • Precipitation: Add 20 mL of n-hexane to the concentrated solution to precipitate a white solid.

  • Collection: Collect the solid by vacuum filtration, wash with a small amount of hexane (2 x 5 mL), and dry under vacuum to yield the product, [AuCl(PPh₃)].

Data Summary

The choice of phosphine ligand can subtly influence the properties of the resulting complex. This is often monitored by ³¹P NMR spectroscopy.

Ligand (PR₃)ProductTypical Yield³¹P NMR Shift (δ, ppm in CDCl₃)
Triphenylphosphine (PPh₃)[AuCl(PPh₃)]>95%~33.4
Tri(o-tolyl)phosphine (P(o-tol)₃)[AuCl(P(o-tol)₃)]>90%~17.5
Tricyclohexylphosphine (PCy₃)[AuCl(PCy₃)]>95%~56.8

Reactivity with Thiol & Thiolate Ligands: Forming Robust Au-S Bonds

The reaction of [AuCl(SMe₂)] with sulfur-based ligands like thiols (RSH) or their corresponding thiolates (RS⁻) leads to the formation of gold(I) thiolates. These species are fundamentally different from the phosphine adducts, as they often form polymeric chains or discrete nanoclusters held together by bridging thiolate ligands.[9][10]

Mechanistic Rationale

When reacting with a neutral thiol (RSH), a base is typically required to deprotonate the thiol in situ to form the more nucleophilic thiolate anion (RS⁻). The thiolate then displaces both the dimethyl sulfide and the chloride ligands to form a neutral Au-S bond. The reaction stoichiometry is key; often, multiple equivalents of thiol are needed to first reduce any residual Au(III) from the precursor synthesis and then form the Au(I)-thiolate complex.[10][11] The resulting [Au(SR)] units have a strong tendency to oligomerize into [Au(SR)]n polymers or clusters.[9][11]

Experimental Workflow & Protocol

The synthesis requires careful control of stoichiometry and often involves a phase-transfer catalyst if performed in a biphasic system, as in the famous Brust-Schiffrin method for nanoparticle synthesis which proceeds via a gold(I) thiolate intermediate.[10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation AuClSMe2 [AuCl(SMe₂)] in Toluene Stir Stir at RT AuClSMe2->Stir Thiol Thiol (RSH) Thiol->Stir Base Weak Base (e.g., Et₃N) Base->Stir Precipitate Add Methanol (Anti-solvent) Stir->Precipitate Reaction Mixture Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash with Methanol Centrifuge->Wash Product [Au(SR)]n (Polymeric Solid) Wash->Product

Caption: General workflow for the synthesis of polymeric gold(I) thiolates.

  • Reagent Preparation: Dissolve [AuCl(SMe₂)] (147 mg, 0.5 mmol) in 10 mL of toluene in a 50 mL flask.

  • Ligand Addition: In a separate vial, mix dodecanethiol (101 mg, 0.5 mmol) and triethylamine (51 mg, 0.5 mmol) in 5 mL of toluene.

  • Reaction: Add the thiol/base solution to the stirring gold solution. A white precipitate will begin to form. Allow the reaction to stir at room temperature for 4 hours.

  • Isolation: Add 20 mL of methanol to the reaction mixture to ensure complete precipitation of the product.

  • Purification: Collect the white solid by centrifugation or filtration. Wash the solid thoroughly with methanol (3 x 10 mL) to remove unreacted starting materials and triethylammonium chloride.

  • Drying: Dry the resulting white solid, [Au(SC₁₂H₂₅)]n, under vacuum. The product is typically characterized by solid-state techniques like solid-state NMR and thermogravimetric analysis (TGA) due to its insolubility.[9][10]

Reactivity with N-Heterocyclic Carbenes (NHCs): Forging Highly Stable Complexes

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for gold, forming exceptionally stable gold(I) complexes.[12][13] These complexes are highly sought after as catalysts for a wide range of organic transformations.[14] The synthesis from [AuCl(SMe₂)] is efficient and has largely replaced older, multi-step methods involving silver-NHC intermediates.[12]

Mechanistic Rationale: The Weak Base Route

The most common and practical method involves the direct reaction of [AuCl(SMe₂)] with an imidazolium or other azolium salt (the NHC precursor) in the presence of a mild, inexpensive base like potassium carbonate (K₂CO₃).[12][15] The base is sufficient to deprotonate the azolium salt in situ, generating a small equilibrium concentration of the free carbene. This highly reactive carbene then readily coordinates to the gold(I) center, displacing the SMe₂ ligand to form a very strong Au-C σ-bond. The reaction is driven to completion by the irreversible formation of the stable (NHC)AuCl product.[15]

Experimental Workflow & Protocol

This "weak base route" is valued for its operational simplicity, often being performed in air with common solvents like acetone or acetonitrile.[15]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation AuClSMe2 [AuCl(SMe₂)] Stir Stir at RT (3-16 hours) AuClSMe2->Stir NHC_H_Cl Imidazolium Salt [NHC-H]Cl NHC_H_Cl->Stir K2CO3 K₂CO₃ (Base) K2CO3->Stir Solvent Acetone Solvent->Stir Filter Filter off K₂CO₃/KCl Stir->Filter Reaction Suspension Evaporate Evaporate Solvent Filter->Evaporate Filtrate Wash Wash with H₂O & Hexane Evaporate->Wash Product [AuCl(NHC)] (Crystalline Solid) Wash->Product

Caption: Workflow for the weak base synthesis of chloro(NHC)gold(I) complexes.

  • Reagent Preparation: To a 100 mL flask, add [AuCl(SMe₂)] (294.5 mg, 1.0 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride ([IPr-H]Cl) (425.0 mg, 1.0 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

  • Reaction: Add 30 mL of acetone and stir the suspension vigorously at room temperature for 3 hours.

  • Workup: Remove the solvent under reduced pressure. To the resulting solid residue, add 30 mL of DCM and stir for 10 minutes.

  • Purification: Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl).

  • Isolation: Wash the Celite pad with additional DCM (10 mL). Combine the filtrates and evaporate the solvent to dryness to yield the product, [AuCl(IPr)], as a white, crystalline solid. The product can be further purified by washing with water and a non-polar solvent like hexane to remove any residual salts.

Data Summary

The formation of the Au-C bond is definitively confirmed by ¹³C NMR spectroscopy, which shows a characteristic signal for the carbene carbon.

NHC LigandProductTypical Yield¹³C NMR Carbene Shift (δ, ppm in CDCl₃)
IPr[AuCl(IPr)]>90%~173.1
SIMes[AuCl(SIMes)]>90%~208.0
IMes[AuCl(IMes)]>95%~178.5

Conclusion

Chloro(dimethylsulfide)gold(I) is an exceptionally useful and versatile precursor for accessing a wide range of gold(I) complexes. Its reactivity is dominated by the facile substitution of the labile dimethyl sulfide ligand.

  • With phosphines , it undergoes clean, high-yielding substitution to form stable, linear [AuCl(PR₃)] complexes, which are themselves important precursors for cationic gold catalysts.

  • With thiols and a base , it forms highly robust gold-sulfur bonds, leading to insoluble polymeric materials [Au(SR)]n that are key intermediates in the synthesis of gold nanoparticles.

  • With NHC precursors and a weak base , it provides a direct and efficient route to [AuCl(NHC)] complexes, whose exceptional stability has made them workhorses in modern homogeneous gold catalysis.

Understanding the distinct mechanistic pathways and applying the robust protocols detailed in this guide enables researchers to confidently and efficiently synthesize a diverse library of gold(I) compounds tailored for applications in catalysis, drug development, and materials science.

References

Methodological & Application

The Synthesis of Homogeneous Gold(I) Catalysts from Chloro(dimethylsulfide)gold(I): Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] The unique reactivity of gold(I) complexes, particularly their strong π-acidity or "carbophilicity," allows for the selective activation of unsaturated carbon-carbon bonds like those in alkynes, allenes, and alkenes.[2][3] This guide provides detailed protocols and expert insights for the synthesis of common classes of gold(I) catalysts, using the air-stable and convenient precursor, chloro(dimethylsulfide)gold(I), (Me₂S)AuCl. We will explore the synthesis of both phosphine-ligated and N-heterocyclic carbene (NHC) ligated gold(I) complexes, delve into the critical step of catalyst activation, and discuss essential characterization techniques.

The Precursor: Chloro(dimethylsulfide)gold(I)

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is the cornerstone for accessing a vast library of gold(I) catalysts. Its popularity stems from several key advantages:

  • Stability: It is a solid that is relatively stable in air and at room temperature, making it easy to handle and store compared to more sensitive organometallic reagents.

  • Labile Ligand: The dimethyl sulfide (Me₂S) ligand is weakly coordinated to the gold center. This lability is the key to its utility, as the Me₂S group is readily displaced by stronger donor ligands such as phosphines and N-heterocyclic carbenes (NHCs).

  • Commercial Availability: It is readily available from major chemical suppliers, providing a reliable and consistent starting material for catalyst preparation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While (Me₂S)AuCl is relatively stable, it is not benign. Adherence to proper safety protocols is mandatory.

  • Hazards: (Me₂S)AuCl is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

  • Storage: Store the compound in a tightly sealed container, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for heavy metal waste.

The Principle: Ligand Exchange Synthesis

The synthesis of diverse gold(I) catalysts from (Me₂S)AuCl operates on the simple principle of ligand exchange. A stronger, desired ligand (L), such as a phosphine or an NHC, displaces the weaker dimethyl sulfide ligand to form a stable, linear, two-coordinate L-Au-Cl complex.[6] This process serves as the foundational step for creating a vast array of tailored catalysts.

G cluster_start Starting Material start (Me₂)S-Au-Cl phosphine Phosphines (PR₃) start->phosphine + L - Me₂S nhc N-Heterocyclic Carbenes (NHC) start->nhc + L - Me₂S product_p R₃P-Au-Cl product_nhc (NHC)-Au-Cl

Diagram 1: General workflow for ligand exchange on (Me₂S)AuCl.

Protocol 1: Synthesis of Gold(I)-Phosphine Complexes

Phosphine-ligated gold(I) complexes are among the most widely used catalysts in organic synthesis.[1] The electronic and steric properties of the catalyst can be finely tuned by simply changing the substituents on the phosphorus atom. Bulky, electron-rich phosphines, often developed for palladium-catalyzed cross-coupling, have proven exceptionally effective in gold catalysis.[6]

Step-by-Step Protocol: Synthesis of (PPh₃)AuCl

This protocol describes the synthesis of chloro(triphenylphosphine)gold(I), a classic and highly versatile precatalyst.

  • Preparation: In a fume hood, add chloro(dimethylsulfide)gold(I) (1.0 eq, e.g., 295 mg, 1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add dichloromethane (DCM, ~5-10 mL) to the flask and stir until the gold precursor is fully dissolved.

  • Ligand Addition: In a separate vial, dissolve triphenylphosphine (PPh₃) (1.0 eq, e.g., 262 mg, 1.0 mmol) in a minimal amount of DCM. Add this solution dropwise to the stirring gold solution at room temperature.

  • Reaction: A white precipitate of the product, (PPh₃)AuCl, should begin to form almost immediately. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete conversion. The smell of dimethyl sulfide may be apparent.

  • Isolation: Filter the white solid using a Büchner funnel. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum for several hours. The resulting white, crystalline solid is typically of high purity and can be used without further purification.

Causality and Field Insights
  • Why DCM? Dichloromethane is an excellent solvent for the starting materials but a poor solvent for the (PPh₃)AuCl product, causing it to precipitate out of solution and driving the reaction to completion via Le Châtelier's principle.

  • Stoichiometry: A 1:1 stoichiometry is crucial. Using excess phosphine can lead to the formation of bis(phosphine)gold(I) cationic complexes, such as [(PPh₃)₂Au]⁺Cl⁻, which may have different reactivity.

  • Generality: This protocol is highly general and can be adapted for a wide range of phosphine ligands. The choice of solvent may need to be adjusted based on the solubility of the specific phosphine and the resulting gold complex.

Phosphine Ligand (L) Typical Solvent Product (L-Au-Cl) Solubility Notes
Triphenylphosphine (PPh₃)DCMLowClassic, general-purpose ligand.
JohnPhosDCM / TolueneModerateBulky, electron-rich biaryl phosphine; catalyst often generated in situ.
XPhosDCM / TolueneModerateAnother highly effective biaryl phosphine.
Tri(tert-butyl)phosphine (P(t-Bu)₃)Hexanes / DCMLowHighly electron-donating, sterically demanding ligand.

Table 1: Common phosphine ligands and considerations for synthesis.

Protocol 2: Synthesis of Gold(I)-NHC Complexes

N-heterocyclic carbenes (NHCs) are powerful, strongly σ-donating ligands that form highly stable and often more selective gold catalysts compared to their phosphine counterparts.[6] Two primary methods are used for their synthesis from (Me₂S)AuCl.

G start_au (Me₂)S-Au-Cl product (NHC)-Au-Cl start_au->product im_salt Imidazolium Salt (NHC-H)⁺X⁻ ag_nhc Silver-NHC Complex (NHC)AgCl im_salt->ag_nhc + Ag₂O free_nhc Free Carbene (NHC) im_salt->free_nhc + Base ag_oxide Ag₂O base Base (e.g., K₂CO₃, KOtBu) ag_nhc->product + (Me₂)S-Au-Cl (Transmetalation) free_nhc->product + (Me₂)S-Au-Cl G precatalyst L-Au-Cl (Precatalyst) active_catalyst [L-Au]⁺X⁻ (Active Cationic Catalyst) precatalyst->active_catalyst + Ag⁺X⁻ - AgCl(s) silver_salt Ag⁺X⁻ (e.g., AgSbF₆, AgOTf) agcl AgCl (Precipitate) activated_complex [L-Au-(π-alkyne)]⁺ (Activated Complex) active_catalyst->activated_complex + Alkyne alkyne Alkyne Substrate alkyne->activated_complex product Product activated_complex->product + Nucleophile nucleophile Nucleophile (Nu-H) nucleophile->activated_complex

References

Application Notes & Protocols: Chloro(dimethylsulfide)gold(I) Catalyzed Intermolecular [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Preamble: The Strategic Value of [2+2] Cycloadditions

The construction of four-membered carbocycles, specifically cyclobutanes and cyclobutenes, represents a formidable challenge in organic synthesis. These strained ring systems are prevalent motifs in numerous natural products and serve as versatile synthetic intermediates.[1] Thermally, the direct [2+2] cycloaddition of two alkene or alkyne components is a symmetry-forbidden process. While photochemical methods provide a classic solution, they often suffer from limitations in substrate scope and selectivity.[2][3] The advent of transition metal catalysis has revolutionized this field, with gold(I) complexes emerging as exceptionally potent catalysts for activating unsaturated systems under mild conditions.[4][5][6]

This document provides a comprehensive guide to the intermolecular [2+2] cycloaddition reaction catalyzed by chloro(dimethylsulfide)gold(I), a widely used and commercially available gold(I) precatalyst. We will delve into the mechanistic underpinnings, substrate scope, and practical execution of this powerful synthetic transformation.

The Catalyst System: Beyond a Simple Gold Salt

**Precatalyst: Chloro(dimethylsulfide)gold(I) - AuCl(SMe₂) **

Chloro(dimethylsulfide)gold(I) is a stable, white, solid compound that serves as an excellent and convenient entry point into homogeneous gold(I) catalysis.[7] Its key features include:

  • Stability: It is air- and moisture-stable, simplifying handling and storage.

  • Solubility: It is soluble in many common organic solvents used for catalysis.

  • Labile Ligand: The dimethyl sulfide (SMe₂) ligand is weakly coordinating and easily displaced, allowing for the in-situ generation of the active catalytic species.[7]

Activation is Key: It is crucial to understand that AuCl(SMe₂) is a precatalyst . The active catalyst is a cationic gold(I) species, typically generated by abstracting the chloride anion with a silver salt containing a non-coordinating anion (e.g., AgSbF₆, AgOTf, AgNTf₂).

AuCl(SMe₂) + AgX → [Au(SMe₂)]⁺X⁻ + AgCl(s)↓ (where X is a non-coordinating anion)

The precipitation of silver chloride (AgCl) drives the reaction forward, providing the catalytically active cationic gold complex. The nature of the counter-anion (X⁻) can significantly influence the catalyst's reactivity and stability.

The Reaction Mechanism: A Stepwise Cationic Pathway

The gold(I)-catalyzed [2+2] cycloaddition does not proceed through a concerted mechanism. Instead, it follows a stepwise pathway involving cationic intermediates, which elegantly circumvents the thermal barrier.[8][9] The generally accepted mechanism for the cycloaddition of an alkyne and an alkene is detailed below.

Gold_Catalyzed_2+2_Cycloaddition Catalytic Cycle for Intermolecular [2+2] Cycloaddition cluster_cycle Catalytic Cycle AuCl AuCl(SMe₂) AgX + AgX - AgCl(s) Active_Au [Au(SMe₂)]⁺ Au_Pi_Complex Gold-Alkyne π-Complex Active_Au->Au_Pi_Complex Coordination Alkyne R¹-≡-R² (Alkyne) Alkyne->Au_Pi_Complex Alkene R³R⁴C=CR⁵R⁶ (Alkene) Cation_Intermediate Carbocationic Intermediate Alkene->Cation_Intermediate Product Cyclobutene Product Product->Active_Au Catalyst Regeneration Vinyl_Cation Vinylgold Intermediate (Carbocationic Character) Au_Pi_Complex->Vinyl_Cation π-Activation Vinyl_Cation->Cation_Intermediate Nucleophilic Attack (Regiochemistry Set) Cyclized_Intermediate Cyclopropylmethyl Cation / Gold Carbene Cation_Intermediate->Cyclized_Intermediate Ring Closure Cyclized_Intermediate->Product Rearrangement & Protodeauration

Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed [2+2] cycloaddition.

  • Catalyst Activation: The AuCl(SMe₂) precatalyst is activated by a silver salt to generate the active cationic gold(I) species.

  • Alkyne Activation: Gold(I), being highly carbophilic ("alkyne-philic"), coordinates to the C-C triple bond. This coordination withdraws electron density from the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.[10]

  • Nucleophilic Attack: The alkene, acting as the nucleophile, attacks the activated alkyne. This step is typically regioselective, proceeding to form the most stable carbocationic intermediate (e.g., a benzylic or tertiary carbocation).[8][11]

  • Ring Closure & Rearrangement: The resulting intermediate undergoes a rapid intramolecular cyclization to form the four-membered ring. Mechanistic studies suggest this may proceed through a cyclopropyl gold(I) carbene intermediate which then undergoes ring expansion to the cyclobutene.[12]

  • Catalyst Regeneration: The gold catalyst is eliminated, regenerating the active cationic species and releasing the final cyclobutene product.

Application Notes: Guiding Successful Experimentation

Substrate Scope & Strategic Considerations

The success of the cycloaddition is highly dependent on the electronic and steric properties of the coupling partners.

SubstrateFavorable CharacteristicsChallenging CharacteristicsRationale & Insights
Alkynes Terminal arylalkynes, electron-rich alkynes, chloroalkynes.[8][13]Unactivated internal alkynes, highly electron-deficient alkynes.Gold(I) preferentially activates more electron-rich alkynes. Terminal alkynes often show higher reactivity. Chloro-substituted alkynes are highly effective as the chloro-group enhances electrophilicity.[1][11]
Alkenes Electron-rich (e.g., styrenes, enol ethers), 1,1-disubstituted alkenes.[8][14]Unactivated monosubstituted alkenes, electron-deficient alkenes (e.g., α,β-unsaturated carbonyls).[1]The alkene acts as the nucleophile; therefore, higher electron density leads to faster reaction rates. Unactivated alkenes are challenging substrates but can be successful with highly activated alkynes.[11]
Allenes A common and effective partner for [2+2] cycloadditions, often showing high reactivity.[4][10][15]Can undergo competing side reactions like homodimerization.The central carbon of the allene is activated by gold, leading to a vinyl-gold intermediate that is attacked by the alkene.[16]
Causality of Experimental Choices
  • Solvent Selection: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Protic or strongly coordinating solvents can interfere with the cationic gold catalyst, diminishing its activity.

  • Temperature Control: Reactions are often initiated at low temperatures (-20 °C to 0 °C) and allowed to warm to room temperature. This helps to control the initial rate of reaction, prevent catalyst decomposition, and minimize the formation of side products from highly reactive intermediates.

  • Inert Atmosphere: Cationic gold(I) catalysis can be sensitive to moisture and oxygen. Conducting reactions under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox is critical for reproducibility and high yields.

  • Role of Ligands: While AuCl(SMe₂) is used "ligandless" (beyond the labile SMe₂), the active catalyst can be modified with other ligands (e.g., phosphines, N-heterocyclic carbenes). Sterically bulky ligands on the gold catalyst can be crucial for preventing competitive pathways and improving selectivity.[8]

Detailed Experimental Protocol: A Representative Example

This protocol describes the synthesis of 1-phenyl-2-(p-tolyl)cyclobut-1-ene via the gold(I)-catalyzed [2+2] cycloaddition of 1-ethynyl-4-methylbenzene and α-methylstyrene, adapted from literature procedures.[8]

Materials & Reagents
  • Chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)] (97%+)

  • Silver hexafluoroantimonate [AgSbF₆] (98%+)

  • 1-Ethynyl-4-methylbenzene (p-tolylacetylene) (98%+)

  • α-Methylstyrene (99%+), passed through a short plug of basic alumina before use to remove inhibitors.

  • Anhydrous Dichloromethane (DCM), passed through a solvent purification system.

  • Standard laboratory glassware (Schlenk flask, syringes, etc.), oven or flame-dried before use.

Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Caution: Gold and silver salts are toxic and expensive. Handle with appropriate personal protective equipment (PPE) in a fume hood. AgSbF₆ is light-sensitive.

  • Catalyst Stock Solution Preparation:

    • To a flame-dried Schlenk flask under Argon, add Chloro(dimethylsulfide)gold(I) (5.9 mg, 0.02 mmol, 0.02 eq).

    • Add Silver hexafluoroantimonate (6.9 mg, 0.02 mmol, 0.02 eq).

    • Add 2.0 mL of anhydrous DCM via syringe.

    • Stir the resulting suspension at room temperature for 10 minutes. A white precipitate of AgCl will form. This suspension is used directly in the next step.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under Argon, dissolve 1-ethynyl-4-methylbenzene (116 mg, 1.0 mmol, 1.0 eq) in 3.0 mL of anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath.

  • Initiation and Reaction:

    • To the stirred alkyne solution at 0 °C, add the prepared catalyst suspension via syringe.

    • Add α-methylstyrene (130 µL, 118 mg, 1.0 mmol, 1.0 eq) dropwise over 1 minute.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Stir for an additional 2 hours or until reaction completion is confirmed by TLC analysis (e.g., using a 98:2 hexanes:ethyl acetate mobile phase).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

    • Filter the mixture through a short plug of Celite to remove the AgCl precipitate, washing the plug with additional DCM (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes to 99:1 hexanes:ethyl acetate to afford the pure cyclobutene product.

Safety Precautions

  • Gold Compounds: Can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Silver Salts: AgSbF₆ is corrosive and light-sensitive. Store in a dark container and handle with appropriate PPE.

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere Techniques: Proper training in the use of Schlenk lines or gloveboxes is required to ensure anhydrous and oxygen-free conditions.

References

Application Notes and Protocols for Chloro(dimethylsulfide)gold(I) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Gateway to Homogeneous Gold Catalysis

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, stands as a cornerstone reagent for chemists venturing into the rich field of homogeneous gold catalysis.[1][2] This air-stable, white solid is prized not for its own direct catalytic prowess in most applications, but as a highly convenient and versatile precursor to a vast array of catalytically active gold(I) species.[3] Its commercial availability and the labile nature of the dimethyl sulfide ligand make it an ideal starting point for the synthesis of more complex and tailored gold(I) catalysts.[1] The dimethyl sulfide ligand is readily displaced by stronger donor ligands such as phosphines and N-heterocyclic carbenes (NHCs), allowing for the fine-tuning of the steric and electronic properties of the resulting catalysts.[3][4]

This guide provides an in-depth exploration of chloro(dimethylsulfide)gold(I), from its fundamental properties to detailed, field-proven protocols for its application in cutting-edge organic synthesis. The focus is on empowering researchers, scientists, and drug development professionals to confidently and effectively utilize this key reagent in their work.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards of any reagent is paramount for its safe and effective use.

Table 1: Physicochemical Properties of Chloro(dimethylsulfide)gold(I)

PropertyValueReference(s)
CAS Number 29892-37-3[5]
Molecular Formula C₂H₆AuClS[1]
Molecular Weight 294.55 g/mol [6]
Appearance White to light yellow powder or crystal[2][7]
Melting Point 160 °C (decomposes)[7]
Solubility Soluble in dichloromethane, acetone[3][4]
Structure Linear geometry around the gold(I) center[1]

Safety and Handling:

Chloro(dimethylsulfide)gold(I) is a hazardous substance and must be handled with appropriate safety precautions.[8] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6][8]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.[6][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

The Pivotal Role as a Catalyst Precursor

The primary utility of chloro(dimethylsulfide)gold(I) in organic synthesis is as a precursor for the in-situ or ex-situ generation of catalytically active gold(I) complexes. The dimethyl sulfide ligand is weakly coordinated and can be easily displaced by a variety of other ligands, most notably phosphines and N-heterocyclic carbenes (NHCs).[3]

Workflow for Generating Active Gold(I) Catalysts

G cluster_0 Precursor Activation cluster_1 Catalytic Cycle AuCl(SMe2) Chloro(dimethylsulfide)gold(I) Active_Catalyst [L-Au-Cl] Active Gold(I) Complex AuCl(SMe2)->Active_Catalyst + L - SMe2 Ligand Ligand (L) (e.g., Phosphine, NHC) Cationic_Catalyst [L-Au]+ X- Cationic Gold(I) Catalyst Active_Catalyst->Cationic_Catalyst + AgX - AgCl Activated_Substrate Activated Substrate Complex Cationic_Catalyst->Activated_Substrate + Substrate Silver_Salt Silver Salt (AgX) (e.g., AgOTf, AgSbF6) Substrate Substrate (e.g., Alkyne, Alkene) Product Product Activated_Substrate->Product Nucleophilic Attack / Rearrangement Product->Cationic_Catalyst Catalyst Regeneration G Catalyst [L-Au]+ Pi_Complex π-Complex Catalyst->Pi_Complex + Alkene Alkene N-Alkenyl Carbamate Nucleophilic_Attack Intramolecular Nucleophilic Attack Pi_Complex->Nucleophilic_Attack Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate exo or endo cyclization Protodeauration Protodeauration Cyclized_Intermediate->Protodeauration + H+ Product Heterocyclic Product Protodeauration->Product Product->Catalyst - H+

References

Application Notes and Protocols: Strategic Ligand Exchange Reactions with Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Premier Gold(I) Precursor

Chloro(dimethylsulfide)gold(I), (CH₃)₂SAuCl, stands as a cornerstone in the synthesis of a vast array of gold(I) complexes, finding extensive application in catalysis, materials science, and medicinal chemistry.[1][2] Its commercial availability, relatively good stability under ambient conditions, and, most importantly, the labile nature of the dimethyl sulfide (DMS) ligand make it an ideal starting material for ligand exchange reactions.[3][4] The volatile nature of the displaced DMS ligand simplifies the purification of the resulting gold(I) complexes.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic execution of ligand exchange reactions with (CH₃)₂SAuCl, focusing on the synthesis of gold(I)-phosphine, gold(I)-N-heterocyclic carbene (NHC), and gold(I)-thiolate complexes. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into the characterization and purification of the target compounds.

Mechanistic Insights: The Associative Nature of Ligand Exchange on Linear Gold(I) Centers

Gold(I) complexes, with their d¹⁰ electron configuration, typically adopt a linear, two-coordinate geometry.[5] These 14-electron species are coordinatively unsaturated, which has profound implications for their reactivity. Unlike saturated 18-electron complexes that often undergo ligand substitution via a dissociative (Sₙ1-like) mechanism, ligand exchange at a linear d¹⁰ gold(I) center predominantly proceeds through an associative (A) or interchange (Iₐ) pathway.[6][7]

In this mechanism, the incoming nucleophilic ligand (L') attacks the gold(I) center, forming a transient, higher-coordinate (typically T-shaped or trigonal planar) intermediate or transition state. Subsequently, the leaving ligand, in this case, dimethyl sulfide, dissociates to yield the new linear gold(I) complex. The rate of these reactions is often dependent on the concentration of both the gold complex and the incoming ligand, characteristic of a second-order process.[7] The strength of the incoming nucleophile plays a crucial role in the reaction kinetics; stronger nucleophiles, such as phosphines and NHCs, will displace the DMS ligand more readily than weaker ones.

Ligand_Exchange_Mechanism Reactants (CH₃)₂S-Au-Cl + L' TransitionState [(CH₃)₂S-Au(L')-Cl]‡ Reactants->TransitionState Associative Attack Products L'-Au-Cl + (CH₃)₂S TransitionState->Products DMS Dissociation

Caption: Associative mechanism for ligand exchange at a linear gold(I) center.

Experimental Protocols

PART 1: Synthesis of Gold(I)-Phosphine Complexes

Gold(I)-phosphine complexes are a significant class of compounds with applications ranging from catalysis to medicinal chemistry.[8][9] The synthesis of chloro(triphenylphosphine)gold(I) is a classic example of a ligand exchange reaction with (CH₃)₂SAuCl.

Protocol 1: Synthesis of Chloro(triphenylphosphine)gold(I)

Materials and Reagents:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Pentane or Hexane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula or fritted glass filter

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane in a Schlenk flask.

  • In a separate flask, prepare a solution of triphenylphosphine (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the triphenylphosphine solution to the stirred solution of (CH₃)₂SAuCl at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduce the volume of the solvent in vacuo to approximately one-third of the original volume.

  • Add anhydrous pentane or hexane to the concentrated solution to precipitate the product.

  • Isolate the white solid by filtration using a filter cannula or a fritted glass filter, wash with a small amount of pentane, and dry under vacuum.

Characterization:

  • ³¹P NMR (CDCl₃): A single sharp peak is expected, downfield shifted from that of free PPh₃. The coordination of PPh₃ to the gold(I) center typically results in a chemical shift in the range of δ 30-40 ppm.[10]

  • ¹H NMR (CDCl₃): The aromatic protons of the phenyl groups will appear as multiplets in the aromatic region (typically δ 7.2-7.8 ppm).

  • Melting Point: The melting point should be consistent with literature values (around 243-244 °C).[11]

CompoundPrecursorLigandSolventTemp. (°C)Time (h)Yield (%)³¹P NMR (δ, ppm)
(PPh₃)AuCl(CH₃)₂SAuClPPh₃DCMRT1-2>90~33
(PCy₃)AuCl(CH₃)₂SAuClPCy₃DCMRT1>95~57

Table 1: Representative examples of gold(I)-phosphine synthesis.

PART 2: Synthesis of Gold(I)-N-Heterocyclic Carbene (NHC) Complexes

NHC-gold(I) complexes have emerged as powerful catalysts and promising therapeutic agents.[12][13] Their synthesis from (CH₃)₂SAuCl is straightforward and generally high-yielding.

Protocol 2: Synthesis of a Generic [AuCl(NHC)] Complex

Materials and Reagents:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • Imidazolium salt (NHC precursor, e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Anhydrous Celite®

  • Standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere, add the imidazolium salt (1.0 eq) and potassium tert-butoxide (1.0 eq) to a Schlenk flask.

  • Add anhydrous THF and stir the suspension at room temperature for 30 minutes to generate the free carbene in situ.

  • In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous THF.

  • Transfer the solution of (CH₃)₂SAuCl to the suspension of the free carbene via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent in vacuo.

  • Extract the product with anhydrous dichloromethane and filter through a pad of Celite® to remove inorganic salts.

  • Remove the DCM in vacuo to yield the desired [AuCl(NHC)] complex. The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Characterization:

  • ¹H NMR: The disappearance of the acidic proton of the imidazolium salt (typically > δ 10 ppm) and the appearance of characteristic signals for the NHC ligand coordinated to gold.

  • ¹³C NMR: A characteristic downfield signal for the carbene carbon (C2) is typically observed in the range of δ 180-200 ppm.

NHC_Synthesis_Workflow Start Imidazolium Salt + Base Carbene In situ generation of free NHC Start->Carbene Reaction Ligand Exchange Reaction Carbene->Reaction Gold_Precursor (CH₃)₂SAuCl Solution Gold_Precursor->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product [AuCl(NHC)] Complex Purification->Product

Caption: Workflow for the synthesis of [AuCl(NHC)] complexes.

PART 3: Synthesis of Gold(I)-Thiolate Complexes

Gold(I)-thiolate complexes are of significant interest in the study of self-assembled monolayers and have biological relevance.[14][15] The synthesis requires the presence of a base to deprotonate the thiol.

Protocol 3: Synthesis of a Generic [Au(SR)(L)] Complex

Materials and Reagents:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • A phosphine ligand (L, e.g., PPh₃)

  • A thiol (RSH)

  • Triethylamine (Et₃N) or another suitable non-coordinating base

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Standard Schlenk line equipment

Procedure:

  • First, synthesize the corresponding gold(I)-phosphine chloride complex, [AuCl(L)], as described in Protocol 1.

  • Under an inert atmosphere, dissolve the [AuCl(L)] complex (1.0 eq) in anhydrous dichloromethane.

  • Add the thiol (RSH, 1.0 eq) to the solution.

  • Add triethylamine (1.0 eq) dropwise to the stirred solution. The formation of a precipitate of triethylammonium chloride may be observed.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite® to remove the ammonium salt.

  • Remove the solvent from the filtrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by column chromatography on silica gel.

Characterization:

  • ¹H NMR: The disappearance of the thiol proton (S-H) signal and the appearance of signals corresponding to the coordinated thiolate ligand.

  • ³¹P NMR: A single peak corresponding to the coordinated phosphine ligand. The chemical shift may be slightly different from the starting [AuCl(L)] complex.

Purification and Handling of Gold(I) Complexes

The stability of gold(I) complexes can vary, and some may be sensitive to light, air, or moisture. Therefore, proper handling and purification techniques are crucial.

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline material.[13][16] A common method involves dissolving the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or chloroform) and then slowly adding a "poor" solvent (e.g., pentane, hexane, or diethyl ether) until the solution becomes turbid.[17] Allowing the solution to stand, often at a reduced temperature, will promote the growth of crystals. The vial-in-vial diffusion method is also an excellent technique for growing high-quality crystals for X-ray diffraction.[17]

  • Column Chromatography: For non-crystalline or oily products, or for separating mixtures, column chromatography can be an effective purification method.[4][18] Silica gel is a commonly used stationary phase. The choice of eluent is critical and should be determined by TLC analysis. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often employed. It is important to note that some gold complexes may decompose on silica gel, so it is advisable to perform a small-scale test first.[19] For air-sensitive compounds, modified flash chromatography techniques under an inert atmosphere should be employed.[10][11]

  • Handling Air-Sensitive Compounds: All manipulations involving air-sensitive reagents and products should be carried out using standard Schlenk line or glovebox techniques.[1][5][20] Solvents should be thoroughly dried and degassed prior to use.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Impure starting materialsEnsure the purity of (CH₃)₂SAuCl and the incoming ligand.
Incomplete reactionExtend the reaction time or gently warm the reaction mixture. Monitor by TLC.
Decomposition of productAvoid prolonged exposure to light or heat. Purify the product promptly.
Product is an oil, not a solid Impurities presentAttempt purification by column chromatography.
Product has a low melting pointTry to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Multiple products observed by NMR Incomplete reactionDrive the reaction to completion by adding a slight excess of the incoming ligand or extending the reaction time.
Ligand scrambling or decompositionRe-evaluate the reaction conditions (temperature, solvent).

Conclusion

Ligand exchange reactions with chloro(dimethylsulfide)gold(I) offer a versatile and efficient route to a wide range of gold(I) complexes. A thorough understanding of the underlying associative mechanism, coupled with meticulous experimental technique, enables the rational design and synthesis of novel gold(I) compounds for diverse applications. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the rich chemistry of gold(I) and to develop new materials and molecules with tailored properties.

References

The Synthetic Utility of Chloro(dimethylsulfide)gold(I) in the Genesis of N-Heterocyclic Carbene Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organometallic chemistry and drug development, gold(I) N-heterocyclic carbene (NHC) complexes have emerged as a class of compounds with profound potential.[1][2][3][4] Their robust nature, tunable electronic and steric properties, and demonstrated efficacy in catalysis and medicinal chemistry have rendered them highly sought-after synthetic targets.[1][2][3][4] At the heart of their synthesis lies the judicious choice of a gold(I) precursor. Chloro(dimethylsulfide)gold(I), (CH₃)₂SAuCl, stands out as a premier starting material, valued for its stability, commercial availability, and the strategic lability of its dimethyl sulfide (DMS) ligand.[5] This guide provides an in-depth exploration of the application of chloro(dimethylsulfide)gold(I) in the synthesis of gold(I)-NHC complexes, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Precursor: Chloro(dimethylsulfide)gold(I) at a Glance

Chloro(dimethylsulfide)gold(I) is a white, air-stable solid that serves as a convenient entry point into gold(I) chemistry.[5] Its utility stems from the weakly coordinating nature of the dimethyl sulfide ligand, which is readily displaced by stronger nucleophiles like N-heterocyclic carbenes.[5] This precursor adopts a nearly linear geometry, a common feature for gold(I) complexes.[5][6]

PropertyValueReference
Chemical Formula C₂H₆AuClS[5][7]
Molar Mass 294.55 g/mol [5]
Appearance White solid[5]
Coordination Geometry Linear[5][6]

Synthetic Pathways to Gold(I)-NHC Complexes

Several reliable methods have been established for the synthesis of gold(I)-NHC complexes starting from chloro(dimethylsulfide)gold(I). The choice of method often depends on the nature of the NHC precursor (typically an imidazolium or benzimidazolium salt), desired purity, and scalability.

The "Weak Base" Approach: A Direct and Efficient Route

This method is arguably the most straightforward and widely adopted for the synthesis of [Au(NHC)Cl] complexes.[8][9][10] It involves the direct reaction of an imidazolium salt with chloro(dimethylsulfide)gold(I) in the presence of a mild base, such as potassium carbonate (K₂CO₃).[8][9][11] This approach is lauded for its operational simplicity, mild reaction conditions, and amenability to a wide array of NHC precursors.[9][12]

Mechanism: The weak base deprotonates the imidazolium salt in situ to generate the free N-heterocyclic carbene. The highly nucleophilic carbene then rapidly displaces the labile dimethyl sulfide ligand from the gold(I) center to form the stable gold-NHC bond.

WeakBaseMechanism Imidazolium Imidazolium Salt (NHC·HX) NHC Free NHC Imidazolium->NHC Deprotonation Base Weak Base (e.g., K₂CO₃) Au_NHC [Au(NHC)Cl] NHC->Au_NHC Nucleophilic Attack & Ligand Displacement Au_Precursor (CH₃)₂SAuCl Au_Precursor->Au_NHC Byproducts Byproducts (H₂O, CO₂, KX, (CH₃)₂S) Transmetallation Imidazolium_Iodide Imidazolium Iodide Ag_NHC [Ag(NHC)I] Intermediate Imidazolium_Iodide->Ag_NHC Ag2O Ag₂O Au_NHC_Cl [Au(NHC)Cl] Ag_NHC->Au_NHC_Cl Transmetallation Au_DMS_Cl (CH₃)₂SAuCl Au_DMS_Cl->Au_NHC_Cl AgCl_precipitate AgCl (precipitate)

References

Applications of chloro(dimethylsulfide)gold(I) in homogeneous catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Chloro(dimethylsulfide)gold(I) in Homogeneous Catalysis

Introduction: The Versatile Gateway to Gold Catalysis

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a white, air-stable solid that has become a cornerstone in the field of homogeneous gold catalysis.[1] Its popularity stems from its commercial availability and its role as an excellent and versatile precatalyst.[1][2][3] The dimethyl sulfide ligand is labile and easily displaced by a wide range of other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), making it a convenient entry point for the synthesis of more complex and tailored gold(I) catalysts.[1][4][5]

Most homogeneous gold-catalyzed reactions rely on the generation of a cationic gold(I) species, which acts as a powerful π-acid to activate unsaturated C-C bonds (alkynes, allenes, and alkenes) toward nucleophilic attack.[6][7][8] Chloro(dimethylsulfide)gold(I) is a neutral gold(I) precursor that is typically activated in situ. This is commonly achieved by abstracting the chloride ligand with a silver salt containing a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).[9][10] This process generates the highly electrophilic and catalytically active cationic gold(I) complex.

This guide provides an in-depth overview of the key applications of chloro(dimethylsulfide)gold(I), complete with mechanistic insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A clear understanding of the catalyst's properties and handling requirements is paramount for safe and effective experimentation.

PropertyValueReference
Chemical Formula C₂H₆AuClS[1][11]
Molar Mass 294.55 g·mol⁻¹[1][4]
Appearance White solid/powder[1][4]
CAS Number 29892-37-3[1][11]
Structure Nearly linear geometry (176.9°) around the Au atom[1]
Hazards Skin, eye, and respiratory tract irritation (GHS07)[1]
Precautions Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection.
Storage Store in a tightly closed container in a dry, well-ventilated place.

Application I: Hydrofunctionalization of C-C Multiple Bonds

One of the most powerful applications of gold(I) catalysis is the addition of heteroatom nucleophiles (O, N, S) across alkynes, allenes, and alkenes. These hydrofunctionalization reactions provide direct and atom-economical routes to valuable functional groups.[12][13]

Mechanistic Rationale

The generally accepted mechanism for these transformations involves an "outer-sphere" attack.[6][10] The cationic gold(I) catalyst first coordinates to the π-system of the alkyne or allene, activating it. The nucleophile then attacks this activated complex from the opposite face. This is followed by a protodeauration step, which releases the product and regenerates the active gold catalyst to complete the catalytic cycle.[6]

Hydroamination_Mechanism cluster_cycle Catalytic Cycle Au_cat [L-Au]⁺ Activated_Complex [L-Au(π-alkyne)]⁺ Au_cat->Activated_Complex π-Coordination Alkyne R-C≡C-R' Alkyne->Activated_Complex Intermediate Vinyl-Gold Intermediate Activated_Complex->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Intermediate->Au_cat Protodeauration (-H⁺) Product Product Intermediate->Product

Caption: Generalized catalytic cycle for gold(I)-catalyzed hydrofunctionalization.

Application Protocol: Intramolecular Hydroamination of Alkenyl Carbamates

This protocol details the synthesis of protected nitrogen heterocycles, a common structural motif in pharmaceuticals, using a gold(I)-catalyzed intramolecular hydroamination.[10] The active catalyst is generated in situ from chloro(dimethylsulfide)gold(I) and a phosphine ligand, followed by chloride abstraction.

Objective: To synthesize N-Boc-2-methyl-pyrrolidine from N-Boc-pent-4-en-1-amine.

Materials:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • Di-tert-butyl(o-biphenyl)phosphine [P(tBu)₂(o-biphenyl)]

  • Silver Triflate (AgOTf)

  • N-Boc-pent-4-en-1-amine (Substrate)

  • Dioxane (Anhydrous)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • Inside an inert atmosphere glovebox, add [Au{P(tBu)₂(o-biphenyl)}]Cl (if pre-formed) or equimolar amounts of (CH₃)₂SAuCl and P(tBu)₂(o-biphenyl) to a dry reaction vial. The direct use of (CH₃)₂SAuCl allows for facile ligand exchange to form the desired phosphine complex.[1]

    • Add anhydrous dioxane to dissolve the components.

    • Add one equivalent of AgOTf to the solution. A white precipitate of AgCl will form immediately, indicating the abstraction of the chloride and formation of the cationic gold(I) catalyst.[10]

  • Reaction Setup:

    • In a separate flask under an inert atmosphere, dissolve N-Boc-pent-4-en-1-amine (1.0 equiv) in anhydrous dioxane.

    • Transfer the prepared catalyst solution (typically 1-5 mol%) to the substrate solution via cannula.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a short pad of silica gel or celite to remove the AgCl precipitate and the gold catalyst.

    • Rinse the pad with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-methyl-pyrrolidine.

Causality and Insights:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands like P(tBu)₂(o-biphenyl) are often used to stabilize the gold(I) center and enhance its catalytic activity.[9]

  • Solvent: Dioxane is a common solvent for this reaction, offering good solubility for the reagents and stability for the catalyst.[10]

  • Silver Salt: The use of AgOTf is critical. It acts as a halide scavenger to generate the highly Lewis acidic cationic gold species necessary for activating the olefin.[7][10]

Application II: Cycloisomerization of Enynes

Gold(I) catalysts are exceptionally effective at promoting the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). These reactions are powerful tools for rapidly building molecular complexity from relatively simple linear precursors, forming diverse carbocyclic and heterocyclic scaffolds.[14][15][16]

Mechanistic Rationale

The reaction typically proceeds via coordination of the cationic gold(I) catalyst to the alkyne, triggering a nucleophilic attack from the tethered alkene. This cyclization can occur in different modes, most commonly a 5-exo-dig or 6-endo-dig pathway.[14][16] This process generates a cyclopropyl gold carbene or a related gold-stabilized carbocationic intermediate, which can then undergo various rearrangements or subsequent reactions to yield the final product.[14][15][17]

Enyne_Cycloisomerization cluster_workflow Enyne Cycloisomerization Workflow Start 1,6-Enyne + [L-Au]⁺ Coordination π-Alkyne Coordination Start->Coordination Activation Cyclization 5-exo-dig Cyclization Coordination->Cyclization Intermediate Cyclopropyl Gold Carbene Intermediate Cyclization->Intermediate Rearrangement Skeletal Rearrangement/ Further Reaction Intermediate->Rearrangement Product Bicyclic Product Rearrangement->Product Catalyst Regeneration

Caption: Key steps in a typical gold(I)-catalyzed 1,6-enyne cycloisomerization.

Application Protocol: [2+2] Cycloaddition of Alkynes and Alkenes

While enyne cycloisomerizations are often intramolecular, chloro(dimethylsulfide)gold(I) derived catalysts can also promote intermolecular reactions, such as the [2+2] cycloaddition to form cyclobutenes.[2][4]

Objective: To synthesize a substituted cyclobutene from a terminal alkyne and an alkene.

Materials:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • Trimesitylphosphine [P(Mes)₃]

  • Silver tetrafluoroborate (AgBF₄)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Alkene (e.g., Norbornene)

  • Dichloromethane (DCM, Anhydrous)

  • Inert atmosphere

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve chloro(dimethylsulfide)gold(I) (1 equiv) and trimesitylphosphine (1 equiv) in anhydrous DCM. Stir for 10-15 minutes to allow for ligand exchange.

    • Add AgBF₄ (1 equiv) to the solution. Stir for another 15 minutes. The formation of AgCl confirms the generation of the active cationic catalyst.

  • Reaction Setup:

    • To the flask containing the catalyst, add the alkene (e.g., norbornene, typically in excess) followed by the terminal alkyne (e.g., phenylacetylene, 1.0 equiv).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by GC-MS. The reaction is generally complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Subject the crude residue to flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure cyclobutene product.

Causality and Insights:

  • Catalyst Choice: The combination of a gold(I) precursor with a bulky phosphine ligand is effective for this transformation. The active species is a cationic gold complex that coordinates to the alkyne.[2][4]

  • Reaction Scope: This method is effective for forming substituted cyclobutenes under mild conditions, showcasing the ability of gold catalysts to facilitate otherwise challenging cycloadditions.[2]

Application III: Homogeneous Gold-Catalyzed Oxidation

While many gold-catalyzed reactions are redox-neutral, there is a growing field of oxidative gold catalysis.[18][19][20] In these reactions, the gold catalyst facilitates an oxidation process, often with the use of an external oxidant. Chloro(dimethylsulfide)gold(I) can serve as a precursor to catalysts for these transformations as well.

Mechanistic Diversity

Oxidative catalysis with gold can proceed through two main pathways:

  • Redox-Neutral Gold(I): The gold(I) catalyst activates the substrate towards attack by an oxidant (e.g., a sulfoxide or N-oxide), without changing its own oxidation state. The oxidant is consumed stoichiometrically.[18][20]

  • Au(I)/Au(III) Redox Cycle: In the presence of strong oxidants, the gold(I) species can be oxidized to a gold(III) intermediate, which then participates in the catalytic cycle and is subsequently reduced back to gold(I).[18][20]

Representative Reaction: Oxidation of Alkynes with Sulfoxides

A common example involves the gold(I)-catalyzed oxidation of alkynes using sulfoxides as the oxidant to generate 1,2-dicarbonyl compounds (benzils).[18][20]

SubstrateOxidantCatalyst SystemProduct TypeReference
Aryl AlkynesDiphenyl SulfoxideAu(I) complexBenzils[18][20]
YnamidesDiphenyl SulfoxideAu(I) complex2-Oxo-2-phenylacetamides[18][20]
Terminal AllenesPyridine N-oxideAu(I) complexα-Hydroxy/acyloxy ketones[20]

This application highlights the expanding utility of gold catalysts beyond simple π-acid catalysis into the realm of complex redox transformations, further cementing the importance of precursors like chloro(dimethylsulfide)gold(I).[19]

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical compound; it is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its stability, commercial availability, and facile conversion into highly active cationic species make it the preferred starting point for a vast array of homogeneous catalytic transformations. From the atom-economical construction of N- and O-heterocycles via hydrofunctionalization to the rapid assembly of complex polycyclic frameworks through enyne cycloisomerizations and advanced oxidative processes, this unassuming white powder opens the door to a world of molecular complexity. A thorough understanding of its activation, the mechanistic principles of the subsequent catalysis, and precise protocol execution enables researchers to fully harness the unique power of gold.

References

Application Notes and Protocols for Chloro(dimethylsulfide)gold(I) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of (Me₂S)AuCl in Modern Catalysis

Chloro(dimethylsulfide)gold(I), often abbreviated as (Me₂S)AuCl, stands as a cornerstone precursor in the rapidly evolving field of gold-catalyzed organic synthesis. Its commercial availability, solid-state stability, and the labile nature of the dimethyl sulfide ligand make it an exceptionally practical and versatile entry point into gold(I) chemistry.[1] While not always the active catalytic species itself, its role as a reliable starting material for the in-situ or ex-situ generation of more sophisticated cationic gold(I) catalysts is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental considerations and detailed protocols for leveraging (Me₂S)AuCl in synthetic applications. We will delve into the causality behind experimental design, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Handling Considerations

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

Key Properties of Chloro(dimethylsulfide)gold(I)
PropertyValueSource
Molecular Formula C₂H₆AuClS[1]
Molecular Weight 294.55 g/mol [1]
Appearance White to off-white solid/powder[1][2]
Melting Point 160 °C (decomposes)[3]
Solubility Soluble in dichloromethane (CH₂Cl₂), chloroform (CHCl₃)[2]
Stability Relatively stable under ambient conditions, but sensitive to light and heat.[1][2]
Storage Store in a dark place under an inert atmosphere at 2-8°C.[3]
Causality in Handling and Storage

The recommendation to store (Me₂S)AuCl under an inert atmosphere in a cool, dark environment stems from its propensity to decompose to elemental gold upon exposure to light, heat, or air.[1][4] This decomposition is not merely a loss of expensive reagent but can also introduce metallic gold colloids into a reaction, potentially leading to unintended and irreproducible catalytic pathways. The dimethyl sulfide ligand, while crucial for stabilizing the gold(I) center, is volatile, and its dissociation is the initial step in many degradation pathways and, advantageously, in ligand exchange reactions.[1]

The Principle of Ligand Exchange: Activating the Pre-catalyst

The primary utility of (Me₂S)AuCl lies in the facile displacement of its dimethyl sulfide ligand by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs).[1][2] This ligand exchange is the key step in generating the catalytically active species.

Ligand_Exchange

The thermodynamic driving force for this exchange is often the formation of a stronger bond between gold and the incoming ligand (L) and the entropically favorable release of the volatile dimethyl sulfide.[1] In many catalytic cycles, particularly those targeting the activation of alkynes, allenes, or alkenes, a halide scavenger (typically a silver salt like AgSbF₆ or AgOTf) is added. This abstracts the chloride anion from the gold center, generating a highly electrophilic, cationic gold(I) complex, [LAu]⁺, which is the potent π-acid responsible for activating unsaturated bonds towards nucleophilic attack.[5][6]

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of common gold(I) catalysts from (Me₂S)AuCl and a representative catalytic reaction.

Protocol 1: Synthesis of a Gold(I)-Phosphine Complex

This protocol describes the synthesis of Chloro(triphenylphosphine)gold(I), a common and stable gold(I) catalyst, via ligand exchange.

Materials:

  • Chloro(dimethylsulfide)gold(I) ((Me₂S)AuCl)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon. Maintaining an inert atmosphere is crucial to prevent moisture from interfering with the reaction and to ensure the stability of the product.

  • Reagent Preparation: In the Schlenk flask, dissolve Chloro(dimethylsulfide)gold(I) (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M solution). In a separate flask, prepare a solution of triphenylphosphine (1.0 equiv) in anhydrous dichloromethane.

  • Ligand Exchange Reaction: To the stirred solution of (Me₂S)AuCl, add the triphenylphosphine solution dropwise at room temperature. The volatile dimethyl sulfide is displaced by the phosphine ligand.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Product Precipitation: Upon completion, reduce the volume of dichloromethane under vacuum. Add anhydrous diethyl ether to the concentrated solution to precipitate the Chloro(triphenylphosphine)gold(I) product, which is less soluble in ether.

  • Isolation and Drying: Collect the white solid by filtration under an inert atmosphere, wash with a small amount of cold diethyl ether to remove any residual soluble impurities, and dry under high vacuum. The product should be stored under an inert atmosphere.

Protocol 2: In-Situ Generation of a Cationic Gold(I)-NHC Catalyst for Alkyne Hydration

This protocol details the use of (Me₂S)AuCl to generate a highly active cationic gold(I) N-heterocyclic carbene (NHC) catalyst in-situ for the hydration of an alkyne.

Materials:

  • Chloro(dimethylsulfide)gold(I) ((Me₂S)AuCl)

  • Imidazolium salt (NHC precursor, e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Silver(I) Oxide (Ag₂O)

  • Alkyne substrate (e.g., Phenylacetylene)

  • Solvent system (e.g., Dichloromethane or a mixture like Dioxane/Water)

  • Standard laboratory glassware

Experimental Workflow:

In_Situ_Catalyst_Generation

Procedure:

  • Preparation of the Gold(I)-NHC Complex Solution: In a round-bottom flask under an inert atmosphere, add the imidazolium salt (1.0 equiv) and silver(I) oxide (0.5 equiv) to anhydrous dichloromethane. Stir the suspension at room temperature for 3-4 hours.[7] The Ag₂O acts as a base to deprotonate the imidazolium salt, forming a silver-NHC complex in situ, which is a convenient transmetalation agent.

  • Transmetalation to Gold(I): To this suspension, add a solution of Chloro(dimethylsulfide)gold(I) (1.0 equiv) in dichloromethane dropwise.[7] The NHC ligand will transfer from the silver to the gold center, precipitating silver chloride (AgCl) and releasing dimethyl sulfide. Continue stirring for another 4 hours.

  • Isolation of the Active Catalyst Precursor: Filter the reaction mixture through a pad of Celite to remove the AgCl precipitate. The filtrate now contains the neutral Chloro(NHC)gold(I) complex.

  • Catalytic Reaction Setup: In a separate reaction flask, dissolve the alkyne substrate (e.g., phenylacetylene) in the reaction solvent (e.g., a 10:1 mixture of dioxane and water).

  • Initiation of Catalysis: Add a catalytic amount of the prepared Chloro(NHC)gold(I) solution (typically 1-5 mol%) to the substrate solution. If the neutral complex is not active enough, a silver salt with a non-coordinating anion (e.g., AgSbF₆) can be added as a co-catalyst to abstract the chloride and generate the more electrophilic cationic [(NHC)Au]⁺ species.

  • Reaction Progress and Work-up: Heat the reaction mixture (if necessary) and monitor by TLC or GC-MS. Upon completion, the reaction is typically quenched, and the product is extracted with an organic solvent. Purification is then performed by column chromatography.

Safety and Hazard Considerations

Chloro(dimethylsulfide)gold(I) is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[8]

Concluding Remarks

Chloro(dimethylsulfide)gold(I) is more than a mere reagent; it is a strategic entry point into the powerful domain of homogeneous gold catalysis. Its utility is defined by the predictable and efficient ligand exchange reactions it undergoes, allowing for the generation of a vast array of tailored, highly active catalysts. The protocols and principles outlined in this guide are designed to empower researchers to confidently and effectively employ this versatile precursor in their synthetic endeavors, from small-scale discovery to process development.

References

Application Notes and Protocols: Chloro(dimethylsulfide)gold(I) for Gold Acetylide Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Chloro(dimethylsulfide)gold(I)

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in modern gold chemistry.[1] This air-stable, white solid serves as a highly effective and versatile precursor for the synthesis of a wide array of gold(I) complexes.[1] Its utility is particularly pronounced in the preparation of gold(I) acetylides, a class of compounds garnering significant interest for their applications in catalysis, materials science, and medicinal chemistry.[2] The labile nature of the dimethyl sulfide ligand is key to its efficacy; it is readily displaced by stronger ligands, such as terminal alkynes, facilitating clean and efficient reactions under mild conditions.[1] This ease of substitution makes it a preferred starting material over other gold(I) precursors that may require harsher reaction conditions or more complex workup procedures.

Gold acetylide complexes are of paramount importance in drug development. Their linear geometry and the ability of the gold(I) center to engage in aurophilic interactions can be exploited in the design of novel therapeutic agents.[3] These complexes have demonstrated significant potential as anticancer and anti-inflammatory agents, often targeting enzymes like thioredoxin reductase (TrxR), which is overexpressed in many cancer cells.[4][5] The ability to readily synthesize a diverse library of gold acetylides using chloro(dimethylsulfide)gold(I) is therefore a critical enabler for medicinal chemists exploring new frontiers in metallodrug design.[4]

Mechanistic Insights: The Path to Gold Acetylide Formation

The synthesis of gold(I) acetylide complexes from chloro(dimethylsulfide)gold(I) and a terminal alkyne proceeds through a well-established reaction pathway. The key to this transformation is the acidity of the terminal alkyne's sp-hybridized C-H bond, which allows for its deprotonation to form a potent nucleophile.[6]

The reaction is typically carried out in the presence of a weak base. The base facilitates the deprotonation of the terminal alkyne, generating an acetylide anion. This anion then acts as a nucleophile, attacking the gold(I) center of the chloro(dimethylsulfide)gold(I) complex. This nucleophilic attack results in the displacement of both the chloride and the dimethyl sulfide ligands, forming the stable, linear gold(I) acetylide complex.

G cluster_0 Step 1: Deprotonation of Terminal Alkyne cluster_1 Step 2: Nucleophilic Substitution at Gold(I) Center Terminal_Alkyne R-C≡C-H Acetylide_Anion R-C≡C⁻ Terminal_Alkyne->Acetylide_Anion + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base + H⁺ Acetylide_Anion_2 R-C≡C⁻ Au_Complex (CH₃)₂SAuCl Displaced_Ligands Cl⁻ + (CH₃)₂S Au_Complex->Displaced_Ligands Gold_Acetylide R-C≡C-Au Acetylide_Anion_2->Gold_Acetylide + (CH₃)₂SAuCl

Caption: Reaction mechanism for gold acetylide synthesis.

Experimental Protocols

General Considerations and Safety

Chloro(dimethylsulfide)gold(I) is a hazardous substance that can cause skin, eye, and respiratory irritation.[7][8][9] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Store the compound in a tightly sealed container in a cool, dry place away from light and heat to prevent decomposition.[7][9] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure the stability of the gold complexes.

Protocol 1: Synthesis of a Generic Gold(I) Phenylacetylide Complex

This protocol outlines the synthesis of a representative gold(I) acetylide complex using phenylacetylene as the terminal alkyne.

Materials:

  • Chloro(dimethylsulfide)gold(I) [(CH₃)₂SAuCl]

  • Phenylacetylene

  • Potassium Carbonate (K₂CO₃) or similar weak base

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Inert gas supply (Nitrogen or Argon)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane.

  • Addition of Alkyne: To the stirred solution, add phenylacetylene (1.1 eq) via syringe.

  • Base Addition: In a separate flask, prepare a suspension of potassium carbonate (2.0 eq) in anhydrous methanol. Add this suspension dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting gold complex is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the base. Wash the Celite pad with additional dichloromethane.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Caption: Experimental workflow for gold acetylide synthesis.

Characterization of Gold Acetylide Complexes

The successful synthesis of gold(I) acetylide complexes can be confirmed using a suite of spectroscopic and analytical techniques.

Technique Expected Observations Significance
¹H NMR Spectroscopy Disappearance of the terminal alkyne proton signal. Characteristic shifts in the aromatic or alkyl protons adjacent to the C≡C bond.Confirms the formation of the gold-carbon bond.[10]
¹³C NMR Spectroscopy Characteristic shifts of the acetylenic carbons upon coordination to gold.[10]Provides direct evidence of the gold-acetylide linkage.
Infrared (IR) Spectroscopy A shift in the C≡C stretching frequency compared to the free alkyne.Indicates the coordination of the alkyne to the gold center.[3]
High-Resolution Mass Spectrometry (HRMS) Observation of the molecular ion peak corresponding to the expected mass of the gold acetylide complex.Confirms the molecular weight and elemental composition of the product.[11]
Elemental Analysis Experimental percentages of C, H, and other elements match the calculated values for the desired complex.Verifies the purity and stoichiometry of the synthesized compound.[11]

Applications in Drug Development

The gold(I) acetylide complexes synthesized from chloro(dimethylsulfide)gold(I) are valuable scaffolds in drug discovery. Their potential as anticancer agents is a particularly active area of research.[4] Many gold(I) complexes, including acetylides, are known to inhibit the enzyme thioredoxin reductase (TrxR), which is crucial for maintaining the redox balance in cells and is often overexpressed in cancer cells.[5] By inhibiting TrxR, these gold complexes can induce oxidative stress and trigger apoptosis in cancer cells, often with selectivity over healthy cells.[5]

The modular nature of the synthesis allows for the facile introduction of various functional groups onto the acetylide ligand. This enables the tuning of the complex's physicochemical properties, such as lipophilicity and cellular uptake, as well as its biological activity. For instance, incorporating moieties that can engage in specific interactions with biological targets can enhance the potency and selectivity of the drug candidate.[10][12]

Conclusion

Chloro(dimethylsulfide)gold(I) is an indispensable reagent for the synthesis of gold(I) acetylide complexes. Its ease of handling and high reactivity under mild conditions make it an ideal starting material for both academic research and industrial drug development. The straightforward synthetic protocols and the diverse applications of the resulting gold acetylide complexes in medicinal chemistry underscore the continued importance of this versatile gold(I) precursor.

References

Application Notes & Protocols: The Evolving Role of Chloro(dimethylsulfide)gold(I) in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, catalysis, and medicinal chemistry.

Introduction: Beyond Lewis Acidity - Unlocking Gold's Redox Potential

For decades, the utility of gold in catalysis was predominantly defined by its character as a soft, carbophilic π-Lewis acid, masterfully activating alkynes, allenes, and alkenes toward nucleophilic attack.[1] The workhorse precursor for many of these transformations is the air-stable, commercially available, and highly versatile chloro(dimethylsulfide)gold(I), (CH₃)₂SAuCl.[2] However, the realm of redox-mediated cross-coupling reactions—the domain of palladium and nickel—was long considered inaccessible to gold. This reluctance stems from the high redox potential of the Au(I)/Au(III) couple, which makes the requisite oxidative addition step energetically demanding.[3]

Recent breakthroughs, however, have challenged this paradigm. Through innovative ligand design and the strategic use of external oxidants, the Au(I)/Au(III) catalytic cycle has been unlocked, establishing gold as a unique and powerful catalyst for C-C and C-heteroatom bond formation.[4][5] This guide delineates the multifaceted role of chloro(dimethylsulfide)gold(I) in this new era of cross-coupling, not as the direct catalyst, but as the pivotal entry point for generating catalytically competent gold(I) species. We will explore the causality behind modern protocols, provide validated methodologies, and offer a critical perspective on the mechanistic intricacies of this rapidly evolving field.

Part 1: The Foundational Role of (CH₃)₂SAuCl as a Catalyst Precursor

The primary function of chloro(dimethylsulfide)gold(I) in catalysis is to serve as a convenient and reactive source of Au(I). The dimethyl sulfide ligand is labile and is readily displaced by stronger donor ligands such as phosphines or N-heterocyclic carbenes (NHCs) to generate the true catalytically active species in situ.[2] This straightforward ligand exchange is the gateway to nearly all modern gold-catalyzed reactions.

Causality of Precursor Choice:

  • Stability and Handling: (CH₃)₂SAuCl is a white, crystalline solid that is stable in air, obviating the need for glovebox manipulation for initial preparation steps.[6]

  • Solubility: It is soluble in common organic solvents like dichloromethane and acetone, facilitating homogeneous reaction conditions.[6]

  • Ligand Lability: The volatile and weakly coordinating dimethyl sulfide can be easily substituted, allowing for the systematic and modular synthesis of a diverse library of gold(I) catalysts.

Protocol 1: General Procedure for In Situ Generation of a Gold(I)-NHC Pre-catalyst

This protocol describes the formation of a cationic gold(I)-NHC complex, a common active species in gold catalysis, starting from (CH₃)₂SAuCl and an imidazolium salt.

Experimental Workflow:

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Use A 1. Add Imidazolium Salt & (CH₃)₂SAuCl to Flask B 2. Add Anhydrous Solvent (e.g., CH₂Cl₂) A->B C 3. Add Mild Base (e.g., K₂CO₃ or Ag₂O) B->C D 4. Stir at Room Temp. (30 min - 2h) C->D E 5. Filter off Salts (e.g., through Celite) D->E F 6. Use Resulting Solution Directly in Cross-Coupling E->F

Caption: Workflow for generating a Gold(I)-NHC catalyst.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-heterocyclic carbene precursor (e.g., an imidazolium salt, 1.05 equivalents) and chloro(dimethylsulfide)gold(I) (1.0 equivalent).

  • Add anhydrous, degassed solvent (e.g., dichloromethane).

  • Add a mild, non-nucleophilic base (e.g., silver(I) oxide or potassium carbonate, 1.5 equivalents). The choice of base is critical; strong bases can lead to undesired side reactions. Silver salts have the dual benefit of acting as a base and a halide scavenger.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or ¹H NMR for the disappearance of the imidazolium proton.

  • Upon completion, filter the mixture through a pad of Celite® to remove the inorganic salts.

  • The resulting clear solution containing the [Au(NHC)L]⁺X⁻ complex can often be used directly in the subsequent cross-coupling reaction without isolation.

Part 2: Ligand-Enabled, Oxidant-Free Au(I)/Au(III) Cross-Coupling

The most significant advance in gold cross-coupling has been the development of specialized ligands that enable the Au(I)/Au(III) redox cycle without external oxidants.[4]

Mechanistic Insight: The Role of Hemilabile Ligands The key to overcoming the high energy barrier of oxidative addition to Au(I) is the use of hemilabile, bidentate ligands, such as P,N or C,N systems.[4][7] These ligands coordinate to the gold(I) center and play a crucial role in stabilizing the resulting gold(III) intermediate.

  • Oxidative Addition: The ligand's pendent donor arm facilitates the oxidative addition of an organohalide to the Au(I) center.

  • Stabilization: The ligand forms a chelate with the newly formed Au(III) center, stabilizing the typically unstable square-planar geometry and preventing decomposition.[4]

  • Reductive Elimination: This stabilization allows for subsequent transmetalation and productive reductive elimination to form the C-C bond and regenerate the active Au(I) catalyst.

G cluster_reactants AuI L-Au(I) AuIII L-Au(III)(R¹)(X) AuI->AuIII Oxidative Addition AuIII_R2 L-Au(III)(R¹)(R²) AuIII->AuIII_R2 Transmetalation AuIII_R2->AuI Reductive Elimination Product R¹-R² AuIII_R2->Product R1X R¹-X R2M R²-M

Caption: General catalytic cycle for ligand-enabled gold cross-coupling.

Application Protocol 2: Gold-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling

This protocol provides a method for a challenging C(sp³)-C(sp²) coupling, demonstrating a key advantage of gold catalysis in overcoming issues like β-hydride elimination that can plague palladium systems.[8]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, add the gold precursor (e.g., (MeDalphos)AuCl, 2-5 mol%), silver salt (e.g., AgBF₄, 1.1 eq relative to gold), and anhydrous solvent (e.g., 1,4-dioxane) to a screw-cap vial. Stir for 10 minutes at room temperature. Scientist's Insight: The silver salt acts as a halide scavenger, generating a more electrophilic cationic Au(I) species, which is more susceptible to oxidative addition.[8]

  • Reactant Addition: To the pre-formed catalyst solution, add the aryl/vinyl iodide (1.0 equivalent), the alkyltrifluoroborate salt (e.g., KMeBF₃, 1.5 equivalents), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60-80 °C). Monitor progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data:

EntryAryl IodideAlkyltrifluoroborateProductYield (%)
14-IodoanisoleKMeBF₃4-Methylanisole92
21-IodonaphthaleneK(n-Bu)BF₃1-Butylnaphthalene78
3(E)-1-Iodo-2-phenyletheneKMeBF₃(E)-Prop-1-en-1-ylbenzene85

(Data is illustrative, based on findings in reference[8])

Part 3: A Critical Perspective - The Ambiguous Case of Sonogashira Coupling

Scientific integrity demands a critical examination of published results. The role of gold in Sonogashira coupling is a prime example of where initial findings were later challenged, highlighting the importance of rigorous mechanistic investigation.

The Controversy: Initial reports suggested that gold(I) complexes could catalyze Sonogashira-type reactions independently. However, subsequent, highly detailed studies demonstrated that these reactions were likely catalyzed by trace amounts of palladium contamination in the reagents.[9] In rigorously palladium-free conditions, Au(I) complexes were found to be incompetent for the oxidative addition of aryl halides.[9]

A Revised Mechanistic Hypothesis: Gold as a Copper Surrogate The current understanding is that gold does not replace palladium but can replace the copper co-catalyst in a traditional Sonogashira reaction.[9] In this dual-catalytic system, the palladium cycle proceeds as usual, while a gold(I) species facilitates the formation of a gold(I)-acetylide, which then transmetalates to the Pd(II) center.

G Proposed Dual Au/Pd Catalytic System cluster_Pd Palladium Cycle cluster_Au Gold Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Ar)(X) Pd0->PdII Oxidative Addition PdII_alkyne L₂Pd(II)(Ar)(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product AuI Au(I)Cl Au_acetylide Au(I)-C≡CR AuI->Au_acetylide Acetylide Formation Au_acetylide->PdII Au_acetylide->AuI ArX Ar-X Alkyne H-C≡CR

Caption: Gold acting as a transmetalation agent in a Pd-catalyzed cycle.

Trustworthiness and Self-Validation: This case underscores a critical principle for researchers: the necessity of trace metal analysis . When developing novel cross-coupling methodologies with metals not traditionally used for such reactions, it is imperative to:

  • Use reagents and catalysts of the highest possible purity.

  • Perform control experiments with all components except the proposed catalyst.

  • Conduct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis on starting materials to quantify potential contamination by highly active metals like palladium.

Summary and Future Outlook

Chloro(dimethylsulfide)gold(I) remains a cornerstone of modern gold chemistry, serving as the preeminent precursor for a vast array of catalytically active species.[10] While its direct role in cross-coupling is that of a starting material, its use has been instrumental in the development of a new frontier in catalysis. The advent of ligand-enabled Au(I)/Au(III) redox cycling has established gold as a viable and, in some cases, superior alternative to traditional cross-coupling catalysts, particularly for challenging transformations like C(sp³)-C(sp²) bond formation.[8]

The journey of gold catalysis, exemplified by the Sonogashira controversy, serves as a powerful reminder of the importance of rigorous mechanistic inquiry. As researchers continue to design more sophisticated ligands and explore novel reaction pathways, the scope of gold-catalyzed cross-coupling will undoubtedly expand, providing powerful new tools for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Synthesis of Phosphine Gold(I) Complexes Using Chloro(dimethylsulfide)gold(I): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of phosphine gold(I) complexes, utilizing chloro(dimethylsulfide)gold(I) as a versatile and convenient precursor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inorganic synthesis, catalysis, and medicinal chemistry. The protocols and discussions herein are designed to offer not only procedural steps but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot their synthetic strategies effectively.

Introduction: The Significance of Phosphine Gold(I) Complexes

Phosphine gold(I) complexes have emerged as a pivotal class of compounds with broad applications ranging from homogeneous catalysis to the development of novel therapeutic agents.[1][2] Their linear geometry and the tunable electronic and steric properties of the phosphine ligand allow for the fine-tuning of their reactivity and biological activity.[3] In medicinal chemistry, for instance, phosphine gold(I) complexes have shown significant promise as anticancer and antimicrobial agents, with some compounds exhibiting potent and selective cytotoxicity against cancer cell lines.[4][5] The versatility of these complexes stems from the stability of the gold(I) center and the ease with which the phosphine ligand can be modified to influence solubility, lipophilicity, and target interaction.

Chloro(dimethylsulfide)gold(I), AuCl(SMe₂), is an ideal starting material for the synthesis of these valuable complexes. It is a commercially available, air-stable solid that readily undergoes ligand exchange reactions with a wide variety of phosphine ligands.[6][7] The dimethyl sulfide ligand is labile and volatile, facilitating its displacement and simplifying the purification of the desired phosphine gold(I) chloride product.[7]

The Synthetic Principle: Ligand Exchange Reaction

The core of the synthesis lies in a straightforward ligand exchange (or substitution) reaction. The lone pair of electrons on the phosphorus atom of the phosphine ligand acts as a nucleophile, attacking the gold(I) center and displacing the weakly coordinated dimethyl sulfide ligand.

The general reaction is as follows:

AuCl(SMe₂) + PR₃ → AuCl(PR₃) + SMe₂

This reaction is typically fast and clean, proceeding to high yields under mild conditions. The choice of solvent and reaction temperature can be optimized to ensure complete reaction and facilitate the isolation of the product.

Visualizing the Synthetic Workflow

SynthesisWorkflow General Workflow for Phosphine Gold(I) Complex Synthesis start Start: Reagents precursor Chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)) start->precursor ligand Phosphine Ligand (PR₃) start->ligand solvent Anhydrous Solvent (e.g., Dichloromethane) start->solvent reaction Reaction Mixture: Combine reagents in solvent precursor->reaction ligand->reaction solvent->reaction stirring Stir at Room Temperature (or gentle heating) reaction->stirring monitoring Monitor Reaction Progress (TLC, ³¹P NMR) stirring->monitoring workup Reaction Work-up monitoring->workup filtration Filtration (if precipitate forms) workup->filtration concentration Solvent Removal (in vacuo) workup->concentration purification Purification filtration->purification concentration->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography product Pure Phosphine Gold(I) Complex (AuCl(PR₃)) recrystallization->product chromatography->product characterization Characterization product->characterization nmr NMR (¹H, ¹³C, ³¹P) characterization->nmr ms Mass Spectrometry characterization->ms xray X-ray Crystallography (for single crystals) characterization->xray Characterization Characterization of Phosphine Gold(I) Complexes product Synthesized Complex (AuCl(PR₃)) P31_NMR ³¹P NMR Spectroscopy product->P31_NMR H1_C13_NMR ¹H & ¹³C NMR Spectroscopy product->H1_C13_NMR MS Mass Spectrometry product->MS Xray X-ray Crystallography product->Xray info_P31 • Coordination Shift (Δδ) • Purity Assessment P31_NMR->info_P31 info_H1_C13 • Ligand Structure Confirmation H1_C13_NMR->info_H1_C13 info_MS • Molecular Weight • Isotopic Pattern MS->info_MS info_Xray • Solid-State Structure • Bond Lengths & Angles Xray->info_Xray

References

Application Notes and Protocols: Catalytic Hydroarylation Using Chloro(dimethylsulfide)gold(I) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroarylation in Modern Synthesis

Hydroarylation, the addition of an aromatic C-H bond across an unsaturated C-C multiple bond (alkyne, alkene, or allene), stands as a cornerstone of modern organic synthesis.[1][2][3] This powerful transformation forges C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds with high atom economy, providing direct access to a vast array of functionalized aromatic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The direct functionalization of C-H bonds circumvents the need for pre-functionalized starting materials, such as organometallic reagents or aryl halides, thus streamlining synthetic routes and minimizing waste.[1][2]

Homogeneous gold catalysis, particularly utilizing Au(I) complexes, has emerged as a remarkably effective and versatile platform for mediating hydroarylation reactions.[3][4] Gold(I) catalysts, renowned for their strong π-acidic character, excel at activating alkynes, allenes, and alkenes toward nucleophilic attack by arenes under mild reaction conditions.[5][6] Among the various Au(I) precursors, chloro(dimethylsulfide)gold(I), AuCl(SMe₂), is a commercially available, air- and moisture-stable solid that serves as an excellent entry point for the generation of highly active cationic gold(I) catalysts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of AuCl(SMe₂) and its derivatives in catalytic hydroarylation.

The Catalyst System: From Precatalyst to Active Species

The workhorse of many gold-catalyzed hydroarylations is not AuCl(SMe₂) itself, but rather the cationic gold(I) species, [LAu]⁺, generated in situ. The dimethyl sulfide ligand is labile and can be readily displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to form more stable and tunable precatalysts of the type [LAuCl].[7]

The generation of the catalytically active cationic species is typically achieved through halide abstraction using a silver salt, such as AgSbF₆, AgBF₄, or AgOTf.[7][8] The choice of the silver salt is crucial as the resulting counter-anion can significantly influence the catalyst's activity and stability.[7][9]

Ligand Classes and Their Impact on Catalysis:

The rational selection of the ancillary ligand (L) is paramount for optimizing the catalytic performance. Two major classes of ligands have proven to be particularly effective in gold-catalyzed hydroarylation:

  • Phosphine Ligands: Triphenylphosphine (PPh₃) and its electronically and sterically modified derivatives are widely employed. The electronic properties of the phosphine ligand modulate the Lewis acidity of the gold center, thereby influencing its ability to activate the unsaturated substrate.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with the gold center, leading to highly stable and active catalysts.[10][11][12][13] Bulky NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have demonstrated exceptional performance in a variety of hydroarylation reactions.[10][12][13]

Mechanistic Insights: The Gold-Catalyzed Hydroarylation Cycle

The generally accepted mechanism for the gold-catalyzed hydroarylation of alkynes, a representative unsaturated substrate, is depicted below.[5][6][7] The catalytic cycle commences with the coordination of the alkyne to the cationic gold(I) center, which enhances the electrophilicity of the triple bond. This is followed by a nucleophilic attack of the arene onto the activated alkyne, a step that is often rate-determining.[7] The subsequent steps involve rearomatization and protodeauration to release the hydroarylated product and regenerate the active gold catalyst.

Gold-Catalyzed Hydroarylation Cycle cluster_cycle Catalytic Cycle Active_Catalyst [LAu]⁺ Alkyne_Complex π-Alkyne Complex Active_Catalyst->Alkyne_Complex + Alkyne Vinyl_Gold Vinylgold Intermediate Alkyne_Complex->Vinyl_Gold + Arene (Nucleophilic Attack) Product_Release Product & Regenerated Catalyst Vinyl_Gold->Product_Release + H⁺ (Protodeauration) Product_Release->Active_Catalyst Precatalyst LAuCl Precatalyst->Active_Catalyst - AgCl Silver_Salt AgX Silver_Salt->Precatalyst

Caption: Generalized catalytic cycle for gold-catalyzed hydroarylation.

Experimental Protocols: A Practical Guide

General Considerations:
  • Reagents and Solvents: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, unless otherwise noted. Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless their purity is questionable.

  • Safety Precautions: Gold compounds, while generally less toxic than other heavy metals, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of a Representative [LAuCl] Precatalyst - (IPr)AuCl

This protocol describes the synthesis of a widely used NHC-gold(I) chloride precatalyst.

Materials:

  • Chloro(dimethylsulfide)gold(I) (AuCl(SMe₂))

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve IPr·HCl (1.05 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and add KOtBu (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • In a separate Schlenk flask, dissolve AuCl(SMe₂) (1.0 eq) in anhydrous DCM.

  • Transfer the solution of the free carbene in THF to the solution of AuCl(SMe₂) in DCM via cannula at room temperature.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford (IPr)AuCl as a white solid.

Protocol 2: Intermolecular Hydroarylation of an Alkyne with an Electron-Rich Arene

This protocol provides a general procedure for the gold-catalyzed intermolecular hydroarylation of an alkyne.

Materials:

  • (IPr)AuCl (or other suitable LAuCl precatalyst)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)

  • Alkyne (e.g., phenylacetylene)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (IPr)AuCl (0.02 eq) and AgSbF₆ (0.02 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous DCM and stir the mixture at room temperature for 15 minutes in the dark to allow for the formation of the active catalyst.

  • Add the electron-rich arene (1.2 eq) followed by the alkyne (1.0 eq).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired hydroarylated product.

Experimental_Workflow_Hydroarylation start Start precatalyst_prep Prepare Precatalyst (IPr)AuCl start->precatalyst_prep catalyst_activation Activate Catalyst [(IPr)AuCl + AgSbF₆] precatalyst_prep->catalyst_activation reaction_setup Add Arene and Alkyne catalyst_activation->reaction_setup reaction_progress Monitor Reaction (TLC, GC-MS) reaction_setup->reaction_progress workup Quench and Purify (Silica Gel Chromatography) reaction_progress->workup product Isolated Product workup->product

Caption: A typical experimental workflow for gold-catalyzed hydroarylation.

Substrate Scope and Data Presentation

The scope of gold-catalyzed hydroarylation is broad, encompassing a wide range of arenes and unsaturated partners. Electron-rich arenes are generally more reactive nucleophiles in this transformation.[14] The reaction is also tolerant of various functional groups, making it amenable to late-stage functionalization in complex molecule synthesis.

Table 1: Representative Examples of Gold-Catalyzed Intermolecular Hydroarylation
EntryAreneUnsaturated PartnerCatalyst SystemConditionsYield (%)Reference
11,3,5-TrimethoxybenzenePhenylacetylene(IPr)AuCl / AgSbF₆DCM, rt, 2h95[10]
2IndoleStyrene(PPh₃)AuCl / AgOTfToluene, 85°C, 1h92[8]
3MesityleneEthyl propiolate(PPh₃)AuCl / AgSbF₆Ionic Liquid, 40°CHigh[7]
4Anisole1-Hexyne[(tBu₂o-biphenyl)P]AuCl / AgOTfDCM, rt85[15]
5N-MethylindoleAllene[(PhO)₃P]AuCl / AgBF₄DCM, rt88[16][17]

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish or stalls, consider increasing the reaction temperature or using a more electron-donating ligand to enhance the catalyst's activity. Ensure that the reagents and solvents are scrupulously dry, as water can deactivate the catalyst.

  • Side Reactions: The formation of byproducts, such as alkyne homocoupling or arene dimerization, can sometimes be observed. Lowering the catalyst loading or reaction temperature may mitigate these side reactions.

  • Regioselectivity Issues: In the case of unsymmetrical alkynes or arenes, issues with regioselectivity may arise. The steric and electronic properties of both the ligand and the substrates can influence the regiochemical outcome. A careful screening of different ligands and reaction conditions may be necessary to achieve the desired regioselectivity.

Conclusion

Catalytic hydroarylation using chloro(dimethylsulfide)gold(I) derivatives offers a powerful and versatile strategy for the construction of carbon-carbon bonds. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this methodology highly attractive for applications in academic research and industrial drug development. By understanding the key principles of catalyst activation, ligand effects, and reaction mechanism, researchers can effectively harness the potential of gold catalysis to access a diverse range of valuable aromatic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloro(dimethylsulfide)gold(I), a cornerstone precursor in modern gold chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its synthesis, optimize yields, and troubleshoot common experimental challenges. We will delve into the causality behind protocol steps, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing chloro(dimethylsulfide)gold(I)?

A1: The most common and reliable method is the reduction of a gold(III) precursor, typically chloroauric acid (HAuCl₄) or sodium tetrachloroaurate (NaAuCl₄), using dimethyl sulfide (DMS or Me₂S).[1] In this reaction, DMS serves a dual role: it acts as a reducing agent to convert Au(III) to Au(I) and as a ligand to stabilize the resulting gold(I) center, precipitating the stable, white solid complex.[1] The approximate balanced chemical equation is: HAuCl₄ + 2 S(CH₃)₂ + H₂O → (CH₃)₂SAuCl + 3 HCl + OS(CH₃)₂[1][4]

Q2: Why is chloro(dimethylsulfide)gold(I) such a widely used precursor?

A2: Its utility stems from the labile nature of the dimethyl sulfide ligand.[2] This ligand is easily displaced by a wide range of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and isonitriles, providing a straightforward entry point to a diverse library of gold(I) complexes.[1][2] Furthermore, the dimethyl sulfide byproduct is volatile, simplifying the purification of the desired downstream product.[1] The complex is also relatively stable and can be handled in the air, making it more convenient than many other organometallic precursors.

Q3: What are the main safety precautions for this synthesis?

A3: Key safety considerations include:

  • Reagents: Chloroauric acid is corrosive. Dimethyl sulfide is volatile, flammable, and has a strong, unpleasant odor; it should be handled exclusively in a well-ventilated fume hood.[5]

  • Product: The final product, chloro(dimethylsulfide)gold(I), is a skin, eye, and respiratory irritant.[1][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Storage: The product is sensitive to light, heat, and air, which can cause it to decompose into elemental gold.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-10°C).[7][8]

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.

Problem 1: The reaction yielded a grey, purple, or black solid instead of a white powder, and the overall yield is very low.

  • Question: My final product is discolored and the mass is significantly lower than expected. What went wrong?

  • Answer & Causality: The discoloration (grey, purple, or black) is a definitive sign of elemental gold formation. Chloro(dimethylsulfide)gold(I) is thermally and photolytically sensitive; exposure to excessive heat or light can cause it to decompose.[1] More commonly, this issue arises from an imbalance in the stoichiometry of the reducing agent. While DMS is the primary reductant, its addition rate and the reaction temperature are critical. Too rapid an addition or elevated temperatures can lead to over-reduction of the newly formed Au(I) complex to Au(0).

  • Troubleshooting & Resolution:

    • Control Reagent Addition: Add the dimethyl sulfide dropwise to the gold(III) solution while maintaining vigorous stirring. This ensures a localized excess of DMS is avoided, allowing for the controlled reduction to Au(I) and immediate complexation.

    • Temperature Management: Perform the reaction at or below room temperature. Cooling the chloroauric acid solution in an ice bath before and during the DMS addition can significantly mitigate over-reduction and decomposition.

    • Light Exclusion: Protect the reaction from direct light by wrapping the flask in aluminum foil. This prevents photochemical decomposition of the sensitive gold(I) complex.[7]

    • Purification: If a discolored product is obtained, it is often difficult to purify. The best course of action is to refine the protocol for the next attempt, focusing on the points above.

Problem 2: The yield is inconsistent between batches, even when following the same protocol.

  • Question: I am struggling with the reproducibility of my synthesis. Why might my yields vary so much?

  • Answer & Causality: Inconsistent yields are often traced back to the quality and handling of the starting materials or subtle variations in reaction conditions.[2]

    • Chloroauric Acid (HAuCl₄) Hydration: Chloroauric acid is hygroscopic and commercially available in various states of hydration (e.g., HAuCl₄·3H₂O). Inaccurate determination of the gold content due to variable water content will directly impact the stoichiometry and final yield.

    • Solvent Purity: The presence of impurities in solvents can interfere with the reaction. For instance, using ethanol with a significant water content can alter the solubility and reaction kinetics.

    • Mechanical Losses: The product is a fine, lightweight powder. Significant material can be lost during filtration, washing, and transfer steps if not handled carefully.

  • Troubleshooting & Resolution:

    • Standardize Gold(III) Source: If possible, use anhydrous sodium tetrachloroaurate (NaAuCl₄) as it is a more stable and less hygroscopic source of gold(III).[1][2] Alternatively, accurately determine the gold content of your chloroauric acid stock via techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) before use.[9]

    • Use Anhydrous Solvents: While the reaction itself involves water, using dry, high-purity solvents for dissolving reagents and for washing ensures consistency.

    • Optimize Purification Steps:

      • Use a fritted glass funnel for filtration to minimize losses.

      • Wash the product with small aliquots of cold solvent (e.g., methanol, diethyl ether) to remove impurities without dissolving a significant amount of the product.[7]

      • Ensure the product is thoroughly dried under vacuum to remove all volatile residues.

Problem 3: The reaction seems sluggish, and a significant amount of yellow color (from HAuCl₄) remains in the supernatant after precipitation.

  • Question: The precipitation of the white solid is incomplete, and the solution remains yellow. What is causing the incomplete reaction?

  • Answer & Causality: A persistent yellow color indicates unreacted Au(III) species in the solution. This typically points to an insufficient amount of the reducing agent/ligand, dimethyl sulfide. This can be due to a simple stoichiometric miscalculation or loss of the volatile DMS reagent.

  • Troubleshooting & Resolution:

    • Verify Stoichiometry: Ensure at least two equivalents of dimethyl sulfide are used for every equivalent of HAuCl₄, as per the reaction stoichiometry.[1] It is common practice to use a slight excess of DMS to ensure the reaction goes to completion.

    • Prevent DMS Evaporation: Dimethyl sulfide is highly volatile. Ensure the reaction vessel is appropriately sealed (e.g., with a septum) during the addition and reaction period to prevent its evaporation, especially if the reaction is stirred for an extended time.

    • Monitor Reaction Progress: After the initial precipitation, continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure the reaction is complete. The supernatant should become colorless. If it remains yellow, a small, carefully measured additional amount of DMS can be added.

Visual Workflow for Synthesis

The following diagram outlines the critical steps in the synthesis of chloro(dimethylsulfide)gold(I).

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_final Final Product Start Start: HAuCl4 Solution Cooling Cool to 0-5°C (Ice Bath) Start->Cooling DMS_Addition Slow, Dropwise Addition of Dimethyl Sulfide (DMS) Cooling->DMS_Addition Stirring Stir Vigorously (Precipitation Occurs) DMS_Addition->Stirring Filtration Filter Precipitate Stirring->Filtration Wash_MeOH Wash with Cold Methanol Filtration->Wash_MeOH Wash_Ether Wash with Diethyl Ether Wash_MeOH->Wash_Ether Drying Dry Under Vacuum (Protect from Light) Wash_Ether->Drying Product Product: (CH3)2SAuCl (White Solid) Drying->Product Storage Store at 0-10°C Under Inert Gas Product->Storage

Caption: Workflow for chloro(dimethylsulfide)gold(I) synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. All operations should be performed in a fume hood.

Reagents & Materials:

  • Chloroauric acid trihydrate (HAuCl₄·3H₂O)

  • Dimethyl sulfide (SMe₂)

  • Ethanol (absolute)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Fritted glass funnel and filter flask

  • Schlenk flask for storage

Procedure:

  • Preparation of Gold(III) Solution: Dissolve chloroauric acid trihydrate (e.g., 1.0 g, 2.54 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar. The solution will be bright yellow.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches a temperature of 0-5°C.

  • DMS Addition: While stirring vigorously, add dimethyl sulfide (e.g., 0.4 mL, ~5.4 mmol, >2 equivalents) dropwise to the cold gold solution over 5-10 minutes. A voluminous white precipitate of chloro(dimethylsulfide)gold(I) will form immediately.

  • Reaction: Allow the mixture to stir in the ice bath for an additional 1 hour to ensure the reaction goes to completion. The supernatant should become colorless.

  • Isolation: Isolate the white solid product by vacuum filtration using a fritted glass funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold methanol (2 x 5 mL) and cold diethyl ether (2 x 5 mL).[7] These washes remove excess reagents, hydrochloric acid, and dimethyl sulfoxide byproduct.

  • Drying: Transfer the white powder to a pre-weighed vial. Dry the product thoroughly under high vacuum for several hours, protecting it from light.

  • Storage: Store the final product in a sealed container (e.g., a Schlenk flask) under an inert atmosphere (N₂ or Ar) in a refrigerator (0-10°C).[8]

Product Characterization Data

The following table summarizes key properties of pure chloro(dimethylsulfide)gold(I) for verification of a successful synthesis.

PropertyValueSource(s)
Chemical Formula C₂H₆AuClS[10]
Molar Mass 294.55 g/mol [1][8]
Appearance White to light yellow crystalline solid/powder[1][8]
Melting Point ~160°C (with decomposition)[7][8]
Geometry at Au(I) Nearly Linear (~177°)[1]
Solubility Soluble in dichloromethane, acetone; sparingly soluble in alcohols[4]
Sensitivity Light, heat, and air sensitive[1]

References

Technical Support Center: Chloro(dimethylsulfide)gold(I) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloro(dimethylsulfide)gold(I), a pivotal precursor in gold-catalyzed reactions and the synthesis of advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this essential compound, ensuring the highest quality for your downstream applications. Here, we address common challenges and provide field-proven solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My chloro(dimethylsulfide)gold(I) has a grayish or purplish tint. What is the cause and is it still usable?

A1: A grayish or purplish discoloration in your chloro(dimethylsulfide)gold(I) is a strong indicator of decomposition to elemental gold (Au(0)).[1][2] This compound is sensitive to light, heat, and air, which can induce the reduction of the gold(I) center.[1][2] The presence of even trace amounts of elemental gold can negatively impact the performance of the catalyst in sensitive reactions. While the extent of decomposition may be small, for applications requiring high purity and catalytic activity, it is highly recommended to purify the material before use.

Q2: What are the primary impurities I should be concerned about in commercially available or synthesized chloro(dimethylsulfide)gold(I)?

A2: Besides elemental gold, other potential impurities can arise from the synthesis process. If prepared from chloroauric acid (HAuCl₄), residual starting material or incompletely reduced gold(III) species could be present.[1] Another common side product, especially in syntheses involving DMSO, is HAuCl₄·2DMSO.[1] The presence of water can also facilitate the formation of gold(0).[2]

Q3: How should I properly store chloro(dimethylsulfide)gold(I) to maintain its purity?

A3: To minimize decomposition, chloro(dimethylsulfide)gold(I) should be stored in a cool, dark, and dry environment.[3][4] It is recommended to store the compound at 0-10°C in a tightly sealed, amber-colored vial to protect it from light and moisture.[3][4] Storing it under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against air-induced degradation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of chloro(dimethylsulfide)gold(I) and offers actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low recovery after recrystallization 1. The chosen solvent has too high a solubility for the compound at low temperatures.2. Too much solvent was used during dissolution.3. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect.1. Solvent Selection: Ensure you are using a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][6] Suitable solvents include dichloromethane, chloroform, and diethyl ether.[7] A solvent screen may be necessary to find the optimal choice for your specific batch.2. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[6][8] Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.3. Controlled Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6][8] Slow cooling promotes the growth of larger, more easily filterable crystals.
Product is still discolored after one recrystallization 1. The initial material was heavily contaminated with elemental gold.2. The recrystallization solvent was not adequately degassed, leading to oxidation.3. The purification process was conducted in the presence of light.1. Multiple Recrystallizations: For heavily discolored starting material, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.2. Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Using degassed solvents can also be beneficial.3. Light Protection: Wrap the recrystallization flask in aluminum foil to protect the light-sensitive compound during the procedure.
Oily precipitate instead of crystals during recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The presence of impurities is depressing the melting point.1. Solvent Choice: Chloro(dimethylsulfide)gold(I) has a decomposition temperature of around 160°C.[9] Ensure your chosen solvent has a boiling point well below this temperature.2. Pre-purification: If significant impurities are present, consider a preliminary purification step, such as a quick wash with a non-solvent, before attempting recrystallization.
Streaking or poor separation during column chromatography 1. The compound is decomposing on the column.2. The chosen eluent is too polar or not polar enough.3. The column was not properly packed.1. Deactivation of Stationary Phase: Silica gel can be acidic and promote the decomposition of sensitive compounds. Consider deactivating the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.2. Solvent System Optimization: Develop an appropriate solvent system using thin-layer chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent (e.g., hexane or pentane) and a moderately polar solvent (e.g., dichloromethane or ethyl acetate).3. Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Protocols

Protocol 1: Recrystallization of Chloro(dimethylsulfide)gold(I)

This protocol outlines the standard procedure for purifying chloro(dimethylsulfide)gold(I) via recrystallization.

Materials:

  • Crude chloro(dimethylsulfide)gold(I)

  • Dichloromethane (DCM) or Chloroform (reagent grade, degassed)

  • Hexane or Pentane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Workflow Diagram:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot DCM cool_rt Slowly cool to room temperature dissolve->cool_rt Controlled Cooling cool_ice Cool in ice bath to maximize precipitation cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold non-solvent (hexane) filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for chloro(dimethylsulfide)gold(I).

Step-by-Step Procedure:

  • Dissolution: Place the crude chloro(dimethylsulfide)gold(I) in an Erlenmeyer flask wrapped in aluminum foil. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane or pentane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of Chloro(dimethylsulfide)gold(I)

For instances where recrystallization is ineffective, flash column chromatography can be employed.

Materials:

  • Crude chloro(dimethylsulfide)gold(I)

  • Silica gel (230-400 mesh)

  • Hexane or Pentane (reagent grade)

  • Dichloromethane (reagent grade)

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Collection tubes

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack Pack column with silica gel slurry load Load crude product onto the column pack->load elute Elute with a hexane/ DCM solvent gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent under reduced pressure combine->evaporate

References

Technical Support Center: Chloro(dimethylsulfide)gold(I) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Application Scientist

Welcome to the technical support center for chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] and its applications in homogeneous catalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of gold-catalyzed reactions. As your senior application support, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common side reactions and troubleshooting strategies, grounded in mechanistic principles and field-proven insights.

Section 1: Catalyst Integrity and Activation – The Foundation of Success

Before a reaction begins, the state of the precatalyst and the effectiveness of its activation are paramount. Issues at this stage are the most common source of failed or irreproducible experiments.

Q1: My vial of (Me₂S)AuCl has a grayish or purplish tint, not the expected white/pale yellow. Is it still viable?

A: A gray, purple, or black discoloration is a clear visual indicator of decomposition. Chloro(dimethylsulfide)gold(I), when exposed to light, heat, or air, can degrade into elemental gold, Au(0), which presents as nanoparticles of varying colors.[1] This decomposition is irreversible and renders the catalyst inactive.

  • Causality: The Au(I) center in (Me₂S)AuCl is thermodynamically unstable with respect to disproportionation or reduction to the more stable Au(0) state. This process is kinetically slow under proper storage but is accelerated by energy input (light/heat) or exposure to potential reductants.

  • Expert Recommendation: Do not proceed with discolored catalyst. The Au(I) concentration is unknown, and the Au(0) nanoparticles can introduce heterogeneous catalytic pathways, leading to unpredictable results.

  • Protocol Standard (Storage): Always store (Me₂S)AuCl under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8 °C).[2][3] Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q2: My reaction is completely inert or extremely sluggish, even with fresh catalyst. Did I miss a step?

A: This is a classic activation problem. (Me₂S)AuCl is a precatalyst , not the active catalytic species.[4] The active catalyst is typically a cationic gold(I) complex, [LAu]⁺, where 'L' is a ligand (often a phosphine). To generate this species, the chloride must be abstracted.

  • Causality: The neutral, linear (Me₂S)AuCl complex is not electrophilic enough to activate π-systems like alkynes or allenes effectively.[4] Abstraction of the chloride ligand with a silver salt containing a non-coordinating anion (e.g., AgSbF₆, AgOTf) generates the highly electrophilic, coordinatively unsaturated [LAu]⁺ cation, which is the potent π-acid responsible for catalysis.[4][5] The dimethyl sulfide ligand itself is labile and is easily displaced by stronger donor ligands like phosphines.[1][6]

  • Troubleshooting:

    • Confirm Activator Use: Ensure you are adding a stoichiometric amount of a silver salt relative to your gold precatalyst. The resulting AgCl precipitate is a visual cue of successful chloride abstraction.

    • Ligand Presence: Are you using an ancillary ligand (e.g., PPh₃, JohnPhos)? While (Me₂S)AuCl can be activated alone, the resulting "(Me₂S)Au⁺" species is often less stable or selective than its phosphine-ligated counterparts. The phosphine ligand is typically added to stabilize the cationic gold center and modulate its reactivity.[4][7]

Diagram: Catalyst Activation and Deactivation Pathways

G cluster_activation Activation Pathway cluster_deactivation Deactivation Pathways Precatalyst (Me₂S)AuCl (Precatalyst) Active_Catalyst [LAu]⁺ (Active Catalyst) Precatalyst->Active_Catalyst + L (e.g., PPh₃) + AgX (e.g., AgSbF₆) - Me₂S, - AgCl(s) Poisoned [L-Au-Nuc]⁺ (Poisoned/Inactive) Nuc = Amine, Thiol Active_Catalyst->Poisoned + Nucleophilic Impurity (e.g., R-NH₂, R-SH) Decomposed Au(0) (Decomposed Metal) Active_Catalyst->Decomposed Reduction (Impurities, Heat) G cluster_productive Productive Cycle cluster_side_reactions Side Reactions Catalyst [LAu]⁺ Activated_Complex π-Activated Complex Catalyst->Activated_Complex + Alkyne Decomposition Au(0) Precipitate Catalyst->Decomposition Decomposition Alkyne R-C≡C-R' Vinyl_Gold Vinyl-Gold Intermediate (A) Activated_Complex->Vinyl_Gold + Nucleophile (Nu⁻) Vinyl_Gold->Alkyne Premature Protodeauration (+ H⁺) Product Product Vinyl_Gold->Product Protodeauration (+ H⁺) Side_Product Rearranged Product (e.g., from Enyne) Vinyl_Gold->Side_Product Skeletal Rearrangement Product->Catalyst - [LAu]⁺

References

Technical Support Center: Optimizing Reactions with Chloro(dimethylsulfide)gold(I) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloro(dimethylsulfide)gold(I), a versatile and widely used precatalyst in modern organic synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this catalyst, troubleshoot common experimental hurdles, and optimize reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental use of chloro(dimethylsulfide)gold(I).

Q1: How should I properly handle and store chloro(dimethylsulfide)gold(I)?

A: Chloro(dimethylsulfide)gold(I) is a white to light yellow solid that is sensitive to light, heat, and air, which can lead to decomposition into elemental gold.[4] For optimal stability, it should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[1] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed.[5][6]

Q2: Is chloro(dimethylsulfide)gold(I) the active catalyst?

A: No, chloro(dimethylsulfide)gold(I) is a precatalyst.[7][8] The dimethyl sulfide ligand is labile and easily displaced.[4][9] To generate the catalytically active cationic gold(I) species, the chloride ligand must be abstracted.[7][8][10]

Q3: How is the active gold(I) catalyst generated from chloro(dimethylsulfide)gold(I)?

A: The most common method for activating the precatalyst is through chloride abstraction using a silver salt with a weakly coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver triflate (AgOTf), or silver tetrafluoroborate (AgBF₄).[10][11][12] The silver cation coordinates with the chloride, precipitating as silver chloride (AgCl) and generating the active cationic gold(I) catalyst in solution.[10]

Q4: Can I use this catalyst without a silver co-catalyst?

A: While silver salts are common activators, there is a growing interest in silver-free activation methods to avoid potential "silver effects" where the silver salt itself influences the reaction outcome.[12][13][14] Alternative activators include other Lewis acids or hydrogen-bonding activators like specific squaramides.[7][12][15][16]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Reaction Conversion

A lack of reactivity is a frequent issue. The following guide will help you diagnose the root cause.

Possible Cause 1: Incomplete Catalyst Activation

  • Explanation: The active cationic gold(I) species may not be forming in sufficient concentration. This is often due to issues with the chloride abstraction step.

  • Troubleshooting Protocol:

    • Verify Silver Salt Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the silver salt relative to the gold precatalyst.[10] In some cases, a slight excess of the silver salt may be beneficial.[7]

    • Pre-activation: Stir the chloro(dimethylsulfide)gold(I) with the silver salt in the reaction solvent for 15-30 minutes in the dark before adding your substrate.[10] This allows for the complete precipitation of AgCl.

    • Choice of Silver Salt: The counterion from the silver salt can significantly impact reactivity.[10][17][18] If one silver salt is ineffective, screen others (e.g., AgSbF₆, AgOTf, AgBF₄).

Possible Cause 2: Catalyst Poisoning

  • Explanation: Cationic gold(I) catalysts are highly sensitive to poisoning by Lewis basic impurities, particularly halides (Cl⁻, Br⁻, I⁻) and bases, which can be present in solvents or starting materials.[10][19] These impurities can bind to the active site of the gold catalyst, rendering it inactive.[10]

  • Troubleshooting Protocol:

    • Use High-Purity Reagents: Use freshly distilled or anhydrous, high-purity solvents.[10] Purify starting materials to remove residual halides or basic impurities.

    • Acidic Additives: Consider the addition of a proton source like triflic acid (HOTf) or a Lewis acid such as In(OTf)₃.[19] These can act as sacrificial agents, reacting with catalyst poisons and reactivating the gold catalyst.[19]

Troubleshooting Flowchart for Low Conversion

Start Low or No Conversion Check_Activation Is the catalyst properly activated? Start->Check_Activation Check_Poisons Are there potential catalyst poisons? Start->Check_Poisons Optimize_Conditions Are reaction conditions optimized? Start->Optimize_Conditions Solution_Activation Use appropriate silver salt. Ensure correct stoichiometry. Pre-mix catalyst and activator. Check_Activation->Solution_Activation If no Solution_Poisons Use high-purity reagents and solvents. Consider an acid activator (e.g., HOTf). Check_Poisons->Solution_Poisons If yes Solution_Optimize Optimize temperature, solvent, and concentration. Screen additives. Optimize_Conditions->Solution_Optimize If no

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Catalyst Decomposition

The appearance of a black or purple precipitate is a sign of catalyst decomposition.

  • Explanation: Gold(I) catalysts can decompose to form inactive gold(0) nanoparticles.[10] This can be triggered by high temperatures, impurities, or the substrate itself.[10][20]

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[10]

    • Ensure Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative decomposition.[10]

    • Ligand Modification: Chloro(dimethylsulfide)gold(I) is often used to generate other gold(I) complexes in situ by adding a desired ligand, such as a phosphine or an N-heterocyclic carbene (NHC).[3][8][21] Sterically bulky and electron-donating ligands can stabilize the gold(I) center and prevent decomposition.[7][8][22][23]

Problem 3: Poor Selectivity or Formation of Side Products

Achieving high selectivity is crucial for the synthesis of complex molecules.

  • Explanation: Several factors can influence the selectivity of a gold-catalyzed reaction, including the reaction temperature, the solvent, and the nature of the counterion on the active catalyst.[10]

  • Troubleshooting Protocol:

    • Temperature Optimization: As with decomposition, running the reaction at a lower temperature can often suppress the formation of undesired side products.[10]

    • Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on the reaction pathway.[24][25][26][27][28] Screen a range of solvents (e.g., dichloromethane, 1,2-dichloroethane, toluene, acetonitrile) to find the optimal medium for your transformation.

    • Counterion Effects: The counterion (e.g., SbF₆⁻, OTf⁻, BF₄⁻) introduced from the silver salt can influence the chemo- and regioselectivity of the reaction.[10][17][18] Experiment with different silver activators to tune the selectivity.

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Activation and Reaction

This protocol describes a general method for performing a reaction using chloro(dimethylsulfide)gold(I) with silver salt activation.

  • To an oven-dried Schlenk tube under an inert atmosphere (argon), add chloro(dimethylsulfide)gold(I) (e.g., 0.005 mmol, 2 mol%).

  • Add the silver salt activator (e.g., AgSbF₆, 0.005 mmol, 2 mol%).

  • Add the desired anhydrous solvent (e.g., Dichloromethane, 2.5 mL) via syringe.

  • Stir the mixture at room temperature for 15-30 minutes in the dark. A white precipitate of AgCl should form.

  • Add the substrate (e.g., 0.25 mmol, 1.0 equiv).

  • Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

Catalytic Cycle Overview

Precatalyst (Me2S)AuCl Active_Catalyst [Au(L)]+X- Precatalyst->Active_Catalyst + AgX - AgCl - Me2S + Ligand (L) Activator AgX Intermediate Gold-Substrate Complex Active_Catalyst->Intermediate + Substrate Substrate Substrate (e.g., Alkyne) Product Product Intermediate->Product Nucleophilic Attack & Transformation Product->Active_Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for gold(I) catalysis.

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The following table provides general starting points for optimization.

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active systems or with the use of activators to combat poisoning.[19]
Activator Stoichiometry 1.0-1.2 equivalentsRelative to the gold precatalyst.
Temperature 0°C to 80°CStart at room temperature and adjust as needed. Lower temperatures can improve selectivity.[10]
Solvent Dichloromethane, 1,2-Dichloroethane, Toluene, AcetonitrileSolvent choice can significantly impact reaction outcome and rate.[10][24][25][26][27][28]

References

Troubleshooting low catalytic activity of chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloro(dimethylsulfide)gold(I) Catalysis

From the desk of the Senior Application Scientist

Welcome to the technical support center for chloro(dimethylsulfide)gold(I), a versatile and widely used precatalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with its catalytic activity. We will move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success. Our goal is to empower you with the knowledge to diagnose issues, optimize your conditions, and achieve reproducible, high-yielding results.

Frequently Asked Questions (FAQs): Initial Diagnosis

Q1: My gold-catalyzed reaction is sluggish or has failed completely. What are the most common initial culprits?

Low or no catalytic activity with chloro(dimethylsulfide)gold(I), or (Me₂S)AuCl, typically stems from one of three primary areas: catalyst integrity, improper activation, or the presence of inhibitors.

  • Catalyst Decomposition: (Me₂S)AuCl is sensitive to light, heat, and air.[1][2] Decomposition often leads to the formation of elemental gold, Au(0), which is catalytically inactive for most homogeneous reactions and presents as a visible color change to purple, black, or a metallic precipitate.[3][4]

  • Incomplete Catalyst Activation: (Me₂S)AuCl is a stable precatalyst , not the active catalyst itself.[5][6] The strong gold-chloride bond must be cleaved to generate the catalytically active, cationic gold(I) species, [L-Au]⁺. This is the most frequent point of failure for new users.[7][8]

  • Catalyst Poisoning: Cationic gold catalysts are highly sensitive to poisoning by Lewis basic impurities in reagents or solvents. Common poisons include residual halides (Cl⁻, Br⁻, I⁻), bases, thiols, and even some amines.[4][9] These impurities can irreversibly bind to the active gold center, shutting down catalysis.

Q2: My catalyst is a white to light-yellow powder as expected, but the reaction isn't working. How do I properly activate it?

Activation requires abstracting the chloride ligand to generate a cationic gold center. The standard and most effective method is the in-situ addition of a silver salt with a weakly coordinating anion.

  • Mechanism: The silver salt (e.g., AgSbF₆, AgOTf) reacts with (Me₂S)AuCl to precipitate insoluble silver chloride (AgCl), leaving the desired cationic gold catalyst in solution.[4][6]

  • Common Activators: Silver salts like AgSbF₆, AgOTf, and AgBF₄ are frequently used. The choice of the counter-anion (SbF₆⁻, OTf⁻, BF₄⁻) can significantly influence the reaction's outcome and should be considered an optimizable parameter.[4]

Below is a general workflow for troubleshooting these initial issues.

Troubleshooting_Workflow start Low / No Catalytic Activity check_catalyst Inspect Catalyst Vial: Color Change (Purple/Black)? start->check_catalyst check_activation Review Activation Protocol: Used a Silver Salt Activator? check_catalyst->check_activation No, looks fine catalyst_decomposed Catalyst likely decomposed. Procure fresh reagent. Store properly (dark, cold, inert atm). check_catalyst->catalyst_decomposed Yes check_reagents Evaluate Reagents & Solvents: High Purity / Anhydrous? check_activation->check_reagents Yes activation_issue Precatalyst is not active. Implement activation protocol (see Protocol 1). check_activation->activation_issue No reagent_issue Potential catalyst poisoning. Purify starting materials. Use freshly distilled, anhydrous solvents. check_reagents->reagent_issue No / Unsure advanced_troubleshooting Proceed to Advanced Troubleshooting: Ligand, Solvent, & Temp Effects. check_reagents->advanced_troubleshooting Yes, all high purity

Caption: A decision tree for initial troubleshooting steps.

Deep Dive: Catalyst Activation and Stability

Q3: I'm using a silver salt, but the activity is still low. What could be going wrong during activation?

Even when using an activator, subtle procedural errors can lead to poor results. The key is understanding that you are generating a highly reactive species.

  • Stoichiometry: Ensure you are using at least one full equivalent of the silver salt relative to the gold precatalyst. Sub-stoichiometric amounts will result in incomplete activation.

  • Exclusion of Light: Silver salts are often light-sensitive. The activation step should be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent decomposition of the silver salt or the newly formed active gold species.

  • Pre-Stirring: It is crucial to allow the gold precatalyst and silver salt to stir together in the solvent before adding your substrate. A 15-minute pre-stir in the dark is typically sufficient to ensure full precipitation of AgCl and generation of the active catalyst.

The activation process is a critical chemical transformation that precedes your catalytic cycle.

Catalyst_Activation cluster_reaction Activation Step (in Solvent) precatalyst (Me₂S)AuCl (Stable Precatalyst) active_catalyst [(Me₂S)Au]⁺X⁻ (Active Cationic Catalyst) precatalyst->active_catalyst + AgX silver_salt AgX (e.g., AgSbF₆) precipitate AgCl(s) (Insoluble Precipitate) silver_salt->precipitate + (Me₂S)AuCl

Caption: Generation of the active cationic gold(I) catalyst.

Protocol 1: Standard In-Situ Activation of (Me₂S)AuCl

This protocol provides a reliable method for generating the active catalyst for a typical reaction.

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro(dimethylsulfide)gold(I) precatalyst (e.g., 0.005 mmol, 2 mol%).

  • Add the silver salt activator (e.g., AgSbF₆, 0.005 mmol, 2 mol%).

  • Wrap the flask in aluminum foil to protect it from light.

  • Add the anhydrous reaction solvent (e.g., Dichloromethane, 2.5 mL) via syringe.

  • Stir the resulting suspension at room temperature for 15-20 minutes. A fine white precipitate of AgCl should be visible.

  • Add the substrate (0.25 mmol, 1.0 equiv) via syringe, either neat or as a solution in the reaction solvent.

  • Proceed with the reaction at the desired temperature, monitoring by TLC or LC-MS.

Advanced Troubleshooting: Optimizing Reaction Conditions

Q4: I have successfully activated my catalyst, but my yield is still low. How do solvent and temperature affect the reaction?

Gold catalysis is sensitive to the reaction environment. Once activation is confirmed, the next step is to optimize the conditions.

  • Solvent Choice: The solvent can dramatically influence catalytic activity. Low-polarity, non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often excellent starting points. Highly coordinating solvents can compete with the substrate for a position on the gold center, inhibiting catalysis.[4]

  • Temperature: Many gold-catalyzed reactions proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. Conversely, high temperatures can promote catalyst decomposition, so it's crucial to find the lowest effective temperature.[4]

SolventPolarityCoordinating AbilityTypical Use Case
Dichloromethane (DCM)MediumLowGeneral purpose, good starting point.
1,2-Dichloroethane (DCE)MediumLowOften used for slightly higher temperatures.
TolueneLowLowNon-polar reactions.
Acetonitrile (MeCN)HighMediumCan be coordinating; use with caution.
Dioxane / THFMediumHighStrongly coordinating; often inhibitory.
Data is illustrative and based on general trends observed in gold catalysis literature.
Q5: Could my starting material be the problem? What is the "ligand effect"?

Yes, both the substrate and other molecules in the reaction can interact with the gold catalyst. The dimethyl sulfide (Me₂S) ligand in the precatalyst is labile and can be easily displaced by other ligands.[1]

  • Substrate Inhibition: If your substrate contains strongly Lewis basic functional groups (e.g., thiols, certain amines, phosphines), it may bind too strongly to the gold center and act as an inhibitor rather than a substrate.

  • Beneficial Ligand Effects: In many cases, (Me₂S)AuCl is used as a convenient entry point to generate more complex and highly active catalysts in situ. The addition of a carefully chosen phosphine or N-heterocyclic carbene (NHC) ligand can displace the Me₂S and lead to a more stable and/or active catalyst.[3] The electronic properties of this new ligand are critical; electron-withdrawing ligands often enhance the Lewis acidity and reactivity of the gold center.[10]

  • Detrimental Ligand Effects: Conversely, adding a strongly electron-donating or sterically bulky ligand can sometimes reduce or completely inhibit catalytic activity.[3][11][12]

If you suspect substrate inhibition or wish to explore ligand effects, a systematic screening of different phosphine or NHC ligands is a standard optimization strategy.

Analytical & Diagnostic Protocols

Q6: How can I definitively confirm my catalyst has decomposed or is impure?

When troubleshooting persistent issues, analytical characterization can provide clear answers.

  • Visual Inspection: As mentioned, a color change to purple or black is a strong indicator of Au(0) nanoparticle formation.[4]

  • ¹H NMR Spectroscopy: A fresh, pure sample of (Me₂S)AuCl should show a sharp singlet for the methyl protons of the dimethyl sulfide ligand. The presence of free dimethyl sulfide or other unexpected signals could indicate decomposition or impurities.

  • Advanced Techniques: For in-depth analysis, techniques like Transmission Electron Microscopy (TEM) can visualize Au(0) nanoparticles, while X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of the gold.[13][14][15]

Protocol 2: Small-Scale Test Reaction for Activity Validation

Before committing a large amount of valuable starting material, perform this simple test to confirm your catalyst batch and activation procedure are effective.

  • Follow Protocol 1 for catalyst activation on a small scale (e.g., 0.05 mmol of substrate).

  • Use a well-established, reliable substrate for gold catalysis, such as 4-pentyn-1-ol, which undergoes a rapid intramolecular hydroalkoxylation.

  • Run the reaction at room temperature for 1-2 hours.

  • Take an aliquot, pass it through a small plug of silica gel (to remove the catalyst), and analyze by ¹H NMR or GC-MS.

  • Full conversion of the starting material to the cyclized product indicates that your catalyst, solvent, and activation procedure are working correctly. The problem likely lies with your specific substrate or other reagents.

By systematically addressing these potential points of failure—from the integrity of the precatalyst to the specifics of activation and the reaction environment—you can effectively troubleshoot and optimize your chloro(dimethylsulfide)gold(I)-catalyzed transformations.

References

Impact of solvent choice on chloro(dimethylsulfide)gold(I) reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Chloro(dimethylsulfide)gold(I), also known as (Me₂S)AuCl. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile gold(I) precursor. The reactivity and stability of (Me₂S)AuCl are profoundly influenced by the choice of solvent, a parameter that can be the difference between a successful experiment and an intractable mixture. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of (Me₂S)AuCl in various solvent systems.

Q1: What are the general solubility characteristics of (Me₂S)AuCl?

A1: Chloro(dimethylsulfide)gold(I) is a white solid that is soluble in many common organic solvents, most notably chlorinated solvents like dichloromethane (CH₂Cl₂)[1]. Its solubility is a critical factor for its utility as a precursor in homogeneous catalysis and synthesis. While it is relatively stable under ambient conditions, its stability in solution can be solvent-dependent[1]. Poor solubility in non-polar aliphatic solvents like hexane limits their use, whereas polar aprotic solvents are generally preferred.

Q2: How does solvent polarity impact the stability of my (Me₂S)AuCl solution?

A2: Solvent polarity plays a crucial role. While (Me₂S)AuCl is a neutral complex, polar solvents can influence its reactivity by stabilizing potential ionic intermediates. In highly polar or coordinating solvents, there can be a degree of dissociation of the chloride ligand, which can generate a more reactive cationic gold species. However, be aware that the compound can decompose when exposed to light, heat, or air, and certain solvents may accelerate this process, especially at elevated temperatures[2]. For routine storage of solutions for short periods, a non-protic, moderately polar solvent like dichloromethane stored in the cold (2-8 °C) and protected from light is advisable[3][4].

Q3: Which solvents are recommended for ligand exchange reactions with (Me₂S)AuCl?

A3: Dichloromethane (CH₂Cl₂) is the most commonly employed and highly recommended solvent for ligand exchange reactions. The dimethyl sulfide (Me₂S) ligand is volatile and weakly bound, making it easily displaced by stronger ligands like phosphines or N-heterocyclic carbenes (NHCs)[1][2]. CH₂Cl₂ is effective because it readily dissolves (Me₂S)AuCl and most incoming ligands, is relatively inert, and has a low boiling point, which simplifies product isolation. Acetone can also be used effectively. The key is to use a solvent that can solvate the complex without strongly coordinating to the gold center, which would compete with the desired incoming ligand.

Q4: Can I use protic solvents like methanol or ethanol with (Me₂S)AuCl?

A4: Yes, but with caution and specific intent. Protic solvents like alcohols can be used, and in some catalytic systems, they can have a beneficial, cooperative effect on the reaction rate and mechanism[5]. For example, in certain hydroamination reactions, a mixture of dichloromethane and methanol has been shown to accelerate the conversion[5]. However, the hydroxyl group of a protic solvent can also act as a nucleophile or participate in hydrogen bonding, potentially leading to undesired side reactions or catalyst deactivation depending on the other reagents present. Therefore, their use should be deliberate and based on established protocols or mechanistic hypotheses.

Q5: How does the solvent choice affect the catalytic activity of gold complexes derived from (Me₂S)AuCl?

A5: The solvent is a critical parameter in gold catalysis. It can influence the reaction by:

  • Stabilizing Intermediates: Polar solvents can stabilize charged intermediates or transition states, which is particularly relevant in pathways involving oxidative addition or nucleophilic attack on a gold-activated substrate[6].

  • Altering Selectivity: In some cases, the coordinating ability of the solvent can alter the reaction pathway and, consequently, the selectivity. For instance, studies on other metals have shown that coordinating solvents can invert the selectivity of oxidative addition, a principle that can be relevant to gold chemistry[7][8]. Enantiodivergent gold catalysis has also been achieved by simply changing the solvent from toluene to methanol[9].

  • Facilitating Catalyst Turnover: The solvent can play a role in the protonolysis step of many gold-catalyzed reactions, where a protic solvent or additive can be essential for regenerating the active catalyst[5].

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving (Me₂S)AuCl, with a focus on solvent-related issues.

Problem: My ligand exchange reaction is slow, or the yield of my desired LAuCl complex is low.

Potential Cause Explanation & Solution
Poor Solubility The incoming ligand or the (Me₂S)AuCl precursor may not be fully dissolved. Solution: Ensure you are using a solvent that dissolves all reactants, like dichloromethane. If solubility is still an issue, gentle warming may help, but monitor closely for decomposition. Consider a more polar solvent like THF or acetone, but be aware of their coordinating potential.
Solvent Interference The solvent is too strongly coordinating (e.g., DMSO, acetonitrile) and is competing with your incoming ligand for the gold center. Solution: Switch to a less coordinating solvent. Dichloromethane is the standard choice for a reason. If a more polar medium is required, THF is a reasonable alternative.
Impure Solvent Water or other nucleophilic impurities in the solvent can react with the gold complex or other reagents. Solution: Always use a dry, high-purity solvent. Using freshly distilled or anhydrous grade solvent from a sealed bottle is highly recommended.

Problem: I am observing a color change (e.g., to purple, black) in my reaction mixture, suggesting decomposition to elemental gold.

Potential Cause Explanation & Solution
Thermal Instability (Me₂S)AuCl and many of its derivatives are thermally sensitive[2]. High reaction temperatures can induce decomposition. Solution: Perform the reaction at a lower temperature. Many ligand exchange reactions proceed smoothly at room temperature or even 0 °C. If heating is necessary for a catalytic reaction, use the minimum temperature required and consider a higher-boiling, inert solvent like 1,2-dichloroethane or toluene.
Light Sensitivity The compound is known to be light-sensitive[3]. Exposure to ambient or UV light can promote the reduction of Au(I) to Au(0). Solution: Protect your reaction from light by wrapping the flask in aluminum foil. This is a simple but critical step for ensuring the stability of gold complexes.
Incompatible Solvent/Additive Certain solvents or additives can promote the reduction of the gold(I) center, especially under harsh conditions. Solution: Review the compatibility of all reagents. If using protic solvents or additives, ensure they are not promoting an undesired redox pathway[5]. In some cases, switching to a more robust ligand system (e.g., an NHC instead of a phosphine) can improve the stability of the active catalyst.

Problem: My gold-catalyzed reaction is not working or shows poor selectivity.

This is a complex issue where the solvent is a key variable. The following workflow can help diagnose the problem.

Caption: Troubleshooting workflow for solvent choice in catalysis.

Data and Protocols
Table 1: Solvent Selection Guide for (Me₂S)AuCl Reactions
SolventDielectric Constant (20°C)¹Properties & Rationale for Use with (Me₂S)AuCl
Dichloromethane (CH₂Cl₂) 9.1Primary Choice. Excellent solubility for the precursor and many organic ligands/substrates. Relatively non-coordinating and volatile, simplifying workup. Ideal for ligand exchange.
Acetone 20.7Good Alternative. Higher polarity than CH₂Cl₂. Can be useful for dissolving more polar ligands. Also suitable for ligand exchange reactions.
Tetrahydrofuran (THF) 7.6Coordinating Solvent. Good solubility. Its coordinating nature can sometimes stabilize reactive intermediates but may also inhibit catalysis by competing for a coordination site. Use with caution.
Toluene 2.4Non-polar Choice. Use when a non-polar, higher-boiling solvent is required for a catalytic reaction. Solubility of (Me₂S)AuCl may be limited. Can be critical for controlling enantioselectivity.
Acetonitrile 37.5Strongly Coordinating. Generally avoided for generating catalysts, as it can bind strongly to the gold center and render it inactive. Can be used for specific applications like certain electrochemical studies.
Methanol (MeOH) 32.7Protic Solvent. Use is mechanism-dependent. Can act as a proton source or co-catalyst, for example in hydroamination reactions[5]. Can also lead to side products.
Hexane / Heptane 1.9Poor Choice. (Me₂S)AuCl has very low solubility in aliphatic hydrocarbons. Primarily used as an anti-solvent for precipitating or crystallizing gold complexes.

¹Dielectric constant values are approximate and sourced from standard chemical data tables[10][11].

Diagram: Conceptual Overview of Solvent Effects

Caption: Impact of solvent class on (Me₂S)AuCl reactivity.

Experimental Protocol: Synthesis of a Gold(I)-Phosphine Complex

This protocol describes a standard ligand exchange reaction to synthesize Chloro(triphenylphosphine)gold(I) from (Me₂S)AuCl, highlighting the critical role of the solvent.

Objective: To replace the dimethyl sulfide ligand of (Me₂S)AuCl with triphenylphosphine (PPh₃).

Materials:

  • Chloro(dimethylsulfide)gold(I) ((Me₂S)AuCl)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Hexane

  • Schlenk flask or round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Inert Atmosphere Setup: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent moisture and oxygen from interfering with the reaction, although (Me₂S)AuCl itself is relatively air-stable.

  • Dissolution: In the flask, dissolve Chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution). Stir until all the solid has dissolved to form a clear, colorless solution.

    • Causality: CH₂Cl₂ is chosen for its ability to readily dissolve the gold precursor without coordinating strongly, leaving the gold center accessible to the incoming phosphine ligand.

  • Ligand Addition: In a separate vial, dissolve triphenylphosphine (1.0 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirring solution of (Me₂S)AuCl at room temperature.

    • Causality: A stoichiometric amount of phosphine is used to ensure complete conversion. PPh₃ is a much stronger ligand than Me₂S, providing the thermodynamic driving force for the exchange[1]. The volatile Me₂S is released from the coordination sphere[2].

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Product Isolation: Once the reaction is complete, reduce the volume of the dichloromethane solution under reduced pressure.

  • Precipitation: Add hexane as an anti-solvent to the concentrated solution until a white precipitate forms. Hexane is used because the desired phosphine complex is insoluble in it, while any remaining starting material or impurities may remain in the solvent mixture.

  • Filtration and Drying: Collect the white solid by filtration, wash with a small amount of cold hexane, and dry under vacuum. This should yield Chloro(triphenylphosphine)gold(I) as a white, crystalline solid.

References

Technical Support Center: Handling Air-Sensitive Reactions with Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloro(dimethylsulfide)gold(I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this air-sensitive gold precursor. Our goal is to ensure the success and reproducibility of your experiments by addressing common challenges and providing field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with chloro(dimethylsulfide)gold(I).

Q1: My gold-catalyzed reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the potential causes?

A1: Several factors can contribute to low conversion or yield in gold-catalyzed reactions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Decomposition of Chloro(dimethylsulfide)gold(I): This is a primary suspect. The compound is sensitive to light, heat, and air, and decomposition to elemental gold (visible as a black or purple precipitate) renders it catalytically inactive.[1]

    • Solution: Always store chloro(dimethylsulfide)gold(I) in a dark, cold, and inert environment (e.g., a freezer inside a glovebox).[2][3] Before use, visually inspect the compound for any discoloration. If decomposition is suspected, it is best to use a fresh batch or purify the existing stock.

  • Presence of Oxygen or Moisture in the Reaction: Even trace amounts of air or water can deactivate the gold catalyst and lead to unwanted side reactions.[4][5]

    • Solution: Employ rigorous air-free techniques. This includes the use of a glovebox or a Schlenk line for all manipulations.[6] Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.[7] Solvents must be thoroughly deoxygenated.

  • Inadequate Solvent Purity and Degassing: Residual impurities or dissolved oxygen in the solvent can poison the catalyst.[8]

    • Solution: Use high-purity, anhydrous solvents. Degas solvents using the freeze-pump-thaw method for the most effective oxygen removal.[9][10][11] For less sensitive applications, purging with an inert gas for an extended period may suffice, but it is the least effective method.[12]

  • Inhibitory Ligands or Additives: Components of your reaction mixture, such as certain coordinating solvents or additives, could be binding to the gold center and inhibiting catalysis.

    • Solution: Review all reagents for potential inhibitory effects. If possible, perform a control reaction without the suspected inhibitor to confirm its effect.

Frequently Asked Questions (FAQs)

This section covers general questions about the properties and handling of chloro(dimethylsulfide)gold(I).

Q2: What are the initial visual signs of decomposition for chloro(dimethylsulfide)gold(I)?

A2: Chloro(dimethylsulfide)gold(I) should be a white to off-white solid.[13][14] The first signs of decomposition are typically a color change to yellow, then progressing to purple or black as elemental gold nanoparticles form.[1] If you observe any color change, the compound's purity and catalytic activity are likely compromised.

Q3: Can I handle chloro(dimethylsulfide)gold(I) on the benchtop, even for a short period?

A3: It is strongly advised not to handle chloro(dimethylsulfide)gold(I) on the open bench.[15] Its sensitivity to atmospheric oxygen and moisture can lead to rapid decomposition, affecting the stoichiometry and success of your reaction. All weighing and transfers should be conducted under an inert atmosphere, preferably in a glovebox.[16][17]

Q4: What is the best method for degassing solvents for my gold-catalyzed reaction?

A4: The most effective method for removing dissolved oxygen from solvents is the freeze-pump-thaw technique .[11] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent. This cycle should be repeated at least three times for optimal results.[9][10] While purging with an inert gas is simpler, it is significantly less efficient at removing dissolved oxygen.[12]

Solvent Degassing Method Effectiveness Best For
Freeze-Pump-Thaw HighHighly air-sensitive reactions, organometallic catalysis
Inert Gas Purging/Sparging ModerateLess sensitive reactions, large solvent volumes
Sonication under Vacuum ModerateHPLC solvent preparation, less sensitive reactions
Q5: What are the key differences between using a glovebox and a Schlenk line for my experiment?

A5: Both gloveboxes and Schlenk lines provide an inert atmosphere for handling air-sensitive compounds.[7]

  • Glovebox: Offers a contained environment where manipulations can be performed with greater dexterity, making it ideal for weighing solids and preparing reaction mixtures.[16][17]

  • Schlenk Line: Utilizes specialized glassware connected to a dual vacuum and inert gas manifold. It is well-suited for performing reactions, distillations, and filtrations under an inert atmosphere.[18][19]

The choice between the two often depends on the specific task and the scale of the reaction. For weighing out chloro(dimethylsulfide)gold(I), a glovebox is superior. For running the subsequent reaction, a Schlenk line is often more practical.

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol outlines the general steps for setting up an air-sensitive reaction using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (Schlenk flask, dropping funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >120 °C overnight.[20]

  • Assembly and Purging: Assemble the glassware while hot and immediately connect it to the Schlenk line. Perform at least three vacuum/inert gas (e.g., argon or nitrogen) cycles to remove air and adsorbed moisture from the apparatus.[7][12]

  • Addition of Solid Reagents: If chloro(dimethylsulfide)gold(I) is added at the beginning, it should be weighed inside a glovebox and transferred to the Schlenk flask.[18] The flask is then sealed, brought out of the glovebox, and connected to the Schlenk line.

  • Solvent Transfer: Transfer the degassed, anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.[21]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[21] This prevents air from leaking into the system.

Protocol 2: The Freeze-Pump-Thaw Degassing Method

This protocol details the most effective method for deoxygenating solvents.

  • Preparation: Place the solvent in a Schlenk flask with a stir bar and ensure the flask is no more than half full.

  • Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[11]

  • Pump: With the solvent still frozen, open the flask to a high vacuum line for 5-10 minutes to remove the gases in the headspace.[9]

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it thaws.[12]

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.[10]

  • Backfill: After the final cycle, backfill the flask with a high-purity inert gas like argon or nitrogen. The solvent is now ready for use.

Visualizations

Diagram 1: Decision Tree for Troubleshooting a Failed Gold-Catalyzed Reaction

G start Reaction Failed or Low Yield check_catalyst Check Catalyst Integrity: Color change (purple/black)? start->check_catalyst catalyst_decomposed Catalyst Decomposed. Use fresh/purified AuCl(SMe2). check_catalyst->catalyst_decomposed Yes check_air_free Review Air-Free Technique: Rigorous Schlenk/Glovebox use? check_catalyst->check_air_free No end Problem Resolved catalyst_decomposed->end air_exposure Potential Air/Moisture Exposure. Improve technique, dry glassware. check_air_free->air_exposure No check_solvent Check Solvent Quality: Anhydrous? Properly degassed? check_air_free->check_solvent Yes air_exposure->end solvent_issue Solvent is a likely issue. Use fresh anhydrous solvent and degas via Freeze-Pump-Thaw. check_solvent->solvent_issue No check_reagents Review Other Reagents: Potential inhibitors? Purity issues? check_solvent->check_reagents Yes solvent_issue->end reagent_issue Purify starting materials. Run control experiments. check_reagents->reagent_issue Potential Issue reagent_issue->end G storage Store AuCl(SMe2) in Glovebox Freezer weigh Weigh Solid in Glovebox Atmosphere storage->weigh transfer Transfer to Oven-Dried Schlenk Flask weigh->transfer seal Seal Flask and Remove from Glovebox transfer->seal schlenk Connect to Schlenk Line (3x Vacuum/Inert Gas Cycles) seal->schlenk add_solvent Add Degassed Solvent via Cannula/Syringe schlenk->add_solvent reaction Run Reaction under Positive Inert Gas Pressure add_solvent->reaction

References

Technical Support Center: Overcoming Solubility Challenges with Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for chloro(dimethylsulfide)gold(I), a pivotal precursor in gold chemistry.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its application in catalysis, nanotechnology, and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of chloro(dimethylsulfide)gold(I)?

A1: Chloro(dimethylsulfide)gold(I) is a white solid that is generally soluble in common organic solvents such as dichloromethane (CH2Cl2).[2] However, it exhibits poor solubility in low-polarity solvents like hexane and diethyl ether.[3] Its solubility in aqueous solutions is not well-documented, suggesting it is sparingly soluble at best.[4]

Q2: I've noticed my chloro(dimethylsulfide)gold(I) has changed color. What does this indicate?

A2: A color change, often to a purplish or grey hue, typically signals decomposition of the compound to elemental gold (Au(0)).[1][5] This can be triggered by exposure to light, heat, or air.[1] It is crucial to store the compound under recommended conditions (2-8 °C) and handle it with care to prevent degradation.

Q3: Can I use polar aprotic solvents like DMSO or DMF to dissolve chloro(dimethylsulfide)gold(I)?

A3: While some gold(I) complexes show solubility in polar aprotic solvents, care must be taken. For instance, a simple preparation method for chloro(dimethylsulfide)gold(I) involves using DMSO and concentrated HCl, where DMSO acts as both an oxidant and a source for the dimethyl sulfide ligand.[1] However, for subsequent reactions, the reactivity of these solvents with other reagents should be considered.

Q4: Is sonication a recommended method to aid in dissolving this compound?

A4: Gentle sonication can be employed to assist in the dissolution of chloro(dimethylsulfide)gold(I) in appropriate organic solvents. However, prolonged or high-power sonication should be avoided as it can generate localized heat, potentially leading to decomposition of the compound.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue 1: The compound is not dissolving in my chosen solvent.

Underlying Cause: The polarity of the solvent may not be suitable for chloro(dimethylsulfide)gold(I), or the compound may have degraded.

Solutions:

  • Solvent Selection:

    • Recommended Primary Solvent: Dichloromethane (CH2Cl2) is often the solvent of choice for dissolving chloro(dimethylsulfide)gold(I) and for subsequent reactions.

    • Alternative Solvents: If your experimental conditions do not permit the use of chlorinated solvents, consider other moderately polar organic solvents. Some gold(I) complexes have shown moderate to good solubility in 1,2-difluorobenzene.[3]

    • Avoid: Non-polar solvents such as hexane and diethyl ether are generally poor choices for dissolving this compound.[3]

  • Gentle Warming:

    • If the compound is slow to dissolve, gentle warming of the solution (e.g., to 30-40°C) can be attempted.

    • Caution: Chloro(dimethylsulfide)gold(I) can decompose at elevated temperatures, with a listed decomposition temperature of 160°C.[6] Therefore, aggressive heating should be avoided.

  • Fresh Reagent:

    • If solubility issues persist, the integrity of your chloro(dimethylsulfide)gold(I) may be compromised. It is advisable to use a fresh batch of the reagent.

Issue 2: A precipitate forms after initial dissolution.

Underlying Cause: This could be due to a reaction with trace impurities in the solvent (e.g., water), decomposition of the gold complex, or the product of a ligand exchange reaction.

Solutions:

  • Use of Anhydrous Solvents:

    • Ensure that you are using dry, anhydrous solvents. The presence of water can potentially lead to hydrolysis or other unwanted side reactions.

    • It is good practice to use freshly distilled solvents or solvents from a solvent purification system.

  • Inert Atmosphere:

    • Handling chloro(dimethylsulfide)gold(I) and preparing its solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition caused by exposure to air.[1]

  • Ligand Exchange Considerations:

    • The dimethyl sulfide ligand in chloro(dimethylsulfide)gold(I) is labile and can be easily displaced by other ligands.[1] If your reaction mixture contains other potential ligands, the precipitate could be the newly formed, less soluble gold complex.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for dissolving chloro(dimethylsulfide)gold(I).

Experimental Protocols

Protocol 1: Standard Dissolution in Dichloromethane
  • Weigh the required amount of chloro(dimethylsulfide)gold(I) in a clean, dry vial.

  • Add the desired volume of anhydrous dichloromethane to the vial.

  • Gently swirl the vial. If necessary, place it in an ultrasonic bath for short intervals (1-2 minutes) at room temperature.

  • Visually inspect the solution to ensure complete dissolution before proceeding with your reaction.

Protocol 2: Ligand Exchange Reaction

This protocol is an example of a common application where the solubility of the starting material is crucial.

  • In a 20 mL screw-top vial, dissolve chloro(dimethylsulfide)gold(I) (1.0 equivalent) in dichloromethane.

  • Cool the resulting solution in an ice bath.

  • In a separate vial, dissolve the desired phosphine ligand (0.5 equivalents) in dichloromethane.

  • Add the phosphine solution dropwise to the cooled solution of the gold complex.

  • Allow the reaction mixture to warm to room temperature and stir for two hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction solution in vacuo to obtain the desired gold(I) complex.

Solubility Data Summary
SolventSolubilityNotes
Dichloromethane (CH2Cl2)SolubleCommonly used for reactions.[2]
1,2-DifluorobenzeneModerate to GoodAn alternative for certain applications.[3]
HexanePoorly SolubleNot recommended.[3]
Diethyl EtherPoorly SolubleNot recommended.[3]
ToluenePoorly Soluble[3]
WaterSparingly Soluble[4]

Chemical Causality and Mechanistic Insights

The solubility of chloro(dimethylsulfide)gold(I) is governed by its molecular structure. It is a coordination complex with a linear geometry around the central gold(I) atom.[1] The relatively non-polar nature of the dimethyl sulfide and chloride ligands contributes to its preference for organic solvents over aqueous media.

The lability of the dimethyl sulfide ligand is a key aspect of its reactivity.[1] This ligand is readily displaced by other, stronger ligands, which is a fundamental principle in the synthesis of a wide array of gold(I) complexes.[1] Understanding this ligand exchange mechanism is crucial for troubleshooting unexpected precipitation, as the formation of a new, less soluble complex is a common occurrence.

Decomposition to elemental gold is a redox process that can be initiated by energy input in the form of light or heat.[1] This underscores the importance of proper storage and handling to maintain the integrity of the compound.

Ligand Exchange and Decomposition Pathways

G cluster_0 Ligand Exchange cluster_1 Decomposition A Me2SAuCl C LAuCl A->C + L B L D Me2S C->D - Me2S E Me2SAuCl F Au(0) E->F Light, Heat, or Air G Other Products F->G

Caption: Simplified reaction pathways for chloro(dimethylsulfide)gold(I).

References

Catalyst deactivation pathways for chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloro(dimethylsulfide)gold(I)

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for chloro(dimethylsulfide)gold(I), a cornerstone precatalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of gold(I) catalysis. My goal is to move beyond simple protocols and provide a framework for understanding catalyst behavior, diagnosing issues, and troubleshooting common deactivation pathways you may encounter in your experiments. Here, we emphasize the causality behind the observations, empowering you to make informed decisions at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial observations. If your issue is described here, follow the link for an in-depth troubleshooting guide.

Q1: My reaction mixture turned black/purple/dark red and the reaction has stalled. What happened?

This is the most classic visual indicator of catalyst decomposition. You are likely observing the formation of elemental gold nanoparticles (Au(0)).[1] Gold(I) is thermodynamically unstable with respect to disproportionation or reduction to metallic gold, which is catalytically inactive for most homogeneous transformations. This process is often irreversible.

  • ➡️ For a detailed breakdown, see: --INVALID-LINK--

Q2: My reaction is clean but extremely sluggish or doesn't start at all, even with a proven literature procedure. What could be the issue?

This often points to catalyst poisoning. The active gold(I) center is a soft Lewis acid and is highly susceptible to inhibition by trace impurities or coordinating species present in your starting materials, reagents, or solvents.[2] Common culprits include halides, strong bases, or even certain functional groups on your substrate.

  • ➡️ For diagnostic steps, see: --INVALID-LINK--

Q3: I am attempting a cross-coupling reaction that should involve a Au(I)/Au(III) cycle, but I am only observing starting material. Why is my catalyst not turning over?

The oxidative addition of substrates (e.g., aryl halides) to a two-coordinate gold(I) center is a notoriously difficult step with a high kinetic barrier.[3][4] Failure to access the Au(III) state is a common reason for catalytic cycle failure. This deactivation pathway is highly dependent on the ligand system and substrate electronics.

  • ➡️ For insights into this specific cycle, see: --INVALID-LINK--

Q4: How should I properly handle and store chloro(dimethylsulfide)gold(I)?

Chloro(dimethylsulfide)gold(I) is sensitive to light, heat, and air, which can promote its decomposition to elemental gold.[5][6] It should be stored in a refrigerator (2-8 °C), protected from light (in an amber vial or wrapped in foil), and preferably under an inert atmosphere (nitrogen or argon).[6][7]

Part 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Deactivation via Reduction and Agglomeration to Au(0)

This is the most common and visually apparent failure mode. The catalytically active, soluble Au(I) species is reduced to insoluble, catalytically inert Au(0) nanoparticles.

Q: What factors promote the reduction of Au(I) to Au(0)?

A: Several factors can accelerate this unwanted process:

  • Reducing Agents: Obvious reducing agents in the reaction will rapidly kill the catalyst. However, more subtle sources like certain alcohols (especially at elevated temperatures), amines, or even the dimethyl sulfide ligand itself can contribute to slow reduction over time.

  • Photodecomposition: The Au-S and Au-Cl bonds can be labile, and exposure to light can promote decomposition.[5]

  • Thermal Instability: While many gold-catalyzed reactions are run at room temperature, heating can significantly increase the rate of reduction and agglomeration.[8]

  • Ligand Lability: The dimethyl sulfide ligand is weakly bound and designed to be easily displaced. If the intended stabilizing ligand (e.g., a phosphine) is not present in sufficient concentration or has a lower binding affinity than a reductive substrate, the gold center becomes vulnerable.

Q: How can I confirm that the precipitate is indeed Au(0)?

A: While the color is a strong indicator, a simple workflow can provide more evidence.

Experimental Protocol 1: Isolation and Analysis of Suspected Au(0) Precipitate

  • Sample Collection: Carefully take an aliquot of the reaction mixture containing the dark precipitate.

  • Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid material.

  • Isolation: Decant the supernatant solution. Wash the pellet by re-suspending it in a clean, unreactive solvent (e.g., dichloromethane or diethyl ether), centrifuging again, and decanting. Repeat this process twice to remove adsorbed organic material.

  • Solubility Test: Attempt to dissolve the washed precipitate in common organic solvents and water. Elemental gold will be insoluble. It will, however, dissolve in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃), which can be a confirmatory chemical test.

  • Spectroscopic Analysis (Optional): If the equipment is available, a UV-Vis spectrum of a colloidal suspension of the nanoparticles in a solvent will show a characteristic Surface Plasmon Resonance (SPR) band, typically between 500-600 nm, which is a hallmark of gold nanoparticles.[8]

Q: What are the primary strategies to prevent Au(0) formation?

A: Prevention is key, as this deactivation is often irreversible.

  • Ligand Choice: Employ strongly coordinating, stabilizing ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines. These ligands electronically saturate the gold center and sterically hinder the aggregation of gold atoms.[9]

  • Reaction Conditions: Run reactions at the lowest possible temperature and always protect them from light.

  • Purification of Reagents: Ensure starting materials and solvents are free from trace reducing agents.

  • Inert Atmosphere: While many gold-catalyzed reactions are air-tolerant, performing reactions under an inert atmosphere of nitrogen or argon can prevent oxidative or reductive pathways involving atmospheric components.[10]

Diagram 1: Key Deactivation Pathways

Active Active Au(I) Catalyst [(L)Au-X] Au0 Au(0) Nanoparticles (Inactive Precipitate) Active->Au0 Reduction / Disproportionation Poison Poisoned Au(I) Complex [(L)Au-P] (Inactive) Active->Poison Poison (P) Binding (e.g., Halides, RSH) AuIII Off-Cycle Au(III) Species (Inactive) Active->AuIII Failed Reductive Elimination Precursor (Me₂S)AuCl Precatalyst Precursor->Active Ligand Exchange

Caption: Major deactivation pathways for homogeneous gold(I) catalysts.

Troubleshooting Guide 2: Deactivation via Ligand Poisoning and Competitive Inhibition

When your reaction is clean but fails to proceed, the culprit is often a "poison" that binds more strongly to the gold(I) center than your substrate, effectively shutting down catalysis.

Q: What are the most common catalyst poisons for Au(I)?

A: Gold(I) is a soft Lewis acid, so it binds preferentially to soft Lewis bases.

  • Halide Ions (I⁻, Br⁻, Cl⁻): Chloride is already part of the precatalyst, but iodide and bromide are particularly strong poisons. Trace amounts from starting materials (e.g., residual tetrabutylammonium iodide from another reaction) can be highly detrimental.[2]

  • Sulfur Compounds: Thiols, thioethers, and disulfides can bind very strongly to gold, forming stable complexes that are often catalytically dead.[11][12] If your substrate contains these functional groups, standard gold catalysis may be challenging.

  • Strongly Coordinating Amines: While many amines are compatible, unhindered primary amines or certain nitrogen heterocycles can act as inhibitors.[12]

  • Basic Impurities: Residual base from a previous step can neutralize the cationic gold catalyst or compete for coordination.[13]

Q: How can I diagnose catalyst poisoning?

A: Diagnosis often involves a process of elimination and deliberate experimentation.

Diagram 2: Troubleshooting Workflow for Stalled Reactions

Start Reaction Stalled or Inactive CheckPrecipitate Observe Black/Dark Precipitate? Start->CheckPrecipitate YesPrecipitate Likely Au(0) Formation CheckPrecipitate->YesPrecipitate Yes NoPrecipitate Likely Poisoning or Kinetic Issue CheckPrecipitate->NoPrecipitate No SpikeTest Spike reaction with more catalyst. Does it restart briefly and die again? NoPrecipitate->SpikeTest YesSpike Confirms presence of a poison. SpikeTest->YesSpike Yes NoSpike Consider intrinsic low reactivity or Au(I)/Au(III) cycle issue. SpikeTest->NoSpike No Purify Action: Re-purify all starting materials, solvents, and reagents. YesSpike->Purify Reactivate Action: Attempt in-situ reactivation. YesSpike->Reactivate

Caption: A logical workflow for diagnosing the cause of a stalled gold-catalyzed reaction.

Q: Can a poisoned catalyst be reactivated?

A: Sometimes. Reactivation relies on adding a "sacrificial" agent that binds to the poison more strongly than the gold catalyst does.

  • For Halide Poisoning: The most common strategy is to add a silver salt with a non-coordinating counter-ion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄). The silver ion will precipitate the offending halide as an insoluble silver halide (AgX), freeing the gold catalyst.[2][13]

  • For Basic Impurities: Adding a Brønsted acid (like triflic acid, HOTf) or a Lewis acid activator can neutralize basic poisons.[2]

Experimental Protocol 2: In-Situ Reactivation of Halide-Poisoned Catalyst

Caution: Silver salts are light-sensitive. Perform these manipulations in a darkened hood or with foil-wrapped vials.

  • Prepare Activator Stock Solution: Prepare a dilute stock solution (e.g., 0.05 M) of AgSbF₆ in a dry, non-coordinating solvent like dichloromethane or toluene.

  • Set up Stalled Reaction: To your stalled reaction mixture under an inert atmosphere, add a sub-stoichiometric amount of the AgSbF₆ solution (e.g., 0.5 equivalents relative to the suspected poison, or 0.5 mol% if unknown).

  • Observe: A fine white precipitate of AgCl should form immediately. Stir the reaction for 15-30 minutes at room temperature.

  • Monitor: Take an aliquot of the reaction mixture (after allowing the AgCl to settle or via filtration through a syringe filter) and analyze by your standard method (TLC, GC-MS, NMR) to see if the reaction has restarted.

  • Optimization: If the reaction restarts but stalls again, it may indicate more poison is present, and an additional charge of the silver salt may be required.

Troubleshooting Guide 3: Stalling in Au(I)/Au(III) Redox Cycles

Reactions like direct arylations or certain cross-couplings require the gold catalyst to cycle between the +1 and +3 oxidation states. The high redox potential of the Au(I)/Au(III) couple makes the initial oxidative addition step intrinsically difficult.[14]

Q: Why is oxidative addition to Au(I) so challenging?

A: The d¹⁰ electronic configuration of Au(I) complexes results in a strong preference for a two-coordinate, linear geometry.[15] The oxidative addition step requires a significant geometric and electronic reorganization to form a four-coordinate, square planar Au(III) complex. This process has a very high activation energy for most simple Au(I) complexes.[3]

Q: How can I promote the Au(I) → Au(III) oxidative addition?

A: Success in this area is almost entirely dependent on rational ligand design.

  • Bidentate Ligands: Ligands that can chelate the gold center, particularly those with a small bite angle, can pre-organize the complex for oxidative addition and stabilize the resulting Au(III) species.[16]

  • Hemilabile Ligands: (P,N) type ligands, where one donor (the phosphine) is a soft, strong binder and the other (the amine) is a harder, weaker binder, have shown great promise. The nitrogen atom can dissociate to open a coordination site for the incoming substrate and then re-coordinate to stabilize the Au(III) intermediate.[14]

  • Electron-Rich Ligands: Increasing the electron density at the gold center via electron-donating ligands can make the metal more nucleophilic and more susceptible to oxidative addition by an electrophilic substrate.

Diagram 3: Simplified Au(I)/Au(III) Catalytic Cycle

AuI L-Au(I)-X OA_TS [L-Au(III)(R)(Y)X] AuI->OA_TS + R-Y AuIII L-Au(III)(R)(Y)X OA_TS->AuIII Oxidative Addition Deactivation DEACTIVATION (High Barrier) OA_TS->Deactivation Kinetic Barrier Often > 30 kcal/mol RE_TS [L-Au(I)(R-Y)X] AuIII->RE_TS Reductive Elimination RE_TS->AuI - R-Y

Caption: The oxidative addition step is often the rate-limiting and deactivating step in Au(I)/Au(III) cycles.

Q: My oxidative addition seems to work, but the cycle still won't close. What's happening?

A: The other key step is reductive elimination from the Au(III) center to regenerate the Au(I) catalyst. If the Au(III) intermediate is too stable, or if it undergoes a side reaction (e.g., protonolysis), it can fall into an off-cycle resting state, effectively deactivating the catalyst. This is a delicate balance: the ligand must be good enough to allow oxidative addition but not so good that it prevents reductive elimination.

Part 3: Data Summary & References

Table 1: Common Issues and Recommended Actions

ObservationProbable CausePrimary DiagnosticRecommended Action(s)
Black/Purple Precipitate Reduction to Au(0)Visual, CentrifugationUse stronger ligands, protect from light, lower temperature.
Clean, Stalled Reaction Catalyst PoisoningCatalyst Spike TestPurify reagents; add AgSbF₆ for halides or acid for bases.
No Turnover in X-Coupling High OA BarrierComputational analysis, literature precedentSwitch to specialized (P,N) or other bidentate ligands.
Slow Decomposition Over Time Thermal/Photochemical InstabilityMonitor by NMR/TLC over timeRun at RT or below; wrap flask in aluminum foil.

References

Validation & Comparative

A Comparative Guide to Gold(I) Precursors: Chloro(dimethylsulfide)gold(I) in Focus

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of gold-catalyzed organic synthesis and the development of novel therapeutic agents, the choice of the gold(I) precursor is a critical decision that dictates reaction efficiency, scope, and the ultimate success of the endeavor. Among the diverse array of available options, chloro(dimethylsulfide)gold(I), often abbreviated as (Me₂S)AuCl, has emerged as a workhorse and a versatile entry point into gold chemistry.[1] This guide provides an in-depth comparison of (Me₂S)AuCl with other commonly employed gold(I) precursors, offering experimental insights and data to inform your selection process.

The Central Role of Chloro(dimethylsulfide)gold(I): A Versatile and Accessible Precursor

Chloro(dimethylsulfide)gold(I) is a white, solid coordination complex that is commercially available and relatively easy to handle in air.[1][2] Its popularity stems from a key characteristic: the dimethyl sulfide (Me₂S) ligand is labile and readily displaced by a wide range of other ligands.[1] This property makes it an excellent starting material for the synthesis of more complex and tailored gold(I) catalysts, such as those bearing phosphine or N-heterocyclic carbene (NHC) ligands.[3][4]

The synthetic utility of (Me₂S)AuCl is extensive. It serves as a precursor for gold catalysts effective in various organic transformations, including the intermolecular [2+2] cycloaddition of alkynes and alkenes.[3][5] Furthermore, it is a key starting material for the synthesis of gold(I) acetylide complexes and gold(I) N-heterocyclic carbene (NHC) complexes, which have shown promise in materials science and medicinal chemistry.[3][4]

Key Attributes of (Me₂S)AuCl:

  • Facile Ligand Exchange: The volatile nature of dimethyl sulfide simplifies the purification of the resulting gold complexes.[1]

  • Commercial Availability: Readily accessible from various chemical suppliers.[3]

  • Versatility: A gateway to a vast library of functionalized gold(I) catalysts.[3][4]

Comparative Analysis with Other Gold(I) Precursors

The selection of a gold(I) precursor is fundamentally a balance of stability, reactivity, solubility, and cost. Here, we compare (Me₂S)AuCl with other prominent gold(I) precursors.

Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]

Perhaps the most common alternative to (Me₂S)AuCl, chloro(triphenylphosphine)gold(I) is a colorless, crystalline solid known for its stability and ease of handling.[6][7]

Key Distinctions:

  • Stability: (PPh₃)AuCl is generally more stable than (Me₂S)AuCl, which can decompose upon exposure to light, heat, or air.[1][6] This enhanced stability makes it a preferred choice for applications requiring more robust catalysts.

  • Reactivity: The triphenylphosphine ligand is less labile than dimethyl sulfide. While this contributes to its stability, it can also necessitate harsher conditions for ligand exchange or in situ catalyst generation.[7] (PPh₃)AuCl is a popular precursor for generating cationic gold(I) catalysts by treating it with silver salts of weakly coordinating anions.[7]

  • Solubility: (PPh₃)AuCl is soluble in solvents like dichloromethane, acetonitrile, benzene, and acetone, but insoluble in water and ethanol.[8]

  • Applications: Widely used in catalysis, particularly in cross-coupling reactions like the Suzuki and Sonogashira reactions.[6] It is also explored in biomedical applications and nanotechnology for the fabrication of gold nanoparticles.[6]

Chloro(trimethylphosphine)gold(I) [(PMe₃)AuCl]

This precursor offers a different electronic and steric profile compared to its triphenylphosphine counterpart.

  • Ligand Properties: Trimethylphosphine is a stronger σ-donating and less sterically bulky ligand than triphenylphosphine. This can influence the reactivity and selectivity of the resulting gold catalyst.

  • Stability: Gold(I)-phosphine complexes, in general, exhibit notable stability.[9]

  • Applications: Utilized in a range of gold-catalyzed reactions, with the electronic properties of the phosphine ligand playing a crucial role in the catalytic cycle.

Gold(I) Cyanide (AuCN)

Gold(I) cyanide is an inorganic, yellow solid that represents a departure from the organometallic precursors discussed above.[10]

  • Nature: AuCN is a coordination polymer with a distinct reactivity profile.[10]

  • Primary Application: Its main relevance is in the industrial process of gold cyanidation, where it is used to extract gold from low-grade ores by forming the water-soluble dicyanoaurate complex.[10][11][12]

  • Toxicity: The high toxicity of cyanide necessitates stringent safety protocols for its handling and disposal.[11][12]

  • Solubility: Insoluble in water, but dissolves in the presence of excess cyanide ions to form soluble complexes.[10]

Data-Driven Comparison of Gold(I) Precursors

PrecursorFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Key Features
Chloro(dimethylsulfide)gold(I) (CH₃)₂SAuCl294.55White solid[1]160 (dec.)[3][13]Labile ligand, versatile precursor[1][3]
Chloro(triphenylphosphine)gold(I) (C₁₈H₁₅P)AuCl494.71[7]Colorless solid[7]236–237[7]Stable, well-defined catalyst precursor[6][7]
Chloro(trimethylphosphine)gold(I) (CH₃)₃PAuCl308.50White to lavender crystalline powder[14]230 (dec.)Strong σ-donating ligand[15]
Gold(I) Cyanide AuCN222.985[10]Yellow solid[10]Decomposes on heating[10]Used in industrial gold extraction[11]

Experimental Protocols: A Practical Guide

The choice of precursor directly impacts the experimental setup. Here, we outline a general protocol for the synthesis of a gold(I)-NHC complex, highlighting the role of the precursor.

Synthesis of a Gold(I)-NHC Complex from (Me₂S)AuCl

This protocol leverages the lability of the dimethyl sulfide ligand for a straightforward synthesis.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Me2SAuCl (Me₂S)AuCl Solvent Solvent (e.g., CH₂Cl₂) Me2SAuCl->Solvent Imidazolium_Salt Imidazolium Salt Imidazolium_Salt->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Stirring Stirring at RT Solvent->Stirring NHC_AuCl [Au(NHC)Cl] Stirring->NHC_AuCl Filtration Filtration NHC_AuCl->Filtration Purification Purification Filtration->Purification

Caption: Workflow for the synthesis of a Gold(I)-NHC complex.

Methodology:

  • Reactant Preparation: In a clean, dry flask, dissolve the imidazolium salt and a suitable base (e.g., potassium carbonate) in an appropriate solvent such as dichloromethane.

  • Addition of Gold Precursor: To the stirring solution, add chloro(dimethylsulfide)gold(I). The lability of the dimethyl sulfide ligand facilitates its displacement by the in situ-generated N-heterocyclic carbene.[1]

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude product is purified, often by column chromatography or recrystallization, to yield the desired gold(I)-NHC complex.

The ease of this reaction underscores the utility of (Me₂S)AuCl as a starting material for generating a diverse range of catalytically active gold complexes.[16]

Applications in Drug Development: A Golden Opportunity

Gold complexes have a long history in medicine, with compounds like auranofin being used to treat rheumatoid arthritis.[17][18] Modern research is exploring the potential of gold(I) and gold(III) complexes as anticancer agents.[19][20][21] The mechanism of action often involves the inhibition of key enzymes like thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells.[19]

The choice of precursor is critical in designing new gold-based therapeutics. The ability to easily modify the ligand sphere of gold(I) starting from (Me₂S)AuCl allows for the synthesis of libraries of compounds with tunable lipophilicity, stability, and biological activity.[20] This facilitates the exploration of structure-activity relationships, a cornerstone of modern drug discovery.

dot

Gold_Drug_Action cluster_cellular_entry Cellular Uptake cluster_intracellular_events Intracellular Action Gold_Complex Gold(I) Complex TrxR Thioredoxin Reductase (TrxR) Gold_Complex->TrxR Inhibition ROS Increased ROS TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Simplified mechanism of action for some anticancer gold complexes.

Conclusion: Selecting the Right Tool for the Job

Chloro(dimethylsulfide)gold(I) stands out as a highly valuable and versatile precursor in gold chemistry. Its primary advantage lies in the lability of the dimethyl sulfide ligand, which provides a convenient entry point for the synthesis of a vast array of tailored gold(I) complexes for applications in both catalysis and medicine.[1][3]

While more stable precursors like chloro(triphenylphosphine)gold(I) are advantageous for certain applications requiring robust catalysts, the synthetic flexibility offered by (Me₂S)AuCl makes it an indispensable tool for researchers exploring the frontiers of gold chemistry. The optimal choice of precursor will always depend on the specific requirements of the reaction or biological system under investigation. A thorough understanding of the properties and reactivity of each precursor is paramount to making an informed decision.

References

A Comparative Guide to the Efficacy of Chloro(dimethylsulfide)gold(I) and Chloro(tetrahydrothiophene)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of gold(I) chemistry, the choice of a precursor is a critical decision that dictates the efficiency, reproducibility, and accessibility of subsequent synthetic transformations. Among the most prevalent starting materials are chloro(dimethylsulfide)gold(I), often abbreviated as (Me₂S)AuCl, and chloro(tetrahydrothiophene)gold(I), or (tht)AuCl. Both are workhorse reagents, serving as entry points to a vast array of catalytically and medicinally significant gold(I) complexes.[1][2] This guide provides an in-depth, objective comparison of their performance, grounded in their fundamental chemical properties and supported by established experimental frameworks.

Foundational Properties: More Than Just a Metal Source

At their core, (Me₂S)AuCl and (tht)AuCl are stabilized forms of "AuCl," featuring a linear, two-coordinate gold(I) center.[1][2] The thioether ligand, be it dimethyl sulfide (SMe₂) or tetrahydrothiophene (tht), serves a dual purpose: it solubilizes the gold salt in common organic solvents and, more importantly, it is labile, meaning it is readily displaced by stronger donor ligands like phosphines, N-heterocyclic carbenes (NHCs), or thiolates.[1][3] This lability is the cornerstone of their utility.

The primary distinction between these two precursors lies in the nature of their respective thioether ligands. This seemingly subtle difference gives rise to variations in stability, handling, and reaction kinetics, which are critical considerations in experimental design.

Data Presentation: Physicochemical Properties
PropertyChloro(dimethylsulfide)gold(I)Chloro(tetrahydrothiophene)gold(I)Rationale & Implications
Chemical Formula C₂H₆AuClSC₄H₈AuClSDifferent ligand size and structure.
Molecular Weight 294.55 g/mol [1]320.58 g/mol [2]Affects mass-based measurements.
Appearance White solid[1]White to off-white powder[2]Both are convenient, solid reagents.
Gold Content ~66.9%~61.5%(Me₂S)AuCl is more atom-economical with respect to gold.
Ligand Volatility High (SMe₂ boiling point: 37.3 °C)Low (tht boiling point: 119 °C)The high volatility of dimethyl sulfide can simplify the purification of the final product, as it is easily removed under vacuum.[1]
Thermal Stability Decomposes when exposed to heat or light.[1]Somewhat less thermally labile compared to (Me₂S)AuCl, but still sensitive to temperature and light.[2](tht)AuCl may offer a wider window for reactions requiring elevated temperatures, though care is always needed.
Solubility Soluble in chlorinated solvents and acetone.[4]Soluble in chlorinated solvents, acetone, and THF.[4]Both are soluble in common organic solvents, facilitating their use in homogeneous reactions.

Efficacy in Catalysis: A Tale of Two Ligands

The efficacy of these precursors in catalysis is not typically defined by their direct use, but rather by their efficiency in forming the active catalytic species. This is almost always achieved by replacing the thioether with a more strongly coordinating ligand (e.g., a phosphine) that can tune the electronic and steric properties of the gold center. The choice between (Me₂S)AuCl and (tht)AuCl can influence the rate and cleanliness of this initial ligand exchange step.

Causality in Experimental Design

The higher lability of the dimethyl sulfide ligand in (Me₂S)AuCl, coupled with its volatility, often makes it the precursor of choice for the rapid and clean synthesis of other gold(I) complexes. The equilibrium of the ligand exchange reaction is favorably driven towards the product as the liberated SMe₂ can be easily removed from the reaction mixture.

However, the slightly greater thermal stability of (tht)AuCl can be advantageous in situations where the ligand exchange reaction requires gentle heating or when the desired product itself is thermally sensitive and the more aggressive conditions required to remove SMe₂ could lead to decomposition.[2]

G cluster_0 Ligand Exchange for Catalyst Formation cluster_1 Catalytic Cycle precursor Precursor ((L')AuCl) product Target Gold(I) Complex (LAuCl) precursor->product + L ligand New Ligand (L) (e.g., Phosphine, NHC) byproduct Liberated Ligand (L') (SMe₂ or tht) product->byproduct Displaces L' active_catalyst Active Catalyst [LAu]⁺ intermediate Gold-Substrate Complex active_catalyst->intermediate + Substrate substrate Substrate (e.g., Alkyne) final_product Final Product intermediate->final_product + Nucleophile final_product->active_catalyst Regenerates Catalyst

Caption: General workflow for gold(I) catalysis.

Experimental Protocol: Comparative Synthesis of a Gold(I)-Phosphine Precatalyst

This protocol describes a comparative experiment to evaluate the efficiency of (Me₂S)AuCl and (tht)AuCl in the synthesis of a common gold(I)-phosphine precatalyst, chloro(triphenylphosphine)gold(I), which is frequently used in catalytic reactions like alkyne hydration.

Objective: To compare the reaction time and purity of chloro(triphenylphosphine)gold(I) synthesized from (Me₂S)AuCl versus (tht)AuCl.

Materials:

  • Chloro(dimethylsulfide)gold(I)

  • Chloro(tetrahydrothiophene)gold(I)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Schlenk flasks and standard inert atmosphere glassware

  • Magnetic stirrer and stir bars

  • NMR spectrometer

Procedure:

  • Reaction Setup (Parallel Experiments):

    • Flask A: In a 50 mL Schlenk flask under an argon atmosphere, add chloro(dimethylsulfide)gold(I) (294.5 mg, 1.0 mmol).

    • Flask B: In a separate 50 mL Schlenk flask under an argon atmosphere, add chloro(tetrahydrothiophene)gold(I) (320.6 mg, 1.0 mmol).

  • Ligand Addition:

    • Prepare a solution of triphenylphosphine (262.3 mg, 1.0 mmol) in anhydrous DCM (10 mL).

    • Add 5 mL of the PPh₃ solution to Flask A and 5 mL to Flask B with vigorous stirring at room temperature.

  • Reaction Monitoring:

    • Stir both reaction mixtures at room temperature.

    • Monitor the reactions by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy at regular intervals (e.g., every 15 minutes) to determine the consumption of the starting phosphine and the formation of the product. The expected ³¹P NMR chemical shift for (PPh₃)AuCl is around δ 33 ppm.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the disappearance of the starting PPh₃ signal), reduce the solvent volume in each flask to ~2 mL under reduced pressure.

    • Slowly add anhydrous hexane (~20 mL) to each flask to precipitate the white product.

    • Isolate the white solid by filtration, wash with a small amount of hexane, and dry under vacuum.

  • Analysis:

    • Record the final mass and calculate the yield for each reaction.

    • Analyze the purity of the products by NMR spectroscopy and compare the results.

Expected Outcome & Causality: The reaction in Flask A with (Me₂S)AuCl is expected to proceed faster. The volatile nature of the displaced dimethyl sulfide allows for its easy removal from the reaction environment, shifting the equilibrium towards the product, (PPh₃)AuCl. The reaction in Flask B will also yield the desired product, but may require a longer reaction time to reach completion due to the less labile and non-volatile nature of the tetrahydrothiophene ligand.

Efficacy in Drug Development: Stability Meets Bioactivity

Gold(I) complexes have a rich history in medicine, with Auranofin being a clinically approved drug for rheumatoid arthritis and now repurposed for anticancer applications.[5] The efficacy of a gold-based drug candidate is intrinsically linked to its stability, reactivity with biological thiols, and cellular uptake. Both (Me₂S)AuCl and (tht)AuCl serve as invaluable starting points for the synthesis of novel gold(I) compounds with potential therapeutic activity.[6]

G cluster_0 Drug Candidate Synthesis cluster_1 Cellular Interaction Pathway precursor Precursor ((Me₂S)AuCl or (tht)AuCl) drug_candidate Gold(I) Drug Candidate (LAuCl) precursor->drug_candidate + L bio_ligand Bioactive Ligand (L) uptake Cellular Uptake drug_candidate->uptake thiol_exchange Thiol Exchange (e.g., with Glutathione) uptake->thiol_exchange target Inhibition of Target (e.g., Thioredoxin Reductase) thiol_exchange->target apoptosis Apoptosis target->apoptosis

Caption: From precursor to biological action.

Experimental Protocol: Comparative Cytotoxicity Screening (MTT Assay)

This protocol outlines a method to compare the in vitro cytotoxicity of two hypothetical anti-cancer gold(I) complexes, synthesized from (Me₂S)AuCl and (tht)AuCl respectively.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of two analogous gold(I)-phosphine complexes against a human cancer cell line.

Materials:

  • Gold(I) Complex A (synthesized from (Me₂S)AuCl)

  • Gold(I) Complex B (synthesized from (tht)AuCl)

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Gold(I) Complex A and Gold(I) Complex B in DMSO.

    • Perform serial dilutions of each compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value for each complex using appropriate software (e.g., GraphPad Prism).

Expected Outcome & Causality: While the precursor choice ((Me₂S)AuCl vs. (tht)AuCl) does not directly impact the final compound's cytotoxicity, this experiment is a crucial step in evaluating the efficacy of the synthesized drug candidates. The choice of precursor impacts the ease and efficiency of obtaining these candidates for screening. A cleaner, more efficient synthesis, often facilitated by (Me₂S)AuCl, allows for higher confidence in the purity of the tested compound, ensuring that the observed biological activity is attributable to the gold complex itself and not to residual impurities.

Conclusion and Future Outlook

Both chloro(dimethylsulfide)gold(I) and chloro(tetrahydrothiophene)gold(I) are indispensable precursors in gold chemistry. The choice between them is not a matter of superior or inferior efficacy in the final application, but rather a strategic decision based on the specific requirements of the synthetic step.

  • Chloro(dimethylsulfide)gold(I) is often favored for its higher lability and the volatility of its ligand, which facilitates rapid and clean ligand exchange reactions, simplifying purification.[1]

  • Chloro(tetrahydrothiophene)gold(I) offers slightly enhanced thermal stability, providing a milder and potentially more controlled option for sensitive substrates.[2]

As the fields of gold catalysis and medicinal inorganic chemistry continue to expand, a deep understanding of the properties of these fundamental building blocks is paramount. The experimental frameworks provided herein offer a template for the rational evaluation and selection of the optimal precursor, ensuring that research and development efforts are built on a solid and efficient chemical foundation.

References

A Senior Application Scientist's Guide to the Purity Verification of Chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the burgeoning field of gold-catalyzed reactions and medicinal chemistry, the purity of the precursor, chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl), is of paramount importance. The presence of even trace impurities can significantly impact reaction kinetics, catalytic activity, and the toxicological profile of downstream products. This guide provides an in-depth comparison of analytical techniques for the robust purity verification of this critical organogold compound, grounded in experimental data and field-proven insights.

The Criticality of Purity in Gold(I) Chemistry

Chloro(dimethylsulfide)gold(I) is a cornerstone precursor for the synthesis of a vast array of gold(I) complexes, including catalysts and therapeutic agents.[1][2] Its reactivity is centered around the lability of the dimethyl sulfide ligand, which is readily displaced by other ligands.[3] However, this reactivity also makes the compound susceptible to degradation, particularly when exposed to light, heat, or air, which can lead to the formation of elemental gold and other undesirable byproducts.[3]

Common impurities can range from residual starting materials and solvents from its synthesis to degradation products and inorganic contaminants. Verifying the purity of chloro(dimethylsulfide)gold(I) is therefore not merely a quality control step but a fundamental prerequisite for reproducible and reliable scientific outcomes.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of the purity of chloro(dimethylsulfide)gold(I). A comprehensive assessment necessitates a multi-pronged approach, leveraging the strengths of several orthogonal methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Elemental Analysis (CHN/S), and X-ray Diffraction (XRD).

Comparative Analysis of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Structural confirmation, identification and quantification of proton-containing impurities.High precision for quantification (qNMR), non-destructive, relatively fast.Insensitive to non-proton-containing impurities (e.g., inorganic salts, elemental gold).
ICP-MS Precise quantification of gold content and trace elemental impurities.Extremely high sensitivity (ppt level), elemental specificity.[4]Destructive, provides no information on the compound's structure or the nature of organic impurities.
Elemental Analysis (CHN/S) Determination of the percentage composition of Carbon, Hydrogen, and Sulfur.Provides fundamental compositional data to compare with theoretical values.Can be affected by the presence of residual solvents; does not identify specific impurities.
X-ray Diffraction (XRD) Confirmation of the crystalline structure and identification of crystalline impurities.Definitive for solid-state structure and phase purity.[5][6]Only applicable to crystalline materials; amorphous impurities are not detected.

In-Depth Technical Review and Experimental Protocols

Quantitative ¹H NMR Spectroscopy (qNMR) for Organic Purity

Expertise & Experience: Proton NMR is arguably the most powerful first-line technique for assessing the purity of chloro(dimethylsulfide)gold(I) with respect to organic impurities. The simplicity of the ¹H NMR spectrum—a single sharp singlet for the methyl protons of the dimethyl sulfide ligand—makes it an excellent candidate for quantitative analysis (qNMR). Any deviation from this signature singlet, or the appearance of other signals, is indicative of impurities.

Trustworthiness: The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. By using a certified internal standard with a known concentration and a well-resolved resonance, the absolute purity of the analyte can be determined with high accuracy and precision.[7][8][9]

Experimental Protocol: Absolute Purity Determination by qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of chloro(dimethylsulfide)gold(I) and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a clean NMR tube. The internal standard should have a resonance that does not overlap with the analyte's signal.

    • Add a known volume (e.g., 600 µL) of a deuterated solvent in which both the sample and standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended).

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons between scans. A typical D1 of 30 seconds is a good starting point.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic singlet of chloro(dimethylsulfide)gold(I) (around 2.6 ppm in CDCl₃) and a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Logical Workflow for qNMR Analysis

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Composition

Expertise & Experience: ICP-MS is the gold standard for determining the elemental composition of a sample, offering unparalleled sensitivity for detecting trace metals.[4] For chloro(dimethylsulfide)gold(I), its primary role is to confirm the gold content and to quantify any metallic impurities that may have been introduced during synthesis or from starting materials. This is crucial as even minute amounts of other metals can have a profound catalytic or biological effect.

Trustworthiness: ICP-MS is a destructive technique that involves digesting the sample in acid and introducing it into a high-temperature argon plasma.[4] The elements are ionized and then separated by their mass-to-charge ratio, allowing for precise and accurate quantification against certified standards. The high sensitivity of modern ICP-MS instruments allows for the determination of impurities at parts-per-billion (ppb) levels.[10]

Experimental Protocol: Gold Content and Trace Metal Analysis by ICP-MS

  • Sample Digestion:

    • Accurately weigh a small amount of the chloro(dimethylsulfide)gold(I) sample (e.g., 5-10 mg) into a clean, acid-leached digestion vessel.

    • Add a suitable volume of high-purity aqua regia (a mixture of nitric acid and hydrochloric acid) to completely dissolve the sample.

    • The digestion can be performed at room temperature or with gentle heating, ensuring all the gold complex is broken down.

  • Sample Dilution:

    • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

    • Further serial dilutions may be necessary to bring the concentration of gold and other elements within the linear dynamic range of the ICP-MS instrument.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards for gold and other elements of interest using certified stock solutions.

    • Aspirate the prepared sample and calibration standards into the ICP-MS.

    • Monitor the intensity of the characteristic isotope for gold (¹⁹⁷Au) and other elements to determine their concentrations in the sample.

  • Data Analysis:

    • Construct a calibration curve for each element.

    • Calculate the concentration of gold and other trace metals in the original sample, taking into account the dilution factors.

    • The weight percentage of gold in the original sample can then be calculated.

Elemental Analysis (CHN/S) for Stoichiometric Verification

Expertise & Experience: Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For chloro(dimethylsulfide)gold(I) (C₂H₆AuClS), the theoretical percentages are C: 8.15%, H: 2.05%, and S: 10.88%. A significant deviation from these values indicates the presence of impurities.

Trustworthiness: This is a combustion-based technique where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, SO₂) are quantitatively measured. It is a robust and reliable method for confirming the empirical formula of a pure compound.

Experimental Protocol: CHN/S Analysis

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the chloro(dimethylsulfide)gold(I) sample into a tin or silver capsule.

    • The sample must be homogeneous.

  • Instrumental Analysis:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C).

    • The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, N, and S based on the detector response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for C₂H₆AuClS. A deviation of more than ±0.4% is generally considered indicative of an impure sample.

X-ray Diffraction (XRD) for Crystalline Integrity

Expertise & Experience: X-ray diffraction is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. For chloro(dimethylsulfide)gold(I), which is a crystalline solid, XRD is invaluable for confirming its identity and assessing its crystalline purity.[5][6][11] The resulting diffraction pattern is a unique fingerprint of the compound's crystal lattice.

Trustworthiness: The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a highly crystalline material. The positions and relative intensities of these peaks can be compared to a reference pattern from a database or a previously characterized pure sample to confirm the compound's identity and polymorphic form. The presence of additional peaks would indicate a crystalline impurity.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Gently grind a small amount of the crystalline chloro(dimethylsulfide)gold(I) sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • A monochromatic X-ray beam is directed at the sample.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument scans through a range of 2θ values.

  • Data Analysis:

    • The resulting plot of intensity versus 2θ is the diffraction pattern.

    • Compare the experimental pattern to a reference pattern for chloro(dimethylsulfide)gold(I).

    • The absence of extraneous peaks suggests high crystalline purity.

Logical Relationship of Purity Verification Techniques

Purity_Verification cluster_organic Organic & Structural Integrity cluster_elemental Elemental Composition qNMR qNMR EA Elemental Analysis (CHN/S) XRD XRD ICPMS ICP-MS Compound Chloro(dimethylsulfide)gold(I) Purity Assessment Compound->qNMR Identifies & Quantifies Organic Impurities Compound->EA Verifies Stoichiometric Composition Compound->XRD Confirms Crystalline Structure & Phase Purity Compound->ICPMS Quantifies Gold Content & Trace Metal Impurities

Caption: Interrelation of techniques for comprehensive purity analysis.

Conclusion: An Integrated and Self-Validating System

The purity verification of chloro(dimethylsulfide)gold(I) is a critical undertaking that demands a meticulous and multi-faceted analytical approach. While ¹H NMR spectroscopy provides an excellent overview of organic purity, it must be complemented by techniques that address elemental and crystalline integrity. ICP-MS offers unparalleled sensitivity for metallic impurities and accurate gold quantification, while elemental analysis confirms the expected stoichiometric ratios. Finally, XRD provides the definitive confirmation of the solid-state structure.

By integrating these techniques, researchers can create a self-validating system for quality control, ensuring the reliability and reproducibility of their work. This comprehensive approach not only safeguards the integrity of experimental outcomes but also underpins the safety and efficacy of novel gold-based therapeutics and the efficiency of catalytic processes.

References

A Senior Application Scientist's Guide to Benchmarking Gold(I) Catalysts: From the Workhorse (SMe₂)AuCl to High-Performance Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, the selection of a catalyst is a critical decision point that dictates reaction efficiency, selectivity, and overall molecular complexity that can be achieved. Homogeneous gold catalysis has emerged as a powerful tool, particularly for the activation of carbon-carbon multiple bonds under mild conditions.[1][2] At the entry point of this field is Chloro(dimethylsulfide)gold(I), (SMe₂)AuCl, a commercially available, air-stable, and convenient precatalyst.[3] However, its utility often lies not in its intrinsic activity, but in its role as a precursor to more active and robust catalytic systems.

This guide provides an objective comparison of the catalytic performance of (SMe₂)AuCl against its commonly used phosphine and N-heterocyclic carbene (NHC) derivatives. We will use the archetypal gold-catalyzed reaction—the cycloisomerization of 1,6-enynes—as a benchmarking platform to dissect the nuances of ligand effects on catalytic performance, supported by mechanistic insights and detailed experimental protocols.

The Precatalyst in Focus: Chloro(dimethylsulfide)gold(I)

(SMe₂)AuCl is best understood as a stable and soluble source of a [AuCl] synthon. The dimethyl sulfide (SMe₂) ligand is weakly coordinating and volatile, allowing for its facile displacement by more strongly donating ligands such as phosphines or N-heterocyclic carbenes (NHCs) to generate a diverse library of gold(I) complexes.[3]

While it can be used directly in some transformations, its performance is often hampered by the lability of the SMe₂ ligand, which can lead to catalyst decomposition into elemental gold (black precipitate) or lower overall activity compared to more robust systems. Its primary function in modern synthesis is as an invaluable and cost-effective starting material for the in situ or ex situ preparation of more elaborate catalysts.[4]

The Alternatives: Tuning Reactivity with Phosphine and NHC Ligands

The true power of gold catalysis is unlocked by modulating the steric and electronic properties of the gold(I) center with ancillary ligands. Two classes of ligands dominate the field:

  • Phosphine Ligands (e.g., PPh₃): Complexes like (PPh₃)AuCl represent the first generation of well-defined, highly active gold(I) catalysts. The triphenylphosphine ligand provides greater stability than SMe₂. The electronic properties of the phosphine ligand directly influence the Lewis acidity of the gold center, which is the cornerstone of its ability to activate π-systems.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are exceptionally strong σ-donating ligands that form highly stable and often superbly active gold complexes, such as (IPr)AuCl.[5] The strong Au-C bond resists decomposition, and the high electron density at the metal center enhances its catalytic turnover, often leading to superior performance with lower catalyst loadings and at milder temperatures.

Benchmarking Framework: The Cycloisomerization of a 1,6-Enyne

To objectively compare these catalytic systems, we will examine the cycloisomerization of a representative 1,6-enyne. This transformation is a hallmark of gold(I) catalysis, proceeding through a π-activation mechanism to construct complex bicyclic scaffolds with high efficiency.[6][7] The reaction involves the initial coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the tethered alkene, leading to intricate skeletal rearrangements.[8]

The following table summarizes typical performance metrics for the cycloisomerization of a generic 1,6-enyne substrate catalyzed by (SMe₂)AuCl and its more advanced derivatives. The data is synthesized from established literature to provide a representative comparison.

Catalyst PrecursorLigand TypeTypical Loading (mol%)ActivatorTemp. (°C)Time (h)Typical Yield (%)Key Observations
(SMe₂)AuCl Sulfide2 - 5AgSbF₆RT - 5012 - 2440 - 70Often sluggish; prone to decomposition. Requires silver salt activation.
(PPh₃)AuCl Phosphine1 - 2AgOTfRT1 - 6> 90Highly efficient and reliable. Represents a standard for high performance.
(IPr)AuCl NHC0.5 - 1AgSbF₆RT< 1> 95Extremely active, allowing for lower catalyst loadings and shorter times.[5]

Note: "RT" denotes room temperature. Activators like AgSbF₆ or AgOTf are used to abstract the chloride ligand, generating the highly electrophilic cationic gold(I) species [LAu]⁺ which is the active catalyst.[9]

Analysis of Performance: The data clearly illustrates a performance hierarchy: NHC > Phosphine > Sulfide .

  • (SMe₂)AuCl serves as a functional baseline but is catalytically inferior. The reaction is slower and often incomplete, necessitating higher temperatures or longer reaction times which can lead to side reactions or catalyst decomposition.

  • (PPh₃)AuCl provides a significant enhancement in both rate and yield. The stable phosphine ligand prevents catalyst degradation and maintains a high concentration of the active species throughout the reaction.

  • (IPr)AuCl demonstrates the pinnacle of performance in this class. The strong σ-donating NHC ligand creates a highly active and robust catalyst that can achieve near-quantitative yields in under an hour with minimal catalyst loading.[5]

Mechanistic Underpinnings of 1,6-Enyne Cycloisomerization

The divergent performance of these catalysts is rooted in their influence on the key steps of the catalytic cycle. The generally accepted mechanism for the 5-exo-dig cyclization pathway is outlined below.[6][10]

  • Activation: The chloride ligand is abstracted from the precatalyst [LAuCl] by a silver salt (e.g., AgSbF₆) to generate the active cationic species [LAu]⁺.

  • π-Activation: The electrophilic [LAu]⁺ catalyst coordinates to the alkyne moiety of the 1,6-enyne substrate.

  • Cyclization: The tethered alkene performs an intramolecular nucleophilic attack on the activated alkyne (5-exo-dig pathway), forming a bicyclic intermediate.

  • Carbene Formation: This intermediate can be represented as a cyclopropyl gold(I) carbene.[8] The stability and reactivity of this crucial intermediate are heavily influenced by the ancillary ligand 'L'.

  • Product Release: The carbene undergoes further rearrangement and protodeauration (or reaction with a nucleophile) to release the final product and regenerate the [LAu]⁺ catalyst.

Catalytic_Cycle cluster_main Gold(I)-Catalyzed 1,6-Enyne Cycloisomerization Catalyst [LAu]⁺ Activated π-Alkyne Complex Catalyst->Activated + Enyne Precatalyst [LAuCl] + AgX Precatalyst->Catalyst - AgCl Enyne 1,6-Enyne Substrate Cyclized Bicyclic Intermediate Activated->Cyclized 5-exo-dig Attack Carbene Cyclopropyl Gold Carbene Cyclized->Carbene Rearrangement Product Cyclized Product Carbene->Product Protonolysis/ Rearrangement Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for 1,6-enyne cycloisomerization.

The ligand 'L' (SMe₂, PPh₃, or IPr) dictates the electrophilicity of the [LAu]⁺ species and the stability of the subsequent intermediates. Stronger σ-donors like NHCs increase the electron density on the gold, which paradoxically enhances its ability to stabilize the cationic charge that develops on the substrate framework during cyclization, thereby lowering the activation barrier and accelerating the reaction.

Experimental Protocols

Trustworthy and reproducible results are paramount in scientific research. Below is a detailed, self-validating protocol for conducting a benchmark cycloisomerization reaction.

Materials & Setup:

  • Reactants: 1,6-enyne substrate (1.0 eq), Gold(I) precatalyst (e.g., (IPr)AuCl, 0.01 eq), Silver salt activator (e.g., AgSbF₆, 0.01 eq).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Glassware: Oven-dried reaction vial with a magnetic stir bar, septum, and nitrogen/argon inlet.

Experimental_Workflow start Start setup Assemble oven-dried glassware under N₂ start->setup add_solids Add Au precatalyst, Ag salt, and stir bar setup->add_solids add_substrate Add 1,6-enyne and anhydrous DCM via syringe add_solids->add_substrate react Stir at Room Temp. Monitor by TLC/GC-MS add_substrate->react quench Quench with triethylamine or pass through a silica plug react->quench Upon completion concentrate Concentrate in vacuo quench->concentrate purify Purify by flash column chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Standard experimental workflow for the benchmark reaction.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the gold(I) precatalyst (e.g., (IPr)AuCl, 0.002 mmol, 1 mol%) and the silver salt activator (e.g., AgSbF₆, 0.002 mmol, 1 mol%). Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add the 1,6-enyne substrate (0.2 mmol, 1.0 eq) followed by anhydrous dichloromethane (2.0 mL) via syringe. A fine white precipitate of AgCl should form immediately if using a chloride precatalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or by passing the entire reaction mixture through a short plug of silica gel, eluting with ethyl acetate. This step removes the active catalyst and any acidic byproducts.

  • Workup and Purification: Concentrate the quenched solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure cyclized product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Authoritative Guidance

This guide demonstrates a clear performance hierarchy among common gold(I) precatalysts for the cycloisomerization of 1,6-enynes.

  • Chloro(dimethylsulfide)gold(I) is an excellent and economical precursor , but it is not an optimal catalyst for demanding applications. Its use is recommended for synthesizing more complex catalysts or for simple transformations where high efficiency is not paramount.

  • Phosphine-ligated gold(I) complexes , like (PPh₃)AuCl, are robust, reliable, and highly effective catalysts that represent a gold standard for many applications. They provide an excellent balance of cost, stability, and high activity.

  • NHC-ligated gold(I) complexes , such as (IPr)AuCl, offer the highest levels of activity and stability, enabling reactions to proceed under the mildest conditions with the lowest catalyst loadings.[5] For challenging substrates or processes where maximizing throughput and efficiency is critical, NHC-ligated systems are the superior choice.

The selection of a catalyst is therefore a strategic decision. For exploratory studies and routine transformations, phosphine-based systems offer proven reliability. For optimizing challenging synthetic steps in drug development or complex molecule synthesis, the superior performance of NHC-gold catalysts justifies their use. Understanding the causality behind their performance—the interplay between ligand electronics, stability, and the mechanism of π-acid catalysis—empowers the modern researcher to make informed decisions and push the boundaries of chemical synthesis.

References

Mechanistic studies of reactions catalyzed by chloro(dimethylsulfide)gold(I)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanistic Nuances of Chloro(dimethylsulfide)gold(I) in Homogeneous Catalysis

Introduction: The Rise of a Versatile Precatalyst

Homogeneous gold catalysis has, over the past two decades, transitioned from a niche curiosity to a powerful tool in the arsenal of synthetic chemists.[1] The unique ability of gold(I) complexes to act as soft, carbophilic π-acids allows for the activation of alkynes, allenes, and alkenes toward nucleophilic attack under exceptionally mild conditions.[2][3] Among the plethora of available gold sources, chloro(dimethylsulfide)gold(I), AuCl(SMe₂), stands out as a workhorse precatalyst.[4] Its appeal lies in its bench stability, commercial availability, and straightforward activation, making it an ideal entry point for exploring gold-catalyzed transformations.[5][6]

This guide provides a comparative analysis of AuCl(SMe₂) as a catalyst precursor, grounded in mechanistic studies and experimental data. We will explore the generation of the active catalytic species, delve into the canonical Au(I) catalytic cycle, compare its performance profile with common alternatives, and provide detailed protocols for key mechanistic experiments.

From Precatalyst to Active Catalyst: The Crucial Activation Step

AuCl(SMe₂) itself is generally not the catalytically active species in most organic transformations.[7] The dimethyl sulfide ligand is labile, but the gold-chloride bond is strong, rendering the complex insufficiently electrophilic to activate unsaturated π-systems effectively. The most common strategy to generate a highly reactive cationic gold(I) species is through halide abstraction using a silver salt, such as AgOTf, AgSbF₆, or AgBF₄.[8] This in-situ activation displaces the chloride anion, which precipitates as AgCl, and allows for the coordination of a stabilizing ligand (L), often a phosphine or an N-heterocyclic carbene (NHC), to generate the active catalyst, [L-Au]⁺X⁻. The nature of the ligand and the counter-anion (X⁻) are not innocent bystanders; they profoundly influence the catalyst's reactivity, selectivity, and stability.[9]

G cluster_activation Activation precatalyst AuCl(SMe₂) (Precatalyst) mix1 precatalyst->mix1 ligand Ligand (L) (e.g., PPh₃, IPr) ligand->mix1 silver_salt Silver Salt (AgX) (e.g., AgOTf) silver_salt->mix1 agcl AgCl (precipitate) active_catalyst [L-Au]⁺X⁻ (Active Catalyst) mix1->agcl mix1->active_catalyst Ligand Exchange & Chloride Abstraction

Figure 1: Generation of the active cationic gold(I) catalyst from the AuCl(SMe₂) precatalyst.

The Canonical Gold(I) Catalytic Cycle: A Mechanistic Overview

The majority of reactions catalyzed by AuCl(SMe₂)-derived species follow a general catalytic cycle centered on the π-activation of an unsaturated substrate.[1] Let's consider the classic example of an intramolecular hydroalkoxylation of an alkynyl alcohol.

  • π-Coordination: The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the alkyne π-system, increasing its electrophilicity and rendering it susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack: The pendant hydroxyl group attacks the activated alkyne in an exo- or endo-dig cyclization fashion. This step is often rate-determining, and its stereochemistry dictates the final product structure.

  • Vinyl-Gold Intermediate: The attack generates a vinyl-gold intermediate. This species is a key branch point; it can undergo further reactions or, more commonly, proceed to catalyst regeneration.[10]

  • Protodeauration: The vinyl-gold species is cleaved by a proton source (often adventitious acid or the generated conjugate acid from the nucleophile), releasing the final product and regenerating the active [L-Au]⁺ catalyst, which re-enters the cycle.[10]

G cluster_cycle General Au(I) Catalytic Cycle catalyst [L-Au]⁺ node1 π-Complex catalyst->node1 + Substrate substrate Substrate (e.g., Alkynyl Alcohol) product Product (e.g., Cyclic Enol Ether) proton H⁺ node3 Vinyl-Gold Species proton->node3 node2 Cyclization Intermediate node1->node2 Nucleophilic Attack node2->node3 node3->catalyst - Product node3->product + H⁺

Figure 2: A generalized catalytic cycle for Au(I)-catalyzed intramolecular hydroalkoxylation.

While this cycle is a powerful explanatory model, mechanistic studies have revealed fascinating complexities. For instance, some transformations may involve Au(I)/Au(III) redox cycles, although these are less common and often require specific ligand designs or oxidants.[11][12] Furthermore, evidence for dinuclear gold intermediates that may play a role in the catalytic cycle has been found through both computational and experimental studies, challenging the simple mononuclear view.[10]

Comparative Performance Analysis

The choice of precatalyst and ligand is critical for reaction success. AuCl(SMe₂) is often used as a convenient source for generating various catalytically active complexes, but its performance must be compared to other widely used gold(I) precursors.

PrecatalystLigand TypeActivation MethodTypical ApplicationsAdvantagesDisadvantages
**AuCl(SMe₂) **Labile SulfideIn-situ ligand exchange & halide abstraction with Ag(I) saltBroad; versatile precursor for many reaction types.[5]Inexpensive, bench-stable, highly versatile.Requires co-catalyst (Ag salt), can lead to complex reaction mixtures.
Ph₃PAuCl Monodentate PhosphineHalide abstraction with Ag(I) saltAlkyne hydration, cycloisomerizations, hydroaminations.[1]Well-defined, commercially available, extensively studied.Can be less active than NHC-ligated catalysts; PPh₃ can dissociate.
IPrAuCl N-Heterocyclic Carbene (NHC)Halide abstraction with Ag(I) saltCycloadditions, rearrangements, reactions with sterically demanding substrates.Strong Au-C bond prevents dissociation, high thermal stability, high activity.More expensive, ligand synthesis can be multi-step.
(Ph₃PAu)₃O BF₄ PhosphineDirect use (already cationic)Hydroaminations, hydroalkoxylations.Silver-free activation, highly active.Moisture sensitive, can be less stable than other precursors.

Experimental Methodologies for Mechanistic Elucidation

Understanding the reaction mechanism is paramount for optimizing reaction conditions and developing new catalysts. Several key experimental and computational techniques are employed.

In-situ Reaction Monitoring

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for observing the reaction as it happens.[13] By monitoring the disappearance of starting materials and the appearance of products and intermediates in real-time, one can gather kinetic data and identify catalyst resting states.[10][14]

Kinetic Studies

Systematic variation of reactant and catalyst concentrations allows for the determination of the reaction rate law. This information helps to identify the species involved in the rate-determining step.[15] For example, a first-order dependence on the catalyst concentration and a zero-order dependence on the nucleophile concentration would suggest that π-coordination or a subsequent unimolecular step is rate-limiting, rather than the nucleophilic attack itself.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the potential energy surfaces of catalytic cycles.[7][16] They can provide detailed structures of transient intermediates and transition states that are inaccessible experimentally, offering profound insights into reaction pathways and sources of selectivity.[17] However, it is crucial to benchmark DFT results against experimental data, as different functionals can yield significantly different energy barriers, particularly for processes involving changes in gold's oxidation state.[11]

G start Start: Reaction Hypothesis setup Prepare Reaction (NMR tube with internal standard) start->setup monitor In-situ Monitoring (e.g., ¹H, ³¹P NMR over time) setup->monitor data Collect Data ([Reactant], [Product] vs. time) monitor->data plot Plot Kinetic Data (e.g., ln[A] vs. time) data->plot rate_law Determine Rate Law & Reaction Order plot->rate_law conclusion Refine Mechanistic Hypothesis rate_law->conclusion

Figure 3: Experimental workflow for a kinetic study using in-situ NMR spectroscopy.

Protocols for Mechanistic Investigation

Protocol 1: In-situ ¹H NMR Monitoring of a Gold-Catalyzed Reaction

This protocol describes a typical setup for acquiring kinetic data for a reaction catalyzed by a AuCl(SMe₂)/AgOTf/PPh₃ system.

  • Stock Solution Preparation:

    • Prepare a stock solution of the substrate in a deuterated solvent (e.g., CD₂Cl₂ or CDCl₃).

    • Prepare a separate stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) in the same solvent. The standard should be inert to the reaction conditions and have resonances that do not overlap with reactant or product signals.

    • Prepare stock solutions of AuCl(SMe₂), PPh₃, and AgOTf. Causality: Preparing stock solutions ensures accurate and reproducible concentrations for kinetic analysis.

  • Reaction Setup:

    • In a vial, combine the appropriate volumes of the AuCl(SMe₂) and PPh₃ stock solutions and stir for 5 minutes to allow for ligand exchange.

    • Add the AgOTf stock solution to this mixture. A white precipitate of AgCl should form immediately. Stir for another 10 minutes. Causality: This pre-activation ensures the formation of the active [Ph₃PAu]⁺OTf⁻ catalyst before introducing the substrate.

    • Filter the mixture through a small plug of celite or a syringe filter directly into a clean NMR tube to remove the AgCl precipitate.

  • Initiation and Monitoring:

    • Add the substrate and internal standard stock solutions to the NMR tube containing the activated catalyst.

    • Quickly acquire the first (t=0) ¹H NMR spectrum.

    • Continue to acquire spectra at regular intervals. Modern spectrometers can be programmed to do this automatically. Causality: An internal standard of known concentration allows for the precise calculation of the concentrations of other species at any time point, correcting for any variations in spectrometer performance.

  • Data Analysis:

    • Integrate the signals for the substrate, product, and internal standard in each spectrum.

    • Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration data (e.g., ln[substrate] vs. time for a potential first-order reaction) to determine the reaction order and rate constant.

Protocol 2: Probing for a Au(I)/Au(III) Cycle with a Chemical Oxidant

This protocol can provide suggestive evidence for the involvement of a Au(III) intermediate.

  • Baseline Reaction: Run the standard catalytic reaction using the AuCl(SMe₂)-derived catalyst and monitor its progress to establish a baseline rate.

  • Reaction with Oxidant: Run a parallel reaction under identical conditions but include a stoichiometric amount of a mild oxidant (e.g., N-fluorobenzenesulfonimide (NFSI) or a hypervalent iodine reagent).

  • Analysis:

    • Compare the reaction rates. A significant rate enhancement in the presence of the oxidant may suggest that the oxidative addition to Au(I) to form Au(III) is a key step.

    • Analyze the product distribution. The formation of new products, potentially from C-F or C-I reductive elimination from a Au(III) center, would provide strong evidence for the accessibility of the Au(III) oxidation state. Causality: This experiment tests the competency of a potential Au(I)/Au(III) redox cycle. If the reaction is accelerated or diverted by an external oxidant, it implies that oxidation of Au(I) is mechanistically relevant.

Conclusion and Future Outlook

Chloro(dimethylsulfide)gold(I) is a remarkably effective and versatile entry point into the rich field of homogeneous gold catalysis. While its activation to a cationic [L-Au]⁺ species initiates a seemingly straightforward π-activation cycle, a deeper look reveals a landscape of fascinating mechanistic complexity involving the subtle interplay of ligands, counter-ions, and even the potential for non-canonical dinuclear or redox-active pathways.[10] A thorough understanding of these mechanistic underpinnings, achieved through a synergistic combination of in-situ monitoring, kinetic analysis, and computational modeling, is essential for the rational design of next-generation catalysts. The continued exploration of these fundamental processes will undoubtedly unlock new, powerful transformations for applications in materials science, fine chemical synthesis, and drug development.

References

A Senior Application Scientist's Guide to DFT Calculations on Chloro(dimethylsulfide)gold(I) Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comparative guide designed for the rigorous demands of modern chemical research. As a senior application scientist, my goal is not just to present protocols but to instill a deeper understanding of the choices that underpin robust computational studies. The catalytic and therapeutic potential of gold(I) complexes, such as chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl], is immense. However, unlocking this potential requires a precise understanding of their reaction mechanisms—ligand exchange, oxidative addition, and reductive elimination. Density Functional Theory (DFT) is our most powerful tool for this, but its predictive accuracy hinges entirely on the methodological choices we make. This guide provides an in-depth comparison of computational strategies, grounded in experimental validation and field-proven insights, to empower you to model these complex systems with confidence.

The Unique Challenge of Modeling Gold(I) Chemistry

Before diving into specific protocols, we must appreciate why gold is not just another transition metal in the world of computational chemistry. The element's position in the periodic table introduces significant relativistic effects , which are critical to understanding its chemical behavior.[1][2] Due to the high nuclear charge, electrons in the inner orbitals, particularly the 6s orbital, reach speeds that are a substantial fraction of the speed of light. This leads to a relativistic contraction and stabilization of the 6s orbital and an expansion and destabilization of the 5d orbitals.[1] These effects are not mere academic curiosities; they are responsible for gold's characteristic color, its strong Lewis acidity, and its preference for linear two-coordinate geometries—all fundamental aspects of its reactivity.[1][2]

Consequently, any computational model that neglects these effects is fundamentally flawed. This is the primary reason that Effective Core Potentials (ECPs) are not just recommended but are mandatory for accurate calculations on gold complexes.[3][4]

Comparative Analysis of Computational Methodologies

The accuracy of a DFT calculation is determined by a triad of choices: the exchange-correlation functional, the basis set (and ECP for gold), and the solvent model. Here, we compare the performance of various popular choices for modeling (Me₂S)AuCl reactions.

The Heart of the Matter: Selecting the Right DFT Functional

The exchange-correlation functional is the approximation at the core of DFT. Its choice dictates the accuracy of calculated energies, and thus the predicted reaction barriers and thermodynamics. Functionals are often grouped into "rungs" of a metaphorical ladder, with increasing complexity and, generally, increasing accuracy.

Functional ClassExamplesStrengths for Gold(I) ChemistryWeaknesses & Considerations
Hybrid GGA B3LYP, PBE0A common starting point, often providing reasonable geometries. PBE0 is sometimes favored for organometallics.[5]B3LYP can significantly underestimate reaction barriers in gold catalysis.[6] Both may poorly describe non-covalent interactions.
Meta-Hybrid GGA M06, M06-2X, TPSSThe M06 suite is often recommended for its broad applicability and good performance in organometallic chemistry, including gold catalysis.[7][8] TPSS with dispersion corrections (TPSS-D3) has shown excellent performance for gold bond enthalpies.[6][9]Performance can be system-dependent. M06-2X may overestimate some barriers.
Range-Separated Hybrid ωB97X-D, CAM-B3LYPExcellent for describing systems with charge-transfer character and non-covalent interactions, which are common in reaction intermediates and transition states. CAM-B3LYP has demonstrated high accuracy for charge-transfer energy calculations.[10]Can be more computationally expensive than standard hybrids.
Double Hybrid B2PLYPOften provides results approaching "gold standard" coupled-cluster accuracy for relative energies, making it excellent for final single-point energy calculations.[5][11]Significantly higher computational cost; generally not feasible for geometry optimizations on large systems.

Recommendation: For a balance of accuracy and computational cost, meta-hybrid functionals like M06 or dispersion-corrected functionals like ωB97X-D3 or PBE0-D3 are excellent choices for geometry optimizations and frequency calculations. For the highest accuracy on final energy barriers, a single-point calculation with a double-hybrid functional like B2PLYP on the optimized geometry is highly recommended.

Basis Sets and Relativistic ECPs: The Foundation

For an element as heavy as gold, the basis set must accomplish two things: accurately describe the valence electrons and effectively model the relativistic effects of the core electrons.

Basis Set/ECP CombinationDescriptionSuitability for Gold(I)
LANL2DZ A popular, older choice combining an ECP for gold with a double-zeta basis set.[12]Adequate for initial, exploratory calculations due to its lower computational cost. However, it may lack the flexibility for high-accuracy results.[12]
Stuttgart/Dresden (SDD) Also known as Stuttgart-RSC or def2-ECP, this is a widely used and reliable ECP for gold.[4]A robust and well-validated choice, forming the core of the popular def2 basis set family.[4]
def2-SVP / def2-TZVP The Ahlrichs "def2" family of basis sets are highly recommended for DFT calculations across the periodic table.[13] They are paired with the def2-ECP for heavy elements like gold.[4]def2-SVP (split-valence polarization) is a good choice for initial geometry optimizations. def2-TZVP (triple-zeta valence polarization) is the recommended standard for final, high-quality geometry optimizations and energy calculations, offering a significant improvement in accuracy.[13][14]

For lighter atoms (S, C, H, Cl), the same basis set family should be used for consistency. Using def2-SVP for initial runs and refining with def2-TZVP is a cost-effective and reliable strategy.[13]

The Solvent Environment: Implicit vs. Explicit Models

Reactions are rarely performed in the gas phase. The choice of how to model the solvent can have a profound impact on the calculated energetics, especially for reactions involving charged or highly polar species.

  • Implicit Solvation Models (e.g., SMD, PCM): These models represent the solvent as a continuous medium with a defined dielectric constant. The SMD (Solvation Model based on Density) model is a universal and highly regarded choice, parameterized for a wide range of solvents and generally showing good accuracy for neutral and ionic solutes.[15][16] It often provides a good balance of accuracy and computational efficiency.[17]

  • Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. While this can capture specific solute-solvent interactions like hydrogen bonding, it dramatically increases computational cost and requires extensive conformational sampling.

Recommendation: For most mechanistic studies of (Me₂S)AuCl, the SMD implicit solvent model is the most practical and effective choice.[18][19] It reliably captures the bulk electrostatic effects of the solvent without the prohibitive cost of explicit models.

Workflow and Protocol Comparison: A Case Study on Ligand Exchange

Let's compare two common computational protocols for investigating a simple but fundamental reaction: the exchange of the dimethyl sulfide ligand in (Me₂S)AuCl with a phosphine ligand (PMe₃), a common step in many gold-catalyzed cycles.[20]

Computational Workflow Diagram

G cluster_prep 1. Preparation cluster_protocol_A Protocol A (Scouting) cluster_protocol_B Protocol B (High-Accuracy) cluster_analysis 2. Analysis & Comparison A Build Initial Structures (Reactants, Products) B Select Computational Protocols (A & B) A->B C Geometry Optimization (e.g., M06/def2-SVP) B->C E Geometry Optimization (e.g., ωB97X-D3/def2-TZVP) B->E D Frequency Calculation (Confirm Minima) C->D H Locate Transition State (TS) (e.g., QST2/3 or Berny) D->H F Frequency Calculation (Confirm Minima/TS) E->F G Single-Point Energy (e.g., B2PLYP/def2-TZVP) F->G Refinement G->H I Verify TS (1 Imaginary Freq.) H->I J Calculate Reaction & Activation Energies (ΔE, ΔG) I->J K Compare Protocol A vs. B vs. Experimental Data J->K

Caption: A comparative workflow for DFT analysis of a reaction mechanism.

Step-by-Step Protocol Comparison

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar.

Step 1: Initial Structure Preparation

  • Build the initial 3D coordinates for the reactants [(Me₂S)AuCl and PMe₃] and the expected product [(Me₃P)AuCl]. Chloro(dimethylsulfide)gold(I) has a nearly linear geometry around the gold atom.[20]

Step 2: Geometry Optimization and Frequency Analysis

Protocol A: Efficient Scouting Protocol B: High-Accuracy
Goal Quickly obtain reasonable geometries and preliminary energetics.Obtain highly accurate structures and reliable final energies.
Method Functional: M06Basis Set: def2-SVP (for all atoms)Solvent: SMD (e.g., Dichloromethane)Functional: ωB97X-D3Basis Set: def2-TZVP (for all atoms)Solvent: SMD (e.g., Dichloromethane)
Procedure 1. Run a geometry optimization for reactants and products.2. Follow up with a frequency calculation at the same level of theory.1. Run a geometry optimization for reactants and products.2. Follow up with a frequency calculation at the same level of theory.
Validation For each optimized structure, ensure there are zero imaginary frequencies. This confirms the structure is a true local minimum on the potential energy surface.For each optimized structure, ensure there are zero imaginary frequencies.

Step 3: Transition State (TS) Search and Verification

  • The transition state for this associative ligand exchange will likely involve a three-coordinate T-shaped or Y-shaped gold center.

  • Use the optimized reactant and product structures as input for a TS search algorithm (e.g., QST3 in Gaussian or optts in ORCA).

  • Crucial Validation: Perform a frequency calculation on the located TS structure. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the breaking of the Au-S bond and the formation of the Au-P bond).

Step 4: Final Energy Calculation and Comparison

  • Protocol A: The electronic energies (E) and Gibbs free energies (G) are taken directly from the M06/def2-SVP frequency calculations.

  • Protocol B (Refinement): For maximum accuracy, perform a single-point energy calculation using a more sophisticated method (e.g., B2PLYP/def2-TZVP ) on the geometries obtained from the ωB97X-D3/def2-TZVP optimizations. This is often referred to as a "composite" method.

  • Calculate Key Metrics:

    • Reaction Energy (ΔE or ΔG): Energy(Product) - Energy(Reactants)

    • Activation Energy (ΔE‡ or ΔG‡): Energy(Transition State) - Energy(Reactants)

Expected Data Comparison
ParameterProtocol A (M06/def2-SVP)Protocol B (ωB97X-D3/def2-TZVP // B2PLYP)Expected Trend / Experimental Insight
Au-Cl Bond Length (Å) ~2.30 Å~2.28 ÅExperimental values in similar Au(I) complexes are typically in this range. Protocol B is expected to be closer.
Au-S Bond Length (Å) ~2.35 Å~2.33 ÅThe experimental value in the crystal structure is ~2.27 Å.[20] The slight overestimation is common in DFT.
ΔG‡ (kcal/mol) Expected to be a reasonable estimate, likely within 3-5 kcal/mol of the high-accuracy value.Considered the more reliable prediction. Expected to be lower than the oxidative addition barrier.Ligand exchange on d¹⁰ Au(I) is generally a facile process with low to moderate barriers.[21][22][23]
ΔG_rxn (kcal/mol) Will indicate the thermodynamic favorability of the exchange.Will provide a more accurate thermodynamic value.Phosphines are generally stronger ligands than dimethyl sulfide for Au(I), so the reaction is expected to be exergonic.

Beyond Ligand Exchange: The High Barrier of Oxidative Addition

A critical competing pathway in gold catalysis is oxidative addition, which would involve the formation of a Au(III) species. However, for two-coordinate Au(I) complexes, this process is known to be kinetically very sluggish and possess a prohibitively high activation barrier.[24] DFT calculations consistently support this experimental observation, revealing that the energy required to distort the linear Au(I) complex and break a substrate bond (e.g., an Ar-X bond) is substantial.[24][25] This high barrier is a key reason why much of gold catalysis proceeds through mechanisms that maintain the +1 oxidation state.

Reaction Pathway Energetics Diagram

G R R P_LE P_LE P_OA P_OA TS_LE TS_LE TS_OA TS_OA Y_axis Relative Free Energy (G) X_axis Reaction Coordinate origin origin origin->Y_axis origin->X_axis R_level R_level TS_LE_level TS_LE_level R_level->TS_LE_level TS_OA_level TS_OA_level R_level->TS_OA_level R_label (Me₂S)AuCl + PMe₃ R_line R_line R_line->R_level P_LE_level P_LE_level TS_LE_level->P_LE_level TS_LE_label TS (Ligand Exchange) P_LE_line P_LE_line P_LE_level->P_LE_line P_LE_label (Me₃P)AuCl + Me₂S P_OA_level P_OA_level TS_OA_level->P_OA_level TS_OA_label TS (Oxidative Addition) P_OA_label Au(III) Product

Caption: Comparative energy profile for ligand exchange vs. oxidative addition.

Conclusion and Best Practice Recommendations

Modeling the reaction mechanisms of chloro(dimethylsulfide)gold(I) requires a thoughtful and validated approach. Simply choosing a default functional and basis set is insufficient for achieving predictive accuracy.

  • Acknowledge Relativistic Effects: Always use an effective core potential (ECP) for gold. The def2-ECP paired with the def2 basis set family is a modern and reliable choice.

  • Choose Your Functional Wisely: Avoid older functionals like B3LYP for final energy calculations. Start with a robust meta-hybrid like M06 or a dispersion-corrected hybrid like ωB97X-D3 for geometries and frequencies.

  • Invest in Accuracy: For the most trustworthy activation and reaction energies, perform single-point calculations with a double-hybrid functional (B2PLYP ) or a composite method on your optimized geometries.

  • Validate Your Structures: Rigorously check your frequency calculations. Minima must have zero imaginary frequencies, and transition states must have exactly one.

  • Context is Key: Use an implicit solvent model like SMD to reflect realistic solution-phase energetics.

By employing these multi-level, validated strategies, researchers can move beyond qualitative descriptions to quantitatively predict reaction pathways, rationalize experimental outcomes, and intelligently design the next generation of gold catalysts and therapeutics.

References

A Comparative Guide to Ligand Effects in Chloro(dimethylsulfide)gold(I) Catalysis: Phosphines vs. N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Ligands in Homogeneous Gold Catalysis

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1] At the heart of this reactivity is the gold(I) cation, a soft and carbophilic Lewis acid capable of activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes, towards nucleophilic attack.[2] Chloro(dimethylsulfide)gold(I), a stable and commercially available solid, serves as a common and convenient entry point into gold(I) catalysis.[3] The labile dimethyl sulfide ligand is readily displaced, allowing for the in-situ formation of catalytically active species through the introduction of stronger donor ligands.[3]

The choice of this ancillary ligand is not a trivial matter; it is a critical parameter that profoundly influences the catalyst's stability, reactivity, and selectivity.[4] The ligand framework dictates the electronic and steric environment around the gold center, thereby modulating its Lewis acidity and controlling the fate of reactive intermediates.[4] This guide provides a comparative analysis of the two most prominent classes of ligands in gold(I) catalysis: phosphines and N-heterocyclic carbenes (NHCs). Through an examination of key catalytic transformations, supported by experimental data, we will elucidate the distinct performance characteristics imparted by these ligands, offering researchers, scientists, and drug development professionals a rational basis for catalyst selection and reaction optimization.

The Contenders: A Tale of Two Ligand Classes

Phosphine Ligands: The Versatile Workhorses

Phosphine ligands have a long and storied history in transition metal catalysis and were the first to be extensively explored in the context of gold chemistry. Their properties are highly tunable through modification of the substituents on the phosphorus atom, allowing for a systematic investigation of steric and electronic effects.[5] Bulky, electron-rich phosphines, such as the Buchwald-type biarylphosphine ligands (e.g., JohnPhos), are particularly effective in many gold-catalyzed transformations.[6] The electron-donating nature of these ligands is thought to stabilize the cationic gold center, while their steric bulk can influence selectivity and prevent catalyst decomposition pathways.

N-Heterocyclic Carbenes (NHCs): The New Champions of Stability and Activity

N-Heterocyclic carbenes have more recently risen to prominence as exceptional ligands for gold(I).[7] Characterized by a carbene carbon atom flanked by two nitrogen atoms within a heterocyclic ring, NHCs are powerful σ-donors, generally more so than phosphines.[3] This strong σ-donation leads to highly stable gold complexes with enhanced thermal and oxidative stability.[3] This increased stability often translates to higher catalytic activity and broader substrate scope, particularly in demanding transformations.[3]

Head-to-Head Comparison: Performance in Key Catalytic Reactions

To objectively assess the impact of phosphine and NHC ligands, we will examine their performance in two benchmark gold-catalyzed reactions: the intermolecular hydroamination of alkynes and the cycloisomerization of enynes.

Case Study 1: Intermolecular Hydroamination of Phenylacetylene with Aniline

The addition of N-H bonds across carbon-carbon triple bonds is a fundamental transformation for the synthesis of nitrogen-containing molecules. A direct comparison of gold catalysts derived from chloro(dimethylsulfide)gold(I) reveals the superior performance of NHC-ligated systems.

Table 1: Comparison of Gold Catalyst Performance in the Hydroamination of Phenylacetylene with Aniline [3]

Catalyst PrecursorLigand TypeYield (%)
IPrAuClNHC>99
JohnphosAuClPhosphine (Bulky Biaryl)55
(Ph₃P)AuClPhosphine (Triaryl)40
ICyAuClNHC85
IMesAuClNHC75
IAdAuClNHC60

Reaction Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 1 mol% Au-catalyst, 2 mol% AgSbF₆, Acetonitrile (1.0 mL), 90°C, 16 h.[3]

The data unequivocally demonstrates that the NHC-ligated catalyst, IPrAuCl, provides a near-quantitative yield under these conditions, significantly outperforming both the sterically demanding Johnphos-ligated catalyst and the classic triphenylphosphine-ligated system.[3] This enhanced performance is attributed to the strong σ-donating ability of the IPr ligand, which effectively stabilizes the cationic gold center and facilitates efficient catalytic turnover.[3]

Case Study 2: Enyne Cycloisomerization

The cycloisomerization of enynes is a powerful method for constructing complex cyclic and bicyclic structures. In this arena, NHC-gold catalysts frequently exhibit superior performance in terms of both yield and selectivity. For instance, in certain [2+2] cycloadditions of 1,6-enynes, IPrAuCl in conjunction with a suitable counterion delivers excellent results, whereas gold(I) phosphine complexes often lead to moderate yields, lower diastereoselectivity, and are prone to side reactions such as alkyne hydration.[3][7]

Furthermore, the choice of ligand can fundamentally alter the reaction pathway. In the reaction of an indole with an in-situ generated allene, an IPr-ligated gold catalyst promotes a carbene-like intermediate, leading to a specific adduct. Conversely, a phosphine-ligated gold catalyst favors a more carbocationic character, resulting in a different major product.[3] This highlights the profound control that the ligand exerts over the mechanistic course of the reaction.

Mechanistic Considerations: Understanding the "Why"

The observed differences in catalytic performance can be rationalized by considering the fundamental steps of the catalytic cycle. A generalized catalytic cycle for gold(I)-catalyzed nucleophilic addition to an alkyne is depicted below.

Gold Catalysis Cycle Generalized Catalytic Cycle for Gold(I)-Catalyzed Nucleophilic Addition LAuCl LAuCl Precatalyst LAu+ [LAu]+ Active Catalyst LAuCl->LAu+ - AgCl (with Ag+ activator) pi-Complex [LAu(alkyne)]+ π-Complex LAu+->pi-Complex + Alkyne Vinylgold Vinylgold Intermediate pi-Complex->Vinylgold + Nucleophile Product Product Vinylgold->Product + H+ Product->LAu+ Regeneration of Catalyst

Caption: Generalized catalytic cycle for gold(I)-catalyzed nucleophilic addition to alkynes.

The key steps influenced by the ligand (L) are:

  • Activation of the Alkyne: The Lewis acidity of the [LAu]⁺ species is crucial for the initial coordination and activation of the alkyne. More electron-withdrawing ligands will lead to a more Lewis acidic gold center, potentially accelerating this step. However, excessive Lewis acidity can lead to undesired side reactions.

  • Nucleophilic Attack: The electronic properties of the ligand influence the degree of positive charge on the activated alkyne, thereby affecting the rate of nucleophilic attack.

  • Protodeauration: This is often the rate-determining step. The stability of the vinylgold intermediate and the ease of its cleavage by a proton are influenced by the ligand. Stronger σ-donating ligands, like NHCs, can stabilize the gold center throughout the catalytic cycle, promoting efficient turnover.[3]

The superior performance of NHC ligands in many cases can be attributed to their strong σ-donation, which provides a good balance of stability and reactivity to the gold catalyst.[3] Phosphine ligands, with their tunable electronic and steric properties, offer a valuable tool for fine-tuning the catalyst for specific applications, although they may not always match the high stability and activity of their NHC counterparts.[5]

Experimental Protocols

For the successful application of these catalytic systems, detailed and reproducible experimental methodologies are essential.

General Procedure for the Intermolecular Hydroamination of Alkynes

This protocol is adapted from a study on the hydroamination of alkynes catalyzed by various NHC-Gold(I) complexes.[3]

Hydroamination Workflow Experimental Workflow for Intermolecular Hydroamination Start Start Combine Combine arylamine, alkyne, gold precatalyst, and silver salt in a Schlenk tube under inert atmosphere. Start->Combine Solvent Add solvent (e.g., Acetonitrile). Combine->Solvent Heat Place in a preheated oil bath (e.g., 90°C). Solvent->Heat Stir Stir for the specified time (e.g., 16 hours). Heat->Stir Workup Remove solvent under reduced pressure. Stir->Workup Purify Purify the crude product by column chromatography. Workup->Purify End End Purify->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.